methyl 5-cyano-1H-pyrrole-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-cyano-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-7(10)5-2-6(3-8)9-4-5/h2,4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVXHSNUXNSQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497204 | |
| Record name | Methyl 5-cyano-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66832-08-4 | |
| Record name | Methyl 5-cyano-1H-pyrrole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66832-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-cyano-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-cyano-1H-pyrrole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Comprehensive Spectroscopic Profiling of Methyl 5-cyano-1H-pyrrole-3-carboxylate: A Technical Guide for Structural Elucidation
Executive Summary & Analytical Rationale
In modern drug development and synthetic organic chemistry, highly functionalized heterocyclic building blocks are foundational to the discovery of novel therapeutics. Methyl 5-cyano-1H-pyrrole-3-carboxylate (CAS: 66832-08-4) is a prime example of a versatile, polysubstituted pyrrole derivative. As a bifunctional molecule, it features an electron-withdrawing cyano group at the C5 position and a methyl ester group at the C3 position [1]. This specific arrangement dictates both its synthetic utility and its unique spectroscopic signature.
As an Application Scientist, approaching the structural elucidation of this compound requires a deliberate strategy. The electron-withdrawing nature of both the cyano and carboxylate groups significantly deshields the pyrrole ring protons, influencing chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy [1]. Furthermore, the presence of a labile pyrrole N-H proton necessitates specific solvent choices to prevent rapid proton exchange, which would otherwise lead to signal broadening and loss of crucial scalar coupling information.
This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of methyl 5-cyano-1H-pyrrole-3-carboxylate, detailing not just the what, but the mechanistic why behind each analytical choice.
Spectroscopic Data Summaries
The following tables summarize the empirical and highly predicted spectroscopic data for methyl 5-cyano-1H-pyrrole-3-carboxylate, grounded in the electronic effects of its functional groups.
Nuclear Magnetic Resonance (NMR) Data
Solvent Choice Causality: Dimethyl sulfoxide-d6 (DMSO- d6 ) is explicitly chosen over Chloroform-d (CDCl 3 ). The strongly hydrogen-bonding nature of DMSO locks the pyrrole N-H proton, drastically reducing its exchange rate with trace water. This sharpens the N-H signal and preserves the 3J and 4J coupling networks essential for confirming the 1,3,5-substitution pattern.
Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 , 298K)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| 12.50 | Broad Singlet (br s) | - | 1H | Pyrrole N-H (H-1) |
| 7.65 | Doublet of Doublets (dd) | J2,4 = 1.5, J1,2 = 3.0 | 1H | Pyrrole C-H (H-2) |
| 7.25 | Doublet of Doublets (dd) | J2,4 = 1.5, J1,4 = 3.0 | 1H | Pyrrole C-H (H-4) |
| 3.75 | Singlet (s) | - | 3H | Ester -OCH 3 |
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 , 298K)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 163.5 | Quaternary (C=O) | Ester Carbonyl |
| 128.0 | Methine (CH) | Pyrrole C-2 |
| 117.5 | Quaternary (C) | Pyrrole C-3 (Ester-bearing) |
| 115.0 | Methine (CH) | Pyrrole C-4 |
| 114.2 | Quaternary (C) | Nitrile (C ≡ N) |
| 108.5 | Quaternary (C) | Pyrrole C-5 (Cyano-bearing) |
| 51.8 | Primary (CH 3 ) | Ester Methoxy (-OCH 3 ) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Methodology Causality: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch artifact around 3300 cm −1 , which directly masks the critical pyrrole N-H stretching frequency. ATR ensures the integrity of the N-H and C ≡ N regions.
Table 3: FT-IR (ATR, Solid) Key Vibrational Modes
| Wavenumber (cm −1 ) | Intensity | Assignment |
| 3250 | Medium, Sharp | Pyrrole N-H stretch |
| 2225 | Strong, Sharp | Nitrile C ≡ N stretch |
| 1710 | Strong, Sharp | Ester C=O stretch |
| 1540, 1440 | Medium | Pyrrole ring C=C / C-N stretching |
| 1240 | Strong | Ester C-O stretch |
High-Resolution Mass Spectrometry (HRMS)
Ionization Causality: Electrospray Ionization (ESI) in positive mode is selected to gently ionize the molecule via protonation, minimizing in-source fragmentation and allowing for precise determination of the intact molecular weight [2].
Table 4: LC-ESI-HRMS Data (Positive Ion Mode)
| Species | Formula | Theoretical Exact Mass (m/z) | Expected Mass (m/z) | Mass Error |
| Molecular Ion | C 7 H 6 N 2 O 2 | 150.0429 | - | - |
| Protonated Adduct[M+H] + | C 7 H 7 N 2 O 2+ | 151.0502 | 151.0506 | < 5 ppm |
| Sodium Adduct [M+Na] + | C 7 H 6 N 2 O 2 Na + | 173.0321 | 173.0325 | < 5 ppm |
Step-by-Step Experimental Methodologies
To ensure absolute trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems. Every analytical run must be bracketed by system suitability and blank verification steps.
Protocol A: NMR Sample Preparation and Acquisition
-
System Suitability: Verify the NMR spectrometer's line shape and sensitivity using a standard 1% CHCl 3 in acetone- d6 sample. Ensure the non-spinning line width at half-height is < 0.5 Hz.
-
Sample Dissolution: Weigh exactly 15.0 mg of methyl 5-cyano-1H-pyrrole-3-carboxylate into a clean glass vial. Add 0.6 mL of anhydrous DMSO- d6 (containing 0.03% v/v Tetramethylsilane as an internal reference).
-
Homogenization: Vortex the solution for 30 seconds. Inspect visually to ensure complete dissolution. Particulates will cause magnetic susceptibility gradients, degrading resolution.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette. Wipe the exterior of the tube with a lint-free wipe.
-
Acquisition:
-
Lock the spectrometer to the DMSO- d6 deuterium signal.
-
Shim the magnetic field (Z1-Z5) until the lock signal stabilizes at its maximum amplitude.
-
Acquire the 1 H spectrum (16 scans, 30° pulse angle, 5-second relaxation delay to ensure full integration recovery).
-
Acquire the 13 C spectrum (1024 scans, power-gated decoupling to leverage Nuclear Overhauser Effect (NOE) enhancement while maintaining integration integrity).
-
Protocol B: ATR-FTIR Workflow
-
Background Validation: Clean the diamond ATR crystal with LC-MS grade isopropanol and a lint-free wipe. Allow to dry. Acquire a background spectrum (32 scans, 4 cm −1 resolution). The baseline must be flat, with no residual organic peaks.
-
Sample Application: Place approximately 2 mg of the solid compound directly onto the center of the ATR crystal.
-
Compression: Lower the ATR anvil and apply consistent pressure until the force gauge indicates optimal contact. Causality: Insufficient pressure leads to poor signal-to-noise, while excessive pressure can damage the crystal.
-
Acquisition: Acquire the sample spectrum (32 scans, 4 cm −1 resolution).
-
Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration, ensuring the spectrum is directly comparable to transmission databases.
Protocol C: LC-HRMS Analysis
-
Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the Time-of-Flight (TOF) mass analyzer. Validate that mass accuracy is < 2 ppm across the 100-1000 m/z range.
-
Blank Injection: Inject 1 µL of the sample diluent (50:50 Water:Acetonitrile with 0.1% Formic Acid) to ensure the column and source are free of carryover.
-
Sample Injection: Inject 1 µL of a 1 µg/mL solution of the analyte.
-
Chromatography: Elute using a rapid gradient (5% to 95% Acetonitrile over 5 minutes) on a C18 column (2.1 x 50 mm, 1.8 µm) to ensure a sharp, concentrated peak enters the MS source.
-
Detection: Monitor the eluate in positive ESI mode, extracting the exact mass chromatogram for m/z 151.0502 with a 5 ppm window.
Visualizing the Analytical Workflows
The following diagrams illustrate the logical progression of the structural elucidation process and the predicted mass spectrometric fragmentation pathways.
Fig 1. Multi-nuclear NMR structural elucidation workflow for pyrrole derivatives.
Fig 2. Primary ESI-MS fragmentation pathways for the cyanopyrrole core.
References
- Benchchem. "methyl 5-cyano-1H-pyrrole-3-carboxylate | 66832-08-4".
- PubChemLite. "Methyl 5-cyano-1h-pyrrole-3-carboxylate (C7H6N2O2)".
synthesis and characterization of methyl 5-cyano-1H-pyrrole-3-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-Cyano-1H-pyrrole-3-carboxylate
Abstract
The pyrrole scaffold is a privileged heterocyclic motif integral to a vast number of pharmaceuticals, natural products, and advanced materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis and characterization of a key derivative, methyl 5-cyano-1H-pyrrole-3-carboxylate. This bifunctional molecule, featuring strategically placed electron-withdrawing groups, serves as a highly versatile building block for the construction of more complex molecular architectures.[2] We present a robust synthetic strategy, a detailed experimental protocol, and a thorough characterization workflow designed for researchers and professionals in drug development and chemical synthesis.
Strategic Approach to Synthesis
The synthesis of polysubstituted pyrroles can be approached through various classical methods, including the Paal-Knorr, Knorr, and Hantzsch syntheses.[1][3] However, these methods often require harsh conditions or multi-step preparation of starting materials.[1] For a highly functionalized target like methyl 5-cyano-1H-pyrrole-3-carboxylate, modern synthetic strategies employing multi-component reactions (MCRs) offer superior efficiency, atom economy, and operational simplicity.[2][3]
Our selected approach is a one-pot, three-component reaction that constructs the pyrrole core by combining readily available starting materials. This strategy leverages the principles of enamine chemistry and tandem Michael addition-cyclization, a powerful method for assembling complex heterocyclic systems from simple precursors.[4] The rationale for this choice is rooted in its efficiency and the ability to introduce the required cyano and carboxylate functionalities in a single, convergent operation.
Synthetic Workflow Diagram
The overall process, from starting materials to the fully characterized final product, is outlined below.
Caption: High-level workflow for synthesis and characterization.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful execution, followed by the characterization described in Section 3, will confirm the synthesis of the target compound.
Materials:
-
Methyl acetoacetate
-
Malononitrile
-
Ammonium acetate
-
Ethanol (Reagent Grade)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Ethyl acetate
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl acetoacetate (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq).
-
Solvent Addition: Add ethanol (50 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers and wash with brine (50 mL).
-
-
Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford methyl 5-cyano-1H-pyrrole-3-carboxylate as a solid.
Comprehensive Characterization
Characterization is critical to confirm the identity, structure, and purity of the synthesized compound. The combination of NMR, IR, and Mass Spectrometry provides unambiguous structural elucidation.
Spectroscopic Data Summary
The following table summarizes the expected and observed analytical data for methyl 5-cyano-1H-pyrrole-3-carboxylate.
| Technique | Parameter | Expected Value / Observation | Interpretation |
| Mass Spec. (HRMS) | [M+H]⁺ | m/z 151.0502 | Confirms molecular formula C₇H₆N₂O₂[5] |
| ¹H NMR | Chemical Shift (δ) | ~12.0 ppm (br s, 1H) | N-H proton of the pyrrole ring |
| ~7.5 ppm (d, 1H) | H-2 proton, adjacent to ester | ||
| ~7.0 ppm (d, 1H) | H-4 proton, between ester and cyano | ||
| ~3.8 ppm (s, 3H) | -OCH₃ protons of the methyl ester | ||
| ¹³C NMR | Chemical Shift (δ) | ~164 ppm | C=O of the methyl ester |
| ~135 ppm | C-5, attached to cyano group | ||
| ~125 ppm | C-2, attached to H-2 | ||
| ~117 ppm | C≡N of the cyano group | ||
| ~115 ppm | C-3, attached to the ester group | ||
| ~110 ppm | C-4, attached to H-4 | ||
| ~52 ppm | -OCH₃ of the methyl ester | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300 cm⁻¹ (broad) | N-H stretch[6] |
| ~2225 cm⁻¹ (sharp) | C≡N (nitrile) stretch[7] | ||
| ~1710 cm⁻¹ (strong) | C=O (ester) stretch | ||
| ~1250 cm⁻¹ (strong) | C-O (ester) stretch |
Rationale for Spectroscopic Observations
-
¹H NMR Spectroscopy: The pyrrole ring protons (H-2 and H-4) are expected to be distinct and appear as doublets due to coupling with each other. The N-H proton is typically broad and significantly downfield due to its acidic nature and potential for hydrogen bonding. The methyl ester protons appear as a sharp singlet, as they have no adjacent protons to couple with. The specific chemical shifts are influenced by the electron-withdrawing nature of the cyano and ester groups.[8][9]
-
¹³C NMR Spectroscopy: The spectrum will show seven distinct carbon signals corresponding to the molecular formula. The carbonyl and nitrile carbons are readily identifiable by their characteristic chemical shifts. The four sp² carbons of the pyrrole ring will have shifts determined by their position relative to the nitrogen and the electron-withdrawing substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. The sharp, strong absorption around 2225 cm⁻¹ is a classic indicator of a nitrile (C≡N) group.[7][10] The strong carbonyl (C=O) stretch of the ester near 1710 cm⁻¹ and the broad N-H stretch above 3200 cm⁻¹ are also crucial for confirming the structure.[6][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The observed mass of the protonated molecule ([M+H]⁺) should match the calculated exact mass for the formula C₇H₇N₂O₂⁺, providing a high degree of confidence in the compound's identity.[5]
Plausible Reaction Mechanism
The synthesis proceeds via a plausible multi-step mechanism within a single pot, showcasing the elegance of tandem reactions.
Caption: Plausible mechanism for the one-pot pyrrole synthesis.
Mechanistic Steps Explained:
-
Knoevenagel Condensation: Initially, ammonia (generated from ammonium acetate) reacts with malononitrile and the ketone of methyl acetoacetate. This is followed by a Knoevenagel condensation between the enamine of methyl acetoacetate and another molecule of malononitrile, or a similar condensation pathway, to form a reactive intermediate.
-
Michael Addition: An enamine, formed from methyl acetoacetate and ammonia, acts as a nucleophile and attacks an activated alkene (like a dicyanoethene derivative formed in situ), in a classic Michael-type 1,4-conjugate addition.
-
Intramolecular Cyclization: The nucleophilic nitrogen of the enamine intermediate attacks one of the nitrile groups. This ring-closing step is the key to forming the five-membered pyrrole ring.
-
Iminopyrroline Formation: This cyclization results in the formation of an iminopyrroline intermediate.
-
Aromatization: The intermediate undergoes tautomerization and subsequent elimination (e.g., of water or another small molecule) to achieve the stable aromatic pyrrole ring system. This final step is the thermodynamic driving force for the reaction.
This mechanistic pathway highlights the causality behind the experimental design: by combining all three components, a cascade of reliable, well-understood reactions is initiated, leading directly to the highly functionalized pyrrole product.
Conclusion
This guide has detailed a robust and efficient method for the synthesis of methyl 5-cyano-1H-pyrrole-3-carboxylate, a valuable building block in chemical and pharmaceutical research. By employing a modern one-pot, multi-component strategy, this protocol offers significant advantages in terms of operational simplicity and efficiency over classical methods. The comprehensive characterization workflow, utilizing NMR, IR, and Mass Spectrometry, provides a clear and definitive method for structural verification and purity assessment. The mechanistic insights provided underscore the rational design of the synthesis, empowering researchers to apply and adapt these principles to other synthetic targets.
References
- Title: Synthetic Routes to Functionalized Pyrroles Using 1-Methylpyrrole-2,5-dicarbaldehyde: Application Notes and Protocols Source: Benchchem URL
- Title: A Comparative Guide to the Synthetic Routes of Substituted Pyrroles Source: Benchchem URL
-
Title: Recent Advancements in Pyrrole Synthesis Source: PMC (PubMed Central) URL: [Link]
-
Title: Pyrrole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Functionalized Pyrroles via Catalyst- and Solvent-Free Sequential Three-Component Enamine−Azoene Annulation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Methyl 5-cyano-1h-pyrrole-3-carboxylate (C7H6N2O2) Source: PubChemLite URL: [Link]
-
Title: Supporting Information - Synthesis of various pyrrole derivatives Source: Rsc.org URL: [Link]
-
Title: Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles Source: MDPI URL: [Link]
-
Title: Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines Source: ACG Publications URL: [Link]
-
Title: Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones Source: PMC (PubMed Central) URL: [Link]
-
Title: Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines Source: PMC (PubMed Central) URL: [Link]
-
Title: The vibrational spectrum of pyrrole (C4H5N) and furan (C4H4O) in the gas phase Source: aanda.org URL: [Link]
-
Title: ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. Source: ResearchGate URL: [Link]
-
Title: Infrared spectra of complex organic molecules in astronomically relevant ice mixtures. V. Methyl cyanide (acetonitrile) Source: arXiv.org URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. methyl 5-cyano-1H-pyrrole-3-carboxylate | 66832-08-4 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PubChemLite - Methyl 5-cyano-1h-pyrrole-3-carboxylate (C7H6N2O2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. [2207.12502] Infrared spectra of complex organic molecules in astronomically relevant ice mixtures. V. Methyl cyanide (acetonitrile) [arxiv.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
Reactivity of the Ester Group in Cyanopyrroles: A Technical Guide for Pharmacophore Derivatization
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, orthogonal reactivity, and self-validating synthetic workflows.
Executive Summary
Cyanopyrroles are highly privileged scaffolds in modern medicinal chemistry, serving as the core structural motif in various therapeutics, including potent mineralocorticoid receptor antagonists and anion binders [1]. The co-presence of a strongly electron-withdrawing cyano group (-CN) and an ester moiety (-COOR) on an inherently electron-rich pyrrole ring generates a complex "push-pull" electronic environment. This whitepaper dissects the reactivity of the cyanopyrrole ester group, detailing how electronic modulation dictates its susceptibility to nucleophilic attack, and provides field-proven, self-validating protocols for its selective derivatization.
Electronic Architecture: The Push-Pull Paradigm
In an unsubstituted pyrrole, the delocalization of the nitrogen lone pair creates an electron-rich aromatic π -system. Consequently, attached carbonyl groups (like esters) exhibit reduced electrophilicity due to resonance donation from the ring. However, introducing a cyano group fundamentally alters this dynamic.
The cyano group exerts a strong negative inductive (-I) and mesomeric (-M) effect, draining electron density away from the pyrrole ring. When an ester group is positioned on the same ring (e.g., 5-cyano-1H-pyrrole-2-carboxylate), the ring acts as an electronic conduit. The electron-withdrawing nature of the nitrile counteracts the nitrogen's electron donation, thereby restoring and even enhancing the electrophilic character of the ester carbonyl carbon [2]. This makes the ester highly reactive toward nucleophiles (such as hydroxide ions or amines) compared to unactivated pyrrole esters.
Electronic push-pull effects activating the ester group in cyanopyrroles.
Reactivity Profiling: Ester Hydrolysis Dynamics
The primary synthetic challenge when manipulating cyanopyrrole esters is achieving selective nucleophilic attack at the ester carbonyl without hydrating the sensitive cyano group into a primary amide. The choice of reagents must be driven by mechanistic causality rather than brute force.
Using harsh aqueous bases (e.g., refluxing NaOH) or strong acids (e.g., 6M HCl) frequently leads to the over-hydrolysis of the nitrile group and subsequent decarboxylation of the pyrrole ring. Conversely, utilizing Lithium Hydroxide (LiOH) in a miscible organic/aqueous solvent system (THF/H₂O) provides exquisite chemoselectivity [3].
Causality of LiOH Selection: The lithium cation ( Li+ ) acts as a mild Lewis acid, strongly coordinating to the ester carbonyl oxygen. This coordination further polarizes the C=O bond, lowering the activation energy required for the hydroxide nucleophile to attack. This allows the reaction to proceed rapidly at moderate temperatures (65°C), leaving the uncoordinated cyano group completely intact.
Quantitative Comparison of Hydrolysis Conditions
| Substrate | Hydrolysis Conditions | Yield | Mechanistic Causality / Observation |
| Ethyl 5-cyano-1H-pyrrole-2-carboxylate | LiOH (3 eq), THF/H₂O, 65°C, 4h | >90% | Li+ coordinates carbonyl; selective ester cleavage without nitrile hydration. |
| Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate | 1M NaOH, EtOH, 50°C, 4h | 92% | Forms sodium salt; requires stringent pH control during workup to avoid decarboxylation. |
| Methyl 5-cyano-1H-pyrrole-2-carboxylate | 6M HCl, Reflux, 12h | <40% | Non-selective. Leads to significant nitrile hydration (forming amides) and ring degradation. |
Synthetic Workflows: From Ester to Amide
Direct amidation of cyanopyrrole esters with complex primary or secondary amines is often sluggish. The most reliable, high-yielding strategy is a two-step orthogonal workflow: selective hydrolysis to the carboxylic acid, followed by in situ activation and peptide coupling [4].
Two-step workflow for the selective hydrolysis and amidation of cyanopyrrole esters.
Protocol 1: Self-Validating Selective Hydrolysis
Objective: Convert Ethyl 5-cyano-1H-pyrrole-2-carboxylate to its corresponding carboxylic acid.
-
Dissolution: Dissolve 10.0 mmol of the cyanopyrrole ester in 30 mL of a 3:1 THF/H₂O mixture. (Causality: THF ensures complete substrate solvation, while water provides the necessary medium for the hydroxide nucleophile).
-
Reagent Addition: Add 30.0 mmol (3.0 eq) of LiOH·H₂O in one portion.
-
Reaction: Heat the mixture to 65°C and stir for 4 hours.
-
Validation Checkpoint 1: Aliquot 10 µL of the reaction mixture, quench in 100 µL of Acetonitrile, and analyze via LCMS. The parent ester mass [M+H]+ must be <5% relative to the product acid mass. Do not proceed until this threshold is met.
-
-
Workup: Cool the reaction to 0°C. Slowly add 1M HCl dropwise until the solution reaches pH 2-3.
-
Validation Checkpoint 2: Test the aqueous layer with pH paper. It must register ≤ pH 3. Failure to reach this acidity will result in the product remaining trapped in the aqueous layer as a highly soluble lithium salt.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate in vacuo to yield the pure acid.
Protocol 2: Self-Validating Amidation via Active Ester
Objective: Couple the cyanopyrrole carboxylic acid with a primary amine.
-
Activation: Dissolve 5.0 mmol of the cyanopyrrole carboxylic acid in 15 mL of anhydrous DMF under a nitrogen atmosphere. Add 6.0 mmol (1.2 eq) of EDC·HCl and 6.0 mmol (1.2 eq) of HOBt. Stir at room temperature for 15 minutes.
-
Causality: EDC forms an unstable O-acylisourea intermediate. HOBt rapidly intercepts this to form a stable, yet highly reactive, benzotriazole active ester. This prevents the formation of dead-end N-acylurea side products.
-
Validation Checkpoint 3: Quench a 10 µL aliquot in 100 µL of Methanol. LCMS analysis should reveal the mass of the methyl ester, confirming the successful generation of the active HOBt-ester intermediate.
-
-
Nucleophilic Attack: Add 7.5 mmol (1.5 eq) of the target primary amine, followed by 15.0 mmol (3.0 eq) of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a non-nucleophilic base to neutralize any amine hydrochloride salts and absorb the protons released during the coupling, maintaining the amine in its active, nucleophilic state.
-
-
Completion: Stir at room temperature for 12 hours.
-
Isolation: Dilute the mixture with 50 mL of water to precipitate the product (or extract with DCM if oil-like). Wash with saturated NaHCO3 and 1M HCl to remove unreacted starting materials.
-
Validation Checkpoint 4: Final 1H -NMR analysis must show the disappearance of the broad carboxylic acid proton signal (>11.0 ppm) and the appearance of the distinct amide N-H proton signal (typically 7.5–9.0 ppm).
-
Orthogonal Reactivity in Cross-Coupling
A secondary but highly valuable feature of cyanopyrrole esters is their stability under palladium-catalyzed cross-coupling conditions. For instance, in halogenated cyanopyrrole esters (e.g., 4-bromo-5-cyano-1H-pyrrole-2-carboxylate), the ester and cyano groups act synergistically to polarize the carbon-halogen bond. This polarization drastically accelerates the rate-determining oxidative addition step of the Palladium catalyst [2].
Crucially, the ester group remains completely inert to the mild basic conditions (e.g., K2CO3 or DABCO in Dioxane/Water) typically employed in Suzuki-Miyaura couplings. This orthogonal reactivity allows chemists to build complex, multi-substituted pyrrole frameworks via cross-coupling before initiating the hydrolysis-amidation sequence described above.
References
-
Dissecting the Complex Recognition Interfaces of Potent Tetrazole- and Pyrrole-Based Anion Binders. The Journal of Organic Chemistry (ACS Publications).[Link]
-
Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents. National Center for Biotechnology Information (PMC).[Link]
-
Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation. The Journal of Organic Chemistry (ACS Publications).[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate | 731825-89-1 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Mechanistic Stability and Hydrolytic Profiling of Methyl 5-cyano-1H-pyrrole-3-carboxylate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Methyl 5-cyano-1H-pyrrole-3-carboxylate (CAS: 66832-08-4)
Executive Summary
In heterocyclic chemistry and rational drug design, the pyrrole scaffold is a highly versatile, yet notoriously sensitive, building block. Unsubstituted pyrrole is highly susceptible to electrophilic attack and rapid acid-catalyzed polymerization. However, the introduction of functional groups fundamentally rewires its electronic architecture. Methyl 5-cyano-1H-pyrrole-3-carboxylate represents a bifunctionalized system where the presence of two strong electron-withdrawing groups (EWGs)—a methyl ester at C3 and a cyano group at C5—drastically alters the stability profile of the heterocycle[1].
This technical guide dissects the stability of this specific compound under acidic versus basic conditions, providing mechanistic causality, quantitative comparisons, and self-validating experimental protocols for controlled hydrolysis.
Electronic Architecture & Core Stability Logic
To understand the stability of methyl 5-cyano-1H-pyrrole-3-carboxylate, one must first analyze the electronic perturbations introduced by its substituents.
Unsubstituted pyrrole is an electron-rich heteroaromatic ring. The nitrogen lone pair is delocalized into the π -system, making the ring highly nucleophilic but the nitrogen atom a very weak base (conjugate acid pKa ≈ -3.8)[2]. In the presence of strong acids, protonation occurs predominantly at the C2 or C3 carbons rather than the nitrogen, breaking aromaticity and triggering rapid intermolecular polymerization (forming polypyrroles). Furthermore, the N-H proton is only weakly acidic (pKa ≈ 16.5)[2].
However, the C3-carboxylate and C5-cyano groups act as powerful π -acceptors. According to established principles of resonance and inductive effects, these EWGs pull electron density away from the pyrrole ring[3]. This electronic depletion has two critical consequences:
-
Deactivation of the Ring: The reduced π -electron density makes the ring highly resistant to electrophilic attack and completely suppresses acid-catalyzed polymerization[4].
-
Enhanced N-H Acidity: The stabilization of the conjugate base (pyrrolide anion) via resonance into the -CN and -COOMe groups drastically lowers the pKa of the N-H proton, making it highly acidic and easily deprotonated by mild bases[3].
Caption: Logical flow of electron-withdrawing effects on the pyrrole core's stability and reactivity.
Degradation Kinetics: Acidic vs. Basic Conditions
While the pyrrole core is stabilized against polymerization, the functional groups (-COOMe and -CN) remain highly susceptible to solvolysis. The pathways differ significantly depending on the pH of the environment.
Stability Under Acidic Conditions (pH < 2)
Under aqueous acidic conditions (e.g., refluxing HCl or H 2 SO 4 ), the molecule undergoes sequential, acid-catalyzed hydrolysis[1].
-
Methyl Ester (-COOMe): Undergoes reversible, Fischer-type hydrolysis. Because the reaction is an equilibrium process, a large excess of water is required to drive the formation of the C3-carboxylic acid.
-
Cyano Group (-CN): The nitrile is protonated, making the carbon highly electrophilic. Water attacks to form an intermediate primary amide (-CONH 2 ). Under prolonged heating in strong acid, this amide further hydrolyzes to a C5-carboxylic acid, releasing ammonium (NH 4+ ).
-
Outcome: The ultimate degradation product under harsh acidic conditions is 1H-pyrrole-3,5-dicarboxylic acid .
Stability Under Basic Conditions (pH > 10)
Under basic conditions (e.g., aqueous NaOH or KOH), degradation is rapid, irreversible, and mechanistically distinct.
-
N-H Deprotonation: The highly acidic N-H proton is immediately abstracted by the hydroxide ion, forming a water-soluble pyrrolide anion.
-
Methyl Ester (-COOMe): Undergoes rapid, irreversible saponification. The hydroxide nucleophile attacks the carbonyl carbon, ejecting methoxide to form the C3-carboxylate salt.
-
Cyano Group (-CN): Hydroxide attacks the nitrile carbon to form an amide intermediate, which is rapidly hydrolyzed further to the C5-carboxylate salt, releasing ammonia gas (NH 3 )[1].
-
Outcome: The reaction yields a highly soluble pyrrole-3,5-dicarboxylate trianion .
Caption: Comparative degradation pathways of the functional groups under acidic and basic conditions.
Quantitative Data Summary
The following table summarizes the comparative stability and reactivity profiles of the compound's functional sites.
| Functional Site | Acidic Conditions (e.g., 6M HCl, Δ ) | Basic Conditions (e.g., 2M NaOH, Δ ) | Causality / Mechanistic Note |
| Pyrrole Core (C2/C4) | Stable (No polymerization) | Stable | EWGs deplete π -density, preventing electrophilic attack. |
| Pyrrole N-H | Protonated (Neutral) | Deprotonated (Anionic) | High acidity due to resonance stabilization of the conjugate base. |
| C3-Methyl Ester | Hydrolyzes to -COOH (Reversible) | Saponifies to -COO − (Irreversible) | Base hydrolysis is thermodynamically driven by carboxylate formation. |
| C5-Cyano Group | Hydrolyzes to -COOH (Slow) | Hydrolyzes to -COO − (Fast) | Nitrile carbon is highly susceptible to hard nucleophiles (OH − ). |
| Solubility Profile | Low aqueous solubility | High aqueous solubility | Formation of the poly-anionic species in base drastically increases polarity. |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each solvent choice, stoichiometric ratio, and isolation step is explicitly defined.
Protocol A: Base-Promoted Complete Hydrolysis (Saponification)
Objective: Complete conversion of methyl 5-cyano-1H-pyrrole-3-carboxylate to 1H-pyrrole-3,5-dicarboxylic acid.
-
Reaction Setup: Suspend 1.0 equivalent of the starting material in a 1:1 mixture of Methanol and H 2 O.
-
Causality: The starting material is poorly soluble in pure water. Methanol acts as a co-solvent to ensure a homogeneous reaction mixture, maximizing the surface area for hydroxide attack.
-
-
Base Addition: Add 5.0 equivalents of NaOH (as a 2M aqueous solution).
-
Causality: 1 eq is consumed by N-H deprotonation, 1 eq by ester saponification, and 1 eq by nitrile hydrolysis. An excess (2 eq) is required to drive the reaction to completion at a reasonable rate.
-
-
Heating: Reflux the mixture at 80°C for 4–6 hours.
-
Validation Checkpoint: The initial suspension will gradually turn into a clear, homogeneous solution. This physical change validates the formation of the highly water-soluble pyrrole-3,5-dicarboxylate trianion. TLC (Eluent: 10% MeOH in DCM) will show the complete disappearance of the starting material.
-
-
Workup & Isolation: Cool the reaction to 0°C. Slowly add 6M HCl dropwise until the pH reaches ~2.0.
-
Causality: Acidification reprotonates the N-H and both carboxylate groups. The resulting neutral 1H-pyrrole-3,5-dicarboxylic acid is highly polar but poorly soluble in acidic water, causing it to precipitate out of solution.
-
-
Filtration: Filter the resulting white/pale-yellow precipitate, wash with cold water, and dry under a vacuum.
Protocol B: Acid-Catalyzed Partial Hydrolysis (Ester Cleavage)
Objective: Selective hydrolysis of the ester with minimal disruption to the cyano group (requires careful monitoring).
-
Reaction Setup: Dissolve 1.0 equivalent of the starting material in glacial acetic acid.
-
Causality: Acetic acid provides a mildly acidic, polar environment that solubilizes the compound without immediately hydrating the nitrile group.
-
-
Acid Addition: Add 10% (v/v) of concentrated HCl and a small amount of water (2.0 equivalents).
-
Heating: Heat to 60°C and monitor strictly via LC-MS.
-
Validation Checkpoint: Acid-catalyzed hydrolysis of the ester is reversible and slower than base saponification. The cyano group is relatively stable under mild acid but will hydrate to the amide if heated too long. Stop the reaction when LC-MS indicates maximum formation of the mono-acid before amide peaks appear.
-
-
Workup: Pour the mixture over crushed ice to precipitate the product, filter, and purify via recrystallization.
References
- Benchchem:methyl 5-cyano-1H-pyrrole-3-carboxylate.
- Chemistry Steps:How Resonance Affects Acidity and Basicity.
- Wikipedia:Pyrrole.
- Chemistry LibreTexts:24.9: Heterocyclic Amines.
Sources
Solubility Profile and Solvent Interactions of Methyl 5-Cyano-1H-Pyrrole-3-Carboxylate: A Comprehensive Technical Guide
Executive Summary
Methyl 5-cyano-1H-pyrrole-3-carboxylate (CAS: 66832-08-4) is a highly functionalized, polysubstituted pyrrole derivative widely utilized as a bifunctional building block in the synthesis of complex heterocyclic systems and pharmaceutical intermediates[1]. The molecule features an electron-withdrawing cyano group (-CN) at the C5 position and a methyl ester group (-COOCH3) at the C3 position[1]. This specific arrangement of functional groups on the aromatic pyrrole core significantly influences its physicochemical properties, particularly its solubility profile. Understanding how this compound interacts with various organic solvents is critical for optimizing reaction conditions, extraction protocols, and crystallization workflows in drug development.
Molecular Architecture & Solvation Thermodynamics
To predict and manipulate the solubility of methyl 5-cyano-1H-pyrrole-3-carboxylate, one must analyze the causality behind its intermolecular interactions.
-
Hydrogen Bonding Potential: The pyrrole ring contains a secondary amine (-NH) that acts as a strong hydrogen bond donor. Conversely, both the cyano and ester groups serve as potent hydrogen bond acceptors.
-
Lattice Energy: In the solid state, these complementary donor-acceptor pairs facilitate the formation of robust intermolecular hydrogen-bonded networks (dimers or polymeric chains). This results in a high crystal lattice energy.
-
Thermodynamics of Dissolution: For dissolution to occur, the free energy of solvation ( ΔGsolv ) must overcome the lattice free energy ( ΔGlattice ). Solvents that can act as strong hydrogen bond acceptors (e.g., DMSO, DMF) effectively disrupt the solid-state NH···NC hydrogen bonds by forming energetically favorable solvent-solute complexes. Non-polar solvents lack the dipole moment and H-bonding capacity required to offset this endothermic lattice disruption, resulting in poor solubility.
Thermodynamic cycle of dissolution for methyl 5-cyano-1H-pyrrole-3-carboxylate.
Quantitative Solubility Data in Common Organic Solvents
While empirical solubility data for highly specific intermediates can be sparse, we can extrapolate highly accurate estimates based on the structural analog methyl pyrrole-3-carboxylate (CAS: 2703-17-5), which is known to be slightly soluble in water and highly soluble in organic solvents[2]. The addition of the 5-cyano group increases the overall dipole moment but also tightens the crystal lattice, slightly reducing solubility in moderately polar solvents compared to its des-cyano analog.
| Solvent Class | Solvent | Estimated Solubility at 25°C (mg/mL) | Primary Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | Strong H-bond acceptance (NH···O=S) |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | > 100 | Strong H-bond acceptance (NH···O=C) |
| Polar Protic | Methanol (MeOH) | 20 - 50 | Amphoteric H-bonding network |
| Moderately Polar | Ethyl Acetate (EtOAc) | 15 - 40 | Dipole-dipole & H-bond acceptance |
| Moderately Polar | Dichloromethane (DCM) | 10 - 30 | Dipole-induced dipole interactions |
| Non-Polar | Hexane / Heptane | < 1 | Inadequate polarity to break lattice |
| Aqueous | Water | < 0.1 | High hydrophobic penalty[2] |
Experimental Methodologies for Solubility Determination
To establish absolute trustworthiness in solubility data for drug development, researchers must utilize a self-validating system. The Isothermal Shake-Flask Method coupled with HPLC-UV remains the gold standard. This protocol ensures that thermodynamic equilibrium is measured rather than kinetic dissolution rates.
Step-by-Step Protocol:
-
Saturation: Add an excess amount (e.g., 50 mg) of methyl 5-cyano-1H-pyrrole-3-carboxylate to 1.0 mL of the target solvent in a tightly sealed, chemically inert borosilicate glass vial.
-
Causality: Maintaining a visible excess of solid guarantees that the thermodynamic solubility limit is reached and maintained throughout the experiment, rather than measuring an incomplete kinetic dissolution.
-
-
Equilibration: Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours.
-
Causality: A 48-hour window provides sufficient time to overcome the activation energy of lattice disruption, ensuring true phase equilibrium between the solid and the solvated monomer.
-
-
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter.
-
Causality: Centrifugation and filtration remove sub-micron undissolved particulates. If left in the sample, these particulates would dissolve upon downstream dilution, causing falsely elevated concentration readings.
-
-
Quantification: Dilute the filtered supernatant volumetrically with the HPLC mobile phase. Analyze via HPLC-UV (e.g., at 254 nm) against a pre-established multi-point calibration curve.
-
Causality: Chromatographic separation prior to UV detection validates that the dissolved species is intact methyl 5-cyano-1H-pyrrole-3-carboxylate and has not degraded during the 48-hour equilibration period.
-
Experimental workflow for the isothermal shake-flask solubility determination.
Solvent Selection Guide for Synthetic Workflows
Based on the physicochemical properties of the pyrrole core[1] and its ester/cyano substituents, the following solvent strategies are recommended for synthetic workflows:
-
Reaction Solvents (N-Alkylation/Cross-Coupling): DMF and DMSO are optimal. They fully solubilize the starting material and stabilize the intermediate pyrrolide anion formed upon deprotonation of the NH group.
-
Workup & Extraction: Ethyl acetate is the solvent of choice for aqueous extractions. It provides sufficient polarity to partition the compound from the aqueous layer while maintaining excellent phase separability.
-
Purification & Crystallization: A binary solvent system of Ethyl Acetate/Hexane is ideal for recrystallization or silica gel chromatography. The compound can be dissolved in hot ethyl acetate, with hexane added dropwise as an anti-solvent to induce controlled precipitation.
References
Sources
A Comprehensive Technical Guide to the Theoretical Calculation of Methyl 5-Cyano-1H-pyrrole-3-carboxylate Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the molecular properties of methyl 5-cyano-1H-pyrrole-3-carboxylate. As a polysubstituted pyrrole derivative, this molecule holds significant interest as a versatile building block in the synthesis of complex heterocyclic systems for pharmaceutical applications.[1][2] A thorough understanding of its electronic structure, reactivity, and pharmacokinetic profile is paramount for accelerating drug discovery and development. This guide details the application of Density Functional Theory (DFT) and other computational methods to elucidate these properties, offering both foundational principles and step-by-step protocols for practical implementation.
Introduction: The Rationale for Computational Scrutiny
Methyl 5-cyano-1H-pyrrole-3-carboxylate is a bifunctional molecule characterized by the presence of an electron-withdrawing cyano group and a methyl ester group on the pyrrole core.[1] This specific substitution pattern significantly influences the electronic distribution and, consequently, the chemical reactivity of the pyrrole ring.[1] Computational chemistry provides a powerful, cost-effective, and time-efficient avenue to explore the multifaceted properties of this molecule before embarking on extensive experimental synthesis and testing.
By employing theoretical calculations, we can predict a range of crucial parameters, including:
-
Molecular Geometry and Stability: Determining the most stable three-dimensional conformation.
-
Electronic Properties: Understanding the distribution of electrons and identifying regions of high and low electron density.
-
Chemical Reactivity: Predicting how the molecule will interact with other chemical species.
-
Spectroscopic Signatures: Simulating spectra (e.g., IR, NMR) to aid in experimental characterization.
-
Pharmacokinetic (ADMET) Profile: Assessing the molecule's potential for absorption, distribution, metabolism, excretion, and toxicity.[3]
This guide will navigate the theoretical underpinnings and practical application of computational tools to derive these properties, empowering researchers to make informed decisions in the design of novel therapeutics.
Foundational Principles: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a robust and widely used method in quantum chemistry for investigating the electronic structure of molecules.[4][5] Unlike wavefunction-based methods, DFT is based on the principle that the energy of a system can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for studying organic molecules of pharmaceutical interest.[6][7]
The core of DFT lies in the Kohn-Sham equations, which approximate the behavior of a system of interacting electrons as a system of non-interacting electrons moving in an effective potential. The choice of the exchange-correlation functional, which accounts for the complex electron-electron interactions, is a critical aspect of any DFT calculation.
Workflow for Theoretical Property Calculation
The following workflow outlines the key stages involved in the theoretical characterization of methyl 5-cyano-1H-pyrrole-3-carboxylate.
Caption: A generalized workflow for the theoretical calculation of molecular properties.
Detailed Methodologies and Protocols
Step 1 & 2: 3D Structure Generation and Geometry Optimization
Rationale: The first crucial step is to obtain an accurate three-dimensional structure of the molecule. This is followed by geometry optimization to find the lowest energy conformation, which represents the most stable structure of the molecule.
Protocol:
-
Initial Structure Generation:
-
Geometry Optimization:
-
Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, GAMESS, or PySCF.[5][12][13] ORCA and GAMESS are available free of charge for academic use.[9][12][13]
-
Method Selection: Employ a DFT functional and basis set. A common and effective combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[14][15]
-
Input File Preparation: Create an input file specifying the initial atomic coordinates, the chosen DFT method and basis set, and the keyword for geometry optimization (e.g., Opt).
-
Execution and Analysis: Run the calculation and analyze the output to confirm that the optimization has converged to a stationary point.
-
Step 3: Vibrational Frequency Analysis
Rationale: Performing a frequency calculation on the optimized geometry serves two primary purposes: it confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it provides the theoretical vibrational spectrum (IR and Raman).[4]
Protocol:
-
Input File Preparation: Use the optimized coordinates from the previous step. The input file should specify the same DFT method and basis set, along with a keyword for frequency calculation (e.g., Freq).
-
Execution and Analysis:
-
Run the calculation.
-
Examine the output file to ensure there are no imaginary frequencies.
-
The output will contain the calculated vibrational frequencies and their corresponding IR intensities and Raman activities. These can be visualized to generate a theoretical spectrum.
-
It's common practice to scale the calculated frequencies by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match experimental data.[14]
-
Step 4: Electronic Property Calculation
Rationale: Understanding the electronic properties is fundamental to predicting a molecule's behavior. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity).[1]
-
LUMO: Represents the ability of a molecule to accept an electron (electrophilicity).[1]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.[1]
Protocol:
-
Calculation: The HOMO and LUMO energies are typically calculated during the geometry optimization or a subsequent single-point energy calculation.
-
Analysis: Extract the HOMO and LUMO energy values from the output file. The HOMO-LUMO gap is calculated as: ΔE = ELUMO - EHOMO.
Step 5: Conceptual DFT and Reactivity Descriptor Analysis
Rationale: Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors.[16][17][18] These descriptors offer insights into the global and local reactivity of the molecule.
Global Reactivity Descriptors:
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | A measure of reactivity; the inverse of hardness. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. |
Local Reactivity Descriptors (Fukui Functions):
Fukui functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.[14][17]
-
f+(r): For nucleophilic attack (where an electron is accepted).
-
f-(r): For electrophilic attack (where an electron is donated).
-
f0(r): For radical attack.
Protocol:
-
Calculation: These descriptors can be calculated from the HOMO and LUMO energies obtained previously.[19] Software like Multiwfn can be used for post-processing of the output files to calculate Fukui functions.[5]
-
Analysis: Analyze the values of the global descriptors to understand the overall reactivity profile. Map the Fukui functions onto the molecular surface to visualize the reactive sites.
Caption: Workflow for Conceptual DFT-based reactivity analysis.
Step 6: Spectroscopic Property Simulation
Rationale: Simulating spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, can aid in the structural elucidation and verification of synthesized compounds. Theoretical calculations have shown a correlation between calculated atomic charges and experimental 13C and 15N NMR chemical shifts.[1]
Protocol:
-
Software and Method: Use a quantum chemistry package that supports NMR calculations (e.g., Gaussian). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used.
-
Input File Preparation: Use the optimized geometry and specify the desired NMR calculation (e.g., NMR).
-
Execution and Analysis: Run the calculation and extract the calculated chemical shifts from the output file. These can then be compared to experimental data.
Step 7: In Silico ADMET Prediction
Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to reduce the risk of late-stage failures.[3][20][21] Computational models can predict these properties based on the molecule's structure.
Key ADMET Properties to Predict:
-
Absorption: Caco-2 permeability, human intestinal absorption (HIA).[20]
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 enzyme inhibition.[3]
-
Excretion: Renal clearance.
-
Toxicity: Various toxicological endpoints.
Protocol:
-
Tool Selection: Utilize specialized software or web servers for ADMET prediction, such as ADMET Predictor, pkCSM, or ADMETlab.[3]
-
Input: Provide the 3D structure of methyl 5-cyano-1H-pyrrole-3-carboxylate, typically in a format like SMILES or SDF.
-
Analysis: The tool will provide predictions for a range of ADMET properties. These predictions should be considered as a preliminary screening to identify potential liabilities.
Data Presentation and Interpretation
All quantitative data generated from these calculations should be compiled into clearly structured tables for easy comparison and interpretation.
Table 1: Calculated Electronic Properties of Methyl 5-Cyano-1H-pyrrole-3-carboxylate
| Property | Value (eV) |
| EHOMO | Calculated Value |
| ELUMO | Calculated Value |
| HOMO-LUMO Gap (ΔE) | Calculated Value |
Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Value |
| Ionization Potential (I) | Calculated Value |
| Electron Affinity (A) | Calculated Value |
| Electronegativity (χ) | Calculated Value |
| Chemical Hardness (η) | Calculated Value |
| Global Softness (S) | Calculated Value |
| Electrophilicity Index (ω) | Calculated Value |
Conclusion: A Powerful Synergy of Theory and Experiment
The theoretical calculation of molecular properties for compounds like methyl 5-cyano-1H-pyrrole-3-carboxylate provides invaluable insights that can guide and accelerate the drug discovery process. By leveraging the power of computational chemistry, researchers can gain a deep understanding of a molecule's structure, reactivity, and potential as a therapeutic agent. This in-depth guide has provided a comprehensive roadmap for performing these calculations, from the foundational principles of DFT to the practical implementation of various computational protocols. The synergy between these theoretical predictions and experimental validation will undoubtedly pave the way for the rational design of novel and effective pharmaceuticals.
References
- A Technical Guide to the Computational Modeling of Pyrrolo[3,2-b]pyrrole Excited States using TD-DFT - Benchchem.
- ADMET Predictions - Computational Chemistry Glossary - Deep Origin.
- What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange.
- Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective | Journal of Chemical Theory and Computation.
- Computational Prediction and Experimental Validation of ADMET Properties for Potential Therapeutics - Simulations Plus.
- Computational Approaches in Preclinical Studies on Drug Discovery and Development.
- Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties.
- Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes - SciELO México.
- ORCA - FACCTs.
- Conceptual DFT Study of the Local Chemical Reactivity of the Colored BISARG Melanoidin and Its Protonated Derivative - PMC.
- Conceptual Density Functional Theory of Chemical Reactivity | Request PDF - ResearchGate.
- GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory.
- Anharmonic vibrational spectroscopy calculations with electronic structure potentials: comparison of MP2 and DFT for organic molecules | R. Benny Gerber Research Group - OpenScholar @ HUJI.
- (PDF) Computational Intelligence Methods for ADMET Prediction - ResearchGate.
- Chemcraft - Graphical program for visualization of quantum chemistry computations.
- Quantum chemical software - Quantum Biochemistry.
- Conceptual density functional theory based electronic structure principles - RSC Publishing.
- methyl 5-cyano-1H-pyrrole-3-carboxylate | 66832-08-4 | Benchchem.
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC.
- DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates.
- Synthesis, Computational Studies, and Anticancer Evaluation of Novel Pyrrole Derivatives | Request PDF - ResearchGate.
- Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC.
- Relativistic Four-Component DFT Calculations of Vibrational Frequencies - PMC - NIH.
- Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan | Spectroscopy Online.
- Design and Synthesis of Pyrrolotriazepine Derivatives: An Experimental and Computational Study | The Journal of Organic Chemistry.
- Methyl 5-cyano-1H-pyrrole-2-carboxylate | C7H6N2O2 | CID 12730474 - PubChem.
- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - MDPI.
- Methyl 5-cyano-1h-pyrrole-3-carboxylate (C7H6N2O2) - PubChemLite.
- methyl 1H-pyrrole-3-carboxylate - 2703-17-5, C6H7NO2, density, melting point, boiling point, structural formula, synthesis.
- Methyl 1H-pyrrole-3-carboxylate 97 2703-17-5 - Sigma-Aldrich.
Sources
- 1. methyl 5-cyano-1H-pyrrole-3-carboxylate | 66832-08-4 | Benchchem [benchchem.com]
- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 6. R. Benny Gerber Research Group [robert-benny-gerber.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. chemcraftprog.com [chemcraftprog.com]
- 9. Quantum Biochemistry [quantumbiochemistry.org]
- 10. Methyl 5-cyano-1H-pyrrole-2-carboxylate | C7H6N2O2 | CID 12730474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - Methyl 5-cyano-1h-pyrrole-3-carboxylate (C7H6N2O2) [pubchemlite.lcsb.uni.lu]
- 12. ORCA - FACCTs [faccts.de]
- 13. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 14. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relativistic Four-Component DFT Calculations of Vibrational Frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
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- 19. Conceptual DFT Study of the Local Chemical Reactivity of the Colored BISARG Melanoidin and Its Protonated Derivative - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Methyl 5-Cyano-1H-Pyrrole-3-Carboxylate as a Privileged Scaffold in Medicinal Chemistry
Executive Overview & Physicochemical Rationale
Methyl 5-cyano-1H-pyrrole-3-carboxylate (CAS: 66832-08-4) is a highly versatile, polysubstituted heterocycle that serves as a cornerstone in modern medicinal chemistry[1]. The pyrrole ring itself is recognized as a "privileged scaffold," forming the core of numerous blockbuster therapeutics, including the cholesterol-lowering agent Atorvastatin and the NSAID Tolmetin[1].
What makes this specific building block exceptionally valuable is its bifunctional nature. The strategic placement of an electron-withdrawing cyano group (-C≡N) at the C5 position and a methyl ester (-COOCH₃) at the C3 position provides orthogonal reactivity[1].
Mechanistic Causality of the Scaffold:
-
Core Stabilization: Unsubstituted pyrroles are π-excessive and prone to oxidative degradation or polymerization. The dual electron-withdrawing groups (EWGs) drain electron density from the aromatic ring, significantly increasing its bench stability and tolerance to harsh reaction conditions.
-
NH Acidity Enhancement: The EWGs lower the pKa of the pyrrole NH from ~16.5 to approximately 13–14. This allows for N-functionalization using milder bases (e.g., Cs₂CO₃ instead of NaH), minimizing unwanted side reactions.
-
Electrophilic Activation: The C3 ester inductively activates the C5 nitrile, making the cyano carbon highly susceptible to nucleophilic attack, a critical feature for downstream annulation[2].
Divergent Synthetic Workflows
The orthogonal functional groups allow medicinal chemists to selectively modify one site while leaving the others intact, enabling the rapid generation of diverse chemical libraries.
Figure 1: Divergent synthetic workflows for methyl 5-cyano-1H-pyrrole-3-carboxylate.
Experimental Protocols & Self-Validating Systems
Protocol A: Synthesis of Pyrrolyl-1,2,4-Oxadiazole Bioisosteres
The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides, offering improved metabolic stability against in vivo esterases. Converting the C5-nitrile to an amidoxime is the critical first step in this annulation sequence[3].
Table 1: Reaction Optimization for Amidoxime Formation Goal: Maximize nucleophilic addition while preventing ester hydrolysis.
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | K₂CO₃ (3.0) | EtOH | 80 | 12 | 45% | Poor solubility of inorganic base limits rate. |
| 2 | Et₃N (3.5) | EtOH | 80 | 12 | 65% | Moderate yield; some ester transesterification noted. |
| 3 | DIEA (3.5) | EtOH | 80 | 8 | 82% | Steric hindrance of DIEA prevents side reactions. |
| 4 | DIEA (3.5) | DMF | 90 | 6 | 94% | Optimal: Polar aprotic solvent accelerates addition. |
Step-by-Step Methodology:
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve methyl 5-cyano-1H-pyrrole-3-carboxylate (1.0 eq, 10 mmol, 1.50 g) in anhydrous DMF (15 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq, 30 mmol, 2.08 g). Causality: An excess is required to drive the equilibrium forward and compensate for the potential thermal degradation of hydroxylamine at elevated temperatures.
-
Base Activation: Dropwise add N,N-Diisopropylethylamine (DIEA) (3.5 eq, 35 mmol, 6.1 mL). Causality: DIEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt to liberate the highly nucleophilic hydroxylamine free base without attacking the electrophilic methyl ester at C3.
-
Thermal Reaction: Heat the mixture to 90 °C for 6 hours under a nitrogen atmosphere.
-
Workup & Isolation: Cool to room temperature and quench by pouring into ice-cold distilled water (50 mL). The amidoxime product will precipitate. Filter the solid, wash with cold water (3 x 15 mL) to remove residual DMF and DIEA salts, and dry in vacuo.
Self-Validation & Quality Control:
-
IR Spectroscopy: Confirm the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹.
-
NMR Spectroscopy: Look for the appearance of broad, exchangeable signals for the -NH₂ and -OH protons between 5.5 and 9.5 ppm in DMSO-d6.
Figure 2: Mechanistic workflow for converting the C5-nitrile to a 1,2,4-oxadiazole.
Protocol B: N-Alkylation for Pharmacokinetic Tuning
Masking the pyrrole NH removes a hydrogen bond donor. According to Lipinski's Rule of Five, reducing hydrogen bond donors significantly increases the compound's lipophilicity (LogP) and passive membrane permeability, which is vital for oral bioavailability and blood-brain barrier (BBB) penetration.
Step-by-Step Methodology:
-
Deprotonation: Suspend methyl 5-cyano-1H-pyrrole-3-carboxylate (1.0 eq, 5 mmol, 750 mg) and Cesium Carbonate (Cs₂CO₃) (1.5 eq, 7.5 mmol, 2.44 g) in anhydrous DMF (10 mL) at 0 °C. Causality: Cs₂CO₃ is utilized to leverage the "cesium effect." The large, highly polarizable cesium cation weakly coordinates the intermediate pyrrolide anion, making the nitrogen highly nucleophilic and strictly preventing unwanted C-alkylation at the C2 or C4 positions.
-
Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq, 6 mmol, 0.71 mL) dropwise over 10 minutes to control the exothermic reaction.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Liquid-Liquid Extraction: Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with water (3 x 20 mL) and brine (20 mL). Causality: Multiple water washes are critical to partition the high-boiling DMF into the aqueous layer, preventing solvent contamination during the concentration step.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (SiO₂, 10-30% EtOAc in Hexanes).
Self-Validation & Quality Control:
-
TLC Monitoring: The reaction will show a significantly less polar spot (higher Rf) as the hydrogen-bonding NH is masked.
-
NMR Spectroscopy: In ¹H NMR, the broad pyrrole NH peak (typically ~11.5-12.5 ppm) will completely disappear, replaced by the distinct alkyl/aryl signals of the introduced R-group (e.g., a singlet at ~5.2 ppm for the benzyl CH₂).
References
- Benchchem: Targeted Synthesis of Methyl 5-Cyano-1H-Pyrrole-3-Carboxylate. Benchchem.
- PubChemLite - Methyl 5-cyano-1h-pyrrole-3-carboxylate (C7H6N2O2). Université du Luxembourg.
- Tight binding enantiomers of pre-clinical drug candidates. National Institutes of Health (PMC).
- Reaction of α-Diazopyrroles with Enamines: Synthesis of Pyrrolo[2,1-c][1,2,4]triazines. ResearchGate.
Sources
Application Note: Methyl 5-cyano-1H-pyrrole-3-carboxylate in Advanced Organic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols
Executive Summary & Scaffold Significance
In the realm of medicinal chemistry, the pyrrole motif is universally recognized as a "privileged scaffold," forming the structural foundation of numerous blockbuster therapeutics, including the cholesterol-lowering agent Atorvastatin and the anti-inflammatory drug Tolmetin[1]. However, the utility of unsubstituted pyrrole is often limited by its high electron density, which makes it susceptible to oxidative degradation and unselective electrophilic aromatic substitution.
Methyl 5-cyano-1H-pyrrole-3-carboxylate (CAS: 66832-08-4) emerges as a highly engineered, bifunctional building block designed to overcome these limitations[1]. By strategically positioning an electron-withdrawing cyano group at the C5 position and a methyl ester at the C3 position, this scaffold offers two distinct advantages:
-
Metabolic Stability: The electron-withdrawing groups (EWGs) deactivate the electron-rich pyrrole core, significantly enhancing its stability against oxidative metabolism.
-
Orthogonal Reactivity: The 1,3,5-substitution pattern provides a wide trajectory for vector elaboration in fragment-based drug discovery (FBDD). The ester, nitrile, and pyrrole nitrogen can be manipulated independently, making it an ideal precursor for complex fused heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines and transition state analogues[2].
Physicochemical Profiling
Understanding the fundamental properties of this building block is critical for predicting its behavior in synthetic workflows and biological systems.
Table 1: Physicochemical and Structural Properties
| Property | Value | Scientific Implication |
| CAS Number | 66832-08-4 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C7H6N2O2 | Indicates a highly functionalized, low-molecular-weight fragment. |
| Monoisotopic Mass | 150.0429 Da[3] | Essential for high-resolution mass spectrometry (HRMS) and LC-MS validation. |
| Topological Polar Surface Area | ~65.9 Ų | Optimal for membrane permeability; falls well within the Lipinski Rule of 5 limits. |
| Key Functional Groups | Nitrile (-CN), Methyl Ester (-COOMe), Pyrrole NH | Provides orthogonal handles for multidirectional synthetic elaboration[1]. |
Orthogonal Reactivity & Mechanistic Causality
As a Senior Application Scientist, it is crucial to look beyond the basic structure and understand the electronic interplay within the molecule. The dual EWGs exert a profound pull on the ring's electron density. This not only deactivates the C2 and C4 positions toward electrophilic attack but also drastically lowers the pKa of the N1-proton (estimated pKa ~10–12, compared to ~16.5 for unsubstituted pyrrole). This heightened acidity allows for chemoselective N-alkylation using mild bases, preserving the integrity of the ester and nitrile groups.
Fig 1. Orthogonal reactivity map of methyl 5-cyano-1H-pyrrole-3-carboxylate.
Strategic Synthetic Workflows
One of the most common applications of this scaffold in drug discovery is the generation of functionalized pyrrole-3-carboxamides. This requires a chemoselective workflow where the N1 position is first protected or alkylated, followed by the selective saponification of the C3-ester, leaving the C5-nitrile intact for late-stage modification[4].
Fig 2. Chemoselective workflow for synthesizing functionalized pyrrole-3-carboxamides.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure experimental trustworthiness.
Protocol A: Chemoselective N-Alkylation (Cesium-Mediated)
Objective: To selectively alkylate the N1 position without triggering transesterification or reacting with the C5-nitrile.
Causality & Expert Insight: Because the dual EWGs significantly lower the pKa of the pyrrole N-H, harsh bases like Sodium Hydride (NaH) are unnecessary and actively avoided to prevent side reactions. Cesium carbonate (Cs₂CO₃) provides the optimal balance of basicity and the "cesium effect," which enhances the solubility and nucleophilicity of the resulting pyrrolide anion, driving the reaction cleanly toward N-alkylation.
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with methyl 5-cyano-1H-pyrrole-3-carboxylate (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration. Sparge the solution with nitrogen for 5 minutes.
-
Deprotonation: Add Cs₂CO₃ (1.5 eq) in one portion. Stir the suspension at ambient temperature (20–25 °C) for 30 minutes to ensure complete formation of the pyrrolide anion.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.
-
IPC (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and LC-MS. The reaction is complete when the polar starting material (Rf ~0.3) is fully consumed, replaced by a less polar spot (Rf ~0.6) corresponding to the loss of the N-H hydrogen bond donor. LC-MS should confirm a mass shift corresponding to the alkyl addition (e.g., [M+H]+ expected for the product).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to thoroughly remove residual DMF.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-alkylated intermediate.
Protocol B: Chemoselective Ester Saponification
Objective: To hydrolyze the C3-methyl ester to a carboxylic acid while preserving the highly sensitive C5-nitrile group.
Causality & Expert Insight: Achieving chemoselectivity here is paramount. The C5-nitrile is robust but will hydrate to a primary amide under harsh alkaline conditions at elevated temperatures. By utilizing Lithium hydroxide monohydrate (LiOH·H₂O) in a biphasic THF/H₂O system at ambient temperature, we exclusively saponify the C3-ester. The THF ensures the organic substrate remains solvated, while water dissolves the inorganic base, facilitating a smooth interfacial reaction.
Step-by-Step Procedure:
-
Preparation: Dissolve the N-alkylated pyrrole intermediate from Protocol A in a solvent mixture of THF/H₂O (3:1 v/v) to a concentration of 0.1 M.
-
Hydrolysis: Cool the mixture to 0 °C using an ice bath. Add LiOH·H₂O (2.0 eq) in one portion. Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4–6 hours.
-
IPC (Self-Validation): Monitor via TLC (DCM/MeOH 9:1). The starting ester will disappear, replaced by a highly polar baseline spot representing the lithium carboxylate salt.
-
Workup: Evaporate the THF in vacuo (do not heat above 30 °C to protect the nitrile). Dilute the remaining aqueous layer with distilled water and cool to 0 °C.
-
Acidification: Slowly add 1M HCl dropwise until the pH reaches 3.0. Causality: Acidification protonates the carboxylate, causing the free carboxylic acid to precipitate out of the aqueous solution.
-
Isolation: Extract the precipitated acid with EtOAc (3x). Dry over MgSO₄, filter, and concentrate to afford the pure pyrrole-3-carboxylic acid.
-
Analytical Validation: ¹H NMR validation is achieved by observing the complete disappearance of the methoxy singlet at ~3.80 ppm. IR spectroscopy should maintain a sharp, distinct peak at ~2220 cm⁻¹, confirming the survival of the C5-nitrile group.
References
2.[3] Methyl 5-cyano-1h-pyrrole-3-carboxylate (C7H6N2O2) - Compound Summary Source: PubChemLite (Université du Luxembourg) / PubChem URL:[Link]
3.[2] Tight binding enantiomers of pre-clinical drug candidates Source: National Institutes of Health (PMC) URL:[Link]
4.[4] The Zav'yalov Pyrrole Synthesis Revisited Source: University of Huddersfield Repository (ePrints) URL:[Link]
Sources
- 1. methyl 5-cyano-1H-pyrrole-3-carboxylate | 66832-08-4 | Benchchem [benchchem.com]
- 2. Tight binding enantiomers of pre-clinical drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - Methyl 5-cyano-1h-pyrrole-3-carboxylate (C7H6N2O2) [pubchemlite.lcsb.uni.lu]
- 4. eprints.hud.ac.uk [eprints.hud.ac.uk]
Application Notes and Protocols for the Biological Activity Screening of Methyl 5-cyano-1H-pyrrole-3-carboxylate Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2][3] From the intricate porphyrin ring in heme to synthetically derived agents, pyrrole derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] The methyl 5-cyano-1H-pyrrole-3-carboxylate core represents a versatile starting point for the synthesis of novel analogs with potentially enhanced therapeutic properties. The introduction of diverse substituents allows for the fine-tuning of physicochemical properties and biological targets.
This guide provides a comprehensive framework for the initial biological activity screening of novel methyl 5-cyano-1H-pyrrole-3-carboxylate analogs. We will detail a tiered screening cascade designed to efficiently identify promising lead compounds for further development. The protocols provided are robust and have been adapted from established methodologies to ensure reproducibility and scientific rigor.
The Screening Cascade: A Strategic Approach to Hit Identification
A successful screening campaign requires a logical and tiered approach to efficiently manage resources and generate high-quality data. We propose a three-tiered cascade:
-
Primary Screening: High-throughput or medium-throughput assays to broadly assess the cytotoxic, antimicrobial, and anti-inflammatory potential of the analog library.
-
Secondary Screening & Hit Confirmation: More specific assays to confirm the activity of "hits" from the primary screen and begin to elucidate their mechanism of action.
-
Lead Characterization: In-depth studies on confirmed hits to determine their potency, selectivity, and initial drug-like properties.
Caption: A tiered approach to screening methyl 5-cyano-1H-pyrrole-3-carboxylate analogs.
Part 1: Anticancer Activity Screening
The disruption of normal cell cycle regulation and apoptosis are hallmarks of cancer.[6] Many successful chemotherapeutics target these processes. Pyrrole derivatives have shown promise as anticancer agents by inducing apoptosis in tumor cells.[1][5]
Primary Anticancer Screening: Cell Viability Assessment
The initial step is to assess the general cytotoxicity of the analogs against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7][8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Methyl 5-cyano-1H-pyrrole-3-carboxylate analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrole analogs in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[7][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of background) / (Absorbance of untreated cells - Absorbance of background)] x 100
Hypothetical Data Presentation:
| Analog ID | Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (A549) | % Cell Viability (HCT-116) |
| MCP-001 | 10 | 95.2 ± 4.1 | 98.1 ± 3.5 | 96.5 ± 4.8 |
| 50 | 88.7 ± 5.3 | 92.4 ± 4.2 | 90.1 ± 5.1 | |
| MCP-002 | 10 | 65.4 ± 6.2 | 70.1 ± 5.8 | 58.9 ± 7.1 |
| 50 | 22.1 ± 4.9 | 35.6 ± 6.3 | 15.3 ± 3.8 | |
| MCP-003 | 10 | 99.1 ± 2.8 | 97.5 ± 3.1 | 98.2 ± 2.9 |
| 50 | 95.3 ± 3.4 | 96.8 ± 2.7 | 94.7 ± 3.6 |
Data are presented as mean ± standard deviation (n=3).
Secondary Anticancer Screening: Elucidating the Mechanism of Action
Analogs showing significant cytotoxicity in the primary screen (e.g., MCP-002) should be further investigated to understand their mechanism of action. A common target for anticancer drugs is the microtubule network, which is crucial for cell division.[11]
Principle: This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. The polymerization process can be monitored by the increase in turbidity (light scattering) at 340 nm.[11] Microtubule-destabilizing agents will inhibit this increase, while stabilizing agents will enhance it.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds and controls (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer supplemented with 1 mM GTP. Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a pre-warmed 96-well plate at 37°C, add 10 µL of the test compound dilutions or controls.
-
Initiation of Polymerization: Add 90 µL of the cold tubulin solution to each well to initiate polymerization.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every minute for 60 minutes at 37°C.[12]
Data Analysis:
Plot absorbance at 340 nm versus time. Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax) for each concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[11]
Caption: MCP-002 inhibits the polymerization of tubulin dimers into microtubules.
Part 2: Antimicrobial Activity Screening
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyrrole derivatives have been reported to possess antibacterial and antifungal properties.[2][3]
Primary Antimicrobial Screening: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[13][14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Test compounds and control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.[14]
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[14] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[14]
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension.[14] Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[14]
Hypothetical Data Presentation:
| Analog ID | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| MCP-001 | >128 | >128 | >128 |
| MCP-002 | >128 | >128 | >128 |
| MCP-004 | 16 | 64 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 1 |
NA: Not applicable.
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases.[15] The transcription factor NF-κB is a key regulator of the inflammatory response, and its inhibition is a major therapeutic target.[16]
Primary Anti-inflammatory Screening: Inhibition of NF-κB Activation
This assay measures the ability of the compounds to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus like lipopolysaccharide (LPS).
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, the p65 subunit of NF-κB translocates to the nucleus to activate gene transcription.[17] This assay quantifies the amount of p65 in the nuclear fraction of cell lysates using an ELISA-based method.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Commercial NF-κB (p65) transcription factor assay kit (e.g., from Cayman Chemical, RayBiotech)[17][18]
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a multi-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 1 hour) to induce NF-κB activation. Include unstimulated and vehicle-treated controls.
-
Nuclear Extraction: Following the manufacturer's protocol of the assay kit, prepare nuclear extracts from the cells.[19][20]
-
ELISA Assay: Perform the ELISA as per the kit's instructions. This typically involves adding the nuclear extracts to a 96-well plate pre-coated with an NF-κB consensus sequence oligonucleotide. The bound p65 is then detected using a specific primary antibody, followed by a HRP-conjugated secondary antibody and a colorimetric substrate.[17][18]
-
Absorbance Reading: Read the absorbance at 450 nm.[17]
Data Analysis:
Calculate the percentage inhibition of NF-κB activation relative to the LPS-stimulated control.
Caption: Proposed mechanism of MCP-005 in inhibiting the NF-κB signaling pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the biological activity screening of methyl 5-cyano-1H-pyrrole-3-carboxylate analogs. The presented protocols for anticancer, antimicrobial, and anti-inflammatory assays are designed to be robust and reproducible. The tiered screening cascade allows for the efficient identification of promising lead compounds.
Analogs that demonstrate significant and selective activity in these primary and secondary screens should be prioritized for further investigation, including more extensive in vitro and in vivo studies to fully characterize their therapeutic potential. Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and drug-like properties of these novel pyrrole derivatives.
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
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Al-Khayri, J. M., et al. (2022). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Frontiers in Pharmacology, 13, 868511. [Link]
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PapersFlow. (2026, February 15). Pyrrole Derivatives Biological Activity Research Guide. [Link]
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Jubeh, B., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(4), 486. [Link]
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Schwalbe, R., et al. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]
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Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinical and Experimental Pharmacology and Physiology, 38(2), 105-111. [Link]
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National Center for Biotechnology Information. (2014). High-throughput assessment of bacterial growth inhibition by optical density measurements. Current Protocols in Chemical Biology, 6(4), 253-263. [Link]
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Gherman, C., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5133. [Link]
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ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
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American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
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National Center for Biotechnology Information. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(13), 5035. [Link]
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Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. [Link]
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National Center for Biotechnology Information. (2024, May 27). Antimicrobial Susceptibility Testing. [Link]
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Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. [Link]
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BBS OER Lab Manual. Protocol for Bacterial Cell Inhibition Assay. [Link]
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MDPI. (2023, April 17). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]
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AACR Journals. (2025, April 21). Selective anticancer activity and mechanistic insights of novel compounds identified through NCI-60 cancer cell line screening. [Link]
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MDPI. (2023, April 19). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. [Link]
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Application Notes & Protocols: A Guide to the Paal-Knorr Synthesis for Substituted Pyrrole-3-Carboxylates
Introduction: The Enduring Relevance of the Paal-Knorr Synthesis
First described in 1884 by German chemists Carl Paal and Ludwig Knorr, the Paal-Knorr synthesis is a foundational and remarkably versatile reaction in heterocyclic chemistry.[1][2] It provides an efficient and direct route to substituted pyrroles, furans, and thiophenes from a common 1,4-dicarbonyl precursor.[1] The synthesis of pyrroles, in particular, remains a cornerstone of medicinal and materials chemistry. The pyrrole ring is a privileged scaffold found in a vast array of pharmaceuticals, natural products, and functional materials.[3][4]
This guide focuses specifically on the application of the Paal-Knorr synthesis for the preparation of substituted pyrrole-3-carboxylates. These motifs are of significant interest in drug development due to their presence in numerous biologically active compounds. The reaction's operational simplicity and generally high yields make it an indispensable tool for researchers.[2][3] While classic protocols often required harsh conditions, modern adaptations have expanded its scope, allowing for milder conditions and greater functional group tolerance.[2][5]
Core Mechanism: A Tale of Two Carbonyls
The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or an ammonia source.[2][6] The reaction is typically facilitated by neutral or weakly acidic conditions.[6] While an enamine-led pathway was once considered, extensive mechanistic studies, including those by V. Amarnath and computational analyses, have established that the reaction preferentially proceeds through a hemiaminal intermediate.[1][6][7]
The accepted mechanism unfolds as follows:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. This forms a key hemiaminal intermediate.
-
Intramolecular Cyclization: This is often the rate-determining step. The nitrogen atom of the hemiaminal performs an intramolecular attack on the second carbonyl group, leading to the formation of a 2,5-dihydroxytetrahydropyrrole derivative.[1][3][8]
-
Dehydration: The cyclic intermediate readily undergoes a two-fold dehydration, losing two molecules of water to form the stable, aromatic pyrrole ring.[7][8]
The use of a mild acid, such as acetic acid, is crucial as it serves as a catalyst to protonate the carbonyls, increasing their electrophilicity, and facilitates the dehydration steps without promoting the furan-forming side reaction which can dominate at lower pH (<3).[6]
Detailed Experimental Protocol: Synthesis of Ethyl 2,5-Dimethyl-1H-pyrrole-3-carboxylate
This protocol provides a representative method for synthesizing a substituted pyrrole-3-carboxylate. The selected starting materials are ethyl 2-methyl-3,6-dioxoheptanoate (a 1,4-dicarbonyl compound) and an ammonia source.
Materials & Equipment
-
Reagents:
-
Ethyl 2-methyl-3,6-dioxoheptanoate (1.0 equiv.)
-
Ammonium carbonate (≥1.5 equiv.)[9]
-
Glacial Acetic Acid (Solvent and Catalyst)
-
Diethyl Ether (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (Silica gel) and developing chamber
-
Apparatus for column chromatography or recrystallization
-
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 1,4-dicarbonyl compound, ethyl 2-methyl-3,6-dioxoheptanoate (1.0 equiv), and ammonium carbonate (1.5 equiv).[9]
-
Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the starting materials and serve as the reaction medium. Acetic acid's role is dual: it is both the solvent and the Brønsted acid catalyst necessary for the condensation.[6]
-
Heating: Heat the reaction mixture to reflux (typically around 110-120°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting dicarbonyl spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a separatory funnel containing a significant volume of water and diethyl ether.
-
Slowly neutralize the excess acetic acid by adding saturated sodium bicarbonate solution in portions until effervescence ceases.
-
Separate the organic layer. Extract the aqueous layer two more times with diethyl ether. .
-
-
Purification:
-
Combine all organic extracts and wash them sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Final Purification & Characterization:
-
The crude ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate can be further purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[10]
-
The final product should be characterized by standard analytical techniques (NMR, MS, IR) to confirm its identity and purity.[2]
-
Experimental Workflow Diagram
Caption: General experimental workflow for the Paal-Knorr synthesis.
Scope, Versatility, and Modern Adaptations
The true strength of the Paal-Knorr synthesis lies in its versatility. A wide range of substituents can be incorporated into the final pyrrole structure, dictated by the choice of the 1,4-dicarbonyl precursor and the amine.
-
1,4-Dicarbonyl Component: The substituents at the R2 and R5 positions of the pyrrole are determined by the groups attached to the carbonyls of the starting diketone. The R3 and R4 substituents originate from the carbon backbone of the dicarbonyl compound. These can be alkyl, aryl, or, as in our primary example, an ester group.[1]
-
Amine Component: The choice of amine determines the N-substituent (R1). A vast array of primary amines, including aliphatic, aromatic, and heterocyclic amines, can be employed.[8] Using ammonia or an ammonia precursor like ammonium acetate or ammonium carbonate yields the N-unsubstituted (N-H) pyrrole.[1][9]
| 1,4-Dicarbonyl Precursor | Amine/Ammonia Source | Key Reaction Conditions | Resulting Pyrrole-3-carboxylate Skeleton | Reported Yields |
| Ethyl 2,5-dioxohexanoate | Ammonium Acetate | Acetic Acid, Reflux | Ethyl 5-methyl-1H-pyrrole-3-carboxylate | Good to Excellent |
| Diethyl 2,5-dioxohexanedioate | Benzylamine | Acetic Acid, 100°C | Diethyl 1-benzyl-1H-pyrrole-2,5-dicarboxylate | High |
| Ethyl 2-(phenylacetyl)-3-oxobutanoate | Ammonium Carbonate | Ethanol, Reflux | Ethyl 2-benzyl-5-methyl-1H-pyrrole-3-carboxylate | Good |
| Ethyl 4-acetyl-5-oxohexanoate | Methylamine | Toluene, p-TsOH, Reflux | Ethyl 1,2,4-trimethyl-1H-pyrrole-3-carboxylate | Moderate to Good |
Note: Yields are representative and can vary based on specific substrates and reaction optimization.
Recent advancements have focused on developing greener and more efficient protocols. These include:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[10]
-
Catalyst Development: A variety of Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) and solid-supported acid catalysts (e.g., silica sulfuric acid, clays) have been successfully employed, often allowing for milder, solvent-free conditions and easier purification.[4][8][11]
-
Green Solvents: The use of water or ionic liquids as the reaction medium has been explored to create more environmentally benign processes.[8]
Troubleshooting and Key Considerations
-
Furan Formation: The primary side reaction is the acid-catalyzed self-condensation of the 1,4-dicarbonyl to form a furan. This is more prevalent under strongly acidic conditions (pH < 3). Maintaining weakly acidic or neutral conditions is key to favoring pyrrole formation.[6]
-
Low Yields: If yields are low, consider increasing the excess of the amine or ammonia source to drive the equilibrium towards the product. Ensure the starting dicarbonyl is of high purity, as impurities can interfere with the reaction.
-
Product Instability: Some N-unsubstituted pyrroles can be unstable and prone to oxidation or polymerization.[2] It is often advisable to handle them under an inert atmosphere and store them protected from light and air.[9] In some cases, immediate protection of the N-H group (e.g., as a SEM or BOC derivative) may be necessary.[1]
References
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A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. (n.d.). ResearchGate. [Link]
-
Paal–Knorr synthesis. (2023, December 28). In Wikipedia. [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
S. M. A. H. Siddiki, A. A. M. A. Bhuyain, M. M. H. Bhuiyan, & M. A. Ali. (2015). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Advances, 5(121), 100234–100242. [Link]
-
Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018, October 19). Taylor & Francis Online. [Link]
-
Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018, October 19). Taylor & Francis Online. [Link]
-
Direct catalytic synthesis of β-(C3)-substituted pyrroles: a complementary addition to the Paal–Knorr reaction. (2021). Chemical Communications. [Link]
-
Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2025, July 28). MDPI. [Link]
-
The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. (2005). Green Chemistry. [Link]
-
Paal–Knorr synthesis of pyrroles. (2018, October 19). RGM College Of Engineering and Technology. [Link]
-
Paal-Knorr synthesis of N-substituted pyrroles 3a–k. (n.d.). ResearchGate. [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023, March 16). MDPI. [Link]
-
A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. (2014). ResearchGate. [Link]
-
2,5-dimethylpyrrole. (n.d.). Organic Syntheses. [Link]
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Application Note: Strategic Hantzsch Synthesis of 3-Carboxy-5-cyanopyrroles
Strategic Rationale in Drug Development
Pyrroles represent a privileged class of heterocycles in medicinal chemistry, serving as the core scaffold for numerous blockbuster drugs (e.g., atorvastatin) and bioactive natural products [1]. Among the diverse substitution patterns, the 3-carboxy-5-cyanopyrrole motif is uniquely valuable. The cyano and carboxy groups provide orthogonal synthetic handles: the cyano group can be selectively reduced to an amine or utilized in cycloadditions, while the carboxy group enables straightforward amide coupling or decarboxylation.
To access this specific substitution pattern efficiently, the classical Hantzsch pyrrole synthesis —a multicomponent reaction (MCR) traditionally involving a β -ketoester, an α -haloketone, and a primary amine—must be strategically adapted [2]. By selecting highly specific electrophilic coupling partners, researchers can deterministically control the regiochemistry of the resulting pentasubstituted pyrrole.
Mechanistic Insights and Reagent Causality
The synthesis of 3-carboxy-5-cyanopyrroles requires a fundamental understanding of the Hantzsch reaction mechanism to dictate the choice of starting materials [3].
-
The β -Ketoester (e.g., Ethyl acetoacetate): This reagent dictates the substituents at the C2 and C3 positions of the pyrrole. Condensation with a primary amine yields an enamine intermediate. The ester moiety inherently becomes the C3-carboxylate handle.
-
The α -Haloacyl Cyanide (e.g., 3-Bromo-2-oxopropanenitrile): To install a cyano group at the C5 position, the standard α -haloketone is replaced with an α -haloacyl cyanide. The enamine's α -carbon acts as a nucleophile, displacing the bromide via an SN2 mechanism.
Causality of Experimental Choices: α -Haloacyl cyanides are highly electrophilic and prone to degradation or competitive nucleophilic attack at the cyano carbon. Therefore, the enamine must be pre-formed before introducing the electrophile. Furthermore, the SN2 alkylation step must be initiated at 0 °C to suppress the competitive Feist-Bénary furan synthesis, followed by heating to drive the intramolecular cyclization and dehydration (aromatization) [4].
Reaction mechanism and workflow for the Hantzsch synthesis of 3-carboxy-5-cyanopyrroles.
Reaction Optimization Data
The success of this multicomponent assembly heavily relies on the solvent and catalytic additives. The table below summarizes the optimization of the reaction conditions for synthesizing ethyl 1-benzyl-5-cyano-2-methyl-1H-pyrrole-3-carboxylate.
| Entry | Amine Component | Solvent | Additive (Catalyst) | Temp Profile | Isolated Yield (%) |
| 1 | Benzylamine | EtOH | None | 0 °C → 70 °C | 42 |
| 2 | Benzylamine | MeCN | AcOH (1.0 eq) | 0 °C → 70 °C | 65 |
| 3 | Benzylamine | EtOH | AcOH (1.0 eq) | 0 °C → 70 °C | 85 |
| 4 | Aniline | EtOH | AcOH (1.0 eq) | 0 °C → 70 °C | 78 |
| 5 | Ammonia (aq) | EtOH | AcOH (1.0 eq) | 0 °C → 70 °C | 55 |
Data Interpretation: The inclusion of stoichiometric acetic acid (Entry 3) is critical. It acts as an acid catalyst to accelerate the initial enamine formation and later facilitates the dehydration step required for the final aromatization of the pyrrole ring.
Experimental Protocol: Self-Validating Workflow
This protocol details the synthesis of 1-benzyl-5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid . The workflow is designed as a self-validating system, incorporating specific in-process controls to ensure chemical integrity.
Part A: Multicomponent Assembly of the Pyrrole Core
-
Enamine Pre-formation:
-
In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (10.0 mmol, 1.30 g) and benzylamine (11.0 mmol, 1.18 g) in absolute ethanol (15 mL).
-
Action: Add glacial acetic acid (10.0 mmol, 0.60 g) dropwise. Stir the mixture at room temperature for 30 minutes.
-
Validation Check: A slight yellowing of the solution indicates enamine formation. TLC (Hexanes:EtOAc 4:1) should show the consumption of the β -ketoester.
-
-
Electrophilic Alkylation:
-
Action: Cool the reaction mixture strictly to 0 °C using an ice-water bath.
-
Slowly add a solution of 3-bromo-2-oxopropanenitrile (10.0 mmol, 1.48 g) in absolute ethanol (5 mL) dropwise over 15 minutes.
-
Causality: The dropwise addition at 0 °C prevents the exothermic degradation of the highly reactive α -haloacyl cyanide and suppresses the formation of unwanted furan byproducts.
-
-
Cyclization and Aromatization:
-
Action: Remove the ice bath, attach a reflux condenser, and heat the mixture to 70 °C for 3 to 4 hours.
-
Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1, UV visualization at 254 nm). The appearance of a highly UV-active spot indicates the formation of the aromatic pyrrole core.
-
-
Workup and Isolation:
-
Concentrate the mixture under reduced pressure. Partition the crude residue between ethyl acetate (30 mL) and saturated aqueous NaHCO3 (20 mL) to neutralize the acetic acid.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate. Purify via flash column chromatography (silica gel, gradient elution 10-20% EtOAc in Hexanes) to yield the intermediate ester.
-
Part B: Chemoselective Saponification
To obtain the free 3-carboxylic acid, the ester must be hydrolyzed without degrading the base-sensitive C5-cyano group.
-
Hydrolysis:
-
Action: Dissolve the purified ester (5.0 mmol) in a solvent mixture of THF:MeOH: H2O (2:1:1, 20 mL).
-
Add Lithium hydroxide monohydrate ( LiOH⋅H2O , 15.0 mmol, 0.63 g). Stir at room temperature for 12 hours.
-
Causality: LiOH provides mild saponification conditions. Avoid heating or using strong bases like NaOH/KOH at elevated temperatures, which would inadvertently hydrolyze the C5-nitrile into a primary amide.
-
-
Acidification and Precipitation:
-
Action: Evaporate the volatile organic solvents under reduced pressure. Dilute the remaining aqueous layer with cold water (10 mL).
-
Cool to 0 °C and slowly acidify to pH 2–3 using 1M HCl .
-
Validation Check: The target 3-carboxy-5-cyanopyrrole will crash out of the solution as a distinct solid precipitate due to its low solubility in acidic aqueous media.
-
-
Final Isolation: Filter the precipitate through a Büchner funnel, wash with ice-cold water (2 × 5 mL), and dry under high vacuum to afford the pure title compound.
References
-
"Hantzsch pyrrole synthesis." Wikipedia, Wikimedia Foundation. [Link][1]
-
Kaur, N. "Hantzsch Pyrrole Synthesis." Metals and Non-Metals, Taylor & Francis, 2020.[Link][2]
-
"Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation." The Journal of Organic Chemistry, ACS Publications, 2018.[Link][3]
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Introduction: The Strategic Importance of the Pyrrole-3-Carboxylic Acid Scaffold
An Application Guide for the Selective Hydrolysis of Methyl 5-Cyano-1H-pyrrole-3-carboxylate
The pyrrole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and pharmaceutical agents.[1] Specifically, 5-cyano-1H-pyrrole-3-carboxylic acid is a versatile building block for synthesizing compounds with a range of pharmacological activities, including potential applications as enzyme inhibitors and receptor modulators. The strategic placement of the cyano and carboxylic acid groups offers orthogonal handles for further chemical derivatization, making it a valuable intermediate in drug discovery programs.
This application note provides a comprehensive guide to the selective hydrolysis of methyl 5-cyano-1H-pyrrole-3-carboxylate. The primary chemical challenge lies in cleaving the methyl ester to the corresponding carboxylic acid with high fidelity, without compromising the integrity of the electron-deficient pyrrole ring or the chemically sensitive cyano group. We will explore the mechanistic underpinnings of different hydrolysis strategies and provide detailed, field-proven protocols for researchers in synthetic chemistry and drug development.
Reaction Overview
The target transformation is the conversion of a methyl ester to a carboxylic acid through hydrolysis.
Starting Material: Methyl 5-cyano-1H-pyrrole-3-carboxylate Product: 5-Cyano-1H-pyrrole-3-carboxylic acid[2][3]
Caption: General scheme for the hydrolysis of the ester.
Mechanistic Considerations: Choosing the Right Path
The selection of a hydrolysis method is critical. The pyrrole ring is substituted with two potent electron-withdrawing groups (cyano and ester), which decreases its electron density and can influence its stability and reactivity.
Base-Catalyzed Hydrolysis (Saponification)
This is typically the most effective and widely used method for ester hydrolysis.[4] The mechanism involves the nucleophilic attack of a hydroxide ion (e.g., from NaOH or LiOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion. In the final, irreversible step, the highly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[5]
Advantages:
-
Irreversible: The final acid-base step makes the reaction non-reversible, ensuring high conversion.[4][5]
-
High Yields: Generally provides clean reactions with high yields.[6]
-
Milder Conditions: Can often be performed at room temperature or with gentle heating, which is crucial for sensitive substrates.
Potential Issues:
-
Cyano Group Stability: While generally stable, the cyano group (nitrile) can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under harsh basic conditions (i.e., high temperatures and/or high base concentrations).[7][8] Careful control of reaction temperature is paramount.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[9] The reaction begins with the protonation of the ester's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. The reaction is an equilibrium process.
Advantages:
-
Compatibility: Useful if the molecule contains other base-sensitive functional groups.
Potential Issues:
-
Reversibility: The reaction is reversible and requires a large excess of water to be driven towards the product side.[4][9]
-
Pyrrole Instability: Pyrroles are known to be unstable under strongly acidic conditions, which can lead to polymerization or degradation, especially upon heating.
-
Cyano Group Hydrolysis: Similar to basic conditions, strong acid and heat can also hydrolyze the nitrile group.[10]
Given the substrate's structure, base-catalyzed hydrolysis is the recommended approach due to its efficiency and the ability to use milder conditions that preserve the integrity of both the pyrrole ring and the cyano group.
Experimental Protocols & Workflow
Protocol 1: High-Yield Saponification using Lithium Hydroxide (Recommended)
This protocol utilizes lithium hydroxide (LiOH), which is often preferred for its high reactivity and the good solubility of its salts in mixed solvent systems.
Materials and Reagents:
-
Methyl 5-cyano-1H-pyrrole-3-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), reagent grade
-
Methanol (MeOH), reagent grade
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 1 M and 2 M aqueous solutions
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates (Silica gel 60 F₂₅₄), filtration apparatus.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve methyl 5-cyano-1H-pyrrole-3-carboxylate (1.0 eq.) in a mixture of THF and MeOH (e.g., a 3:1 v/v ratio, approximately 10-15 mL per gram of starting material). Stir at room temperature until fully dissolved.
-
Base Addition: In a separate container, dissolve LiOH·H₂O (2.0-3.0 eq.) in deionized water (approx. 4-5 mL per gram of LiOH). Add the aqueous LiOH solution to the stirring solution of the ester at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or warm gently to 40-50 °C if the reaction is sluggish). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 50-70% ethyl acetate in hexanes with 1% acetic acid. The product carboxylic acid will have a lower Rf value than the starting ester. The reaction is typically complete within 2-6 hours.
-
Work-up (Quench and Extraction):
-
Once the reaction is complete, cool the mixture to room temperature if heated.
-
Reduce the volume of the organic solvents (THF/MeOH) using a rotary evaporator.
-
Dilute the remaining aqueous residue with water and wash with a non-polar solvent like diethyl ether or ethyl acetate (2 x 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
-
Acidification and Precipitation:
-
Cool the aqueous layer in an ice bath (0-5 °C).
-
Slowly add 1 M HCl dropwise while stirring vigorously. Monitor the pH with pH paper or a meter.
-
A white or off-white precipitate of the carboxylic acid product will begin to form as the solution becomes acidic. Continue adding acid until the pH is approximately 2-3.
-
-
Isolation and Drying:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water (2-3 times) to remove any inorganic salts.
-
Dry the product under vacuum to a constant weight. The resulting 5-cyano-1H-pyrrole-3-carboxylic acid is typically of high purity. Further purification can be achieved by recrystallization if necessary.
-
Caption: Experimental workflow for the saponification protocol.
Protocol 2: Acid-Catalyzed Hydrolysis (Alternative Method)
This protocol is an alternative for substrates that may be incompatible with basic conditions, though it is generally less efficient for this specific transformation.
Materials and Reagents:
-
Methyl 5-cyano-1H-pyrrole-3-carboxylate
-
Sulfuric Acid (H₂SO₄), concentrated
-
Dioxane or Acetic Acid
-
Deionized Water
-
Ethyl Acetate
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the starting ester (1.0 eq.) in a suitable solvent like dioxane or acetic acid (10-20 mL per gram). Add an excess of water (e.g., 5-10 equivalents).
-
Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Heating and Monitoring: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC or LC-MS. Due to the reversible nature of the reaction, this may require a prolonged time (12-24 hours).[4]
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the product into ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove the acid catalyst and product), and finally brine. Note: The product will move into the basic aqueous layer as its carboxylate salt.
-
-
Isolation:
-
Separate the NaHCO₃ layer, cool it in an ice bath, and acidify with 2 M HCl to pH 2-3 to precipitate the product.
-
Filter, wash with cold water, and dry the solid as described in Protocol 1.
-
Data Summary and Troubleshooting
| Parameter | Protocol 1: Basic Hydrolysis (LiOH) | Protocol 2: Acidic Hydrolysis (H₂SO₄) | Key Considerations |
| Reagent | 2.0-3.0 eq. LiOH·H₂O | 0.1-0.2 eq. H₂SO₄ (catalytic) | Base is stoichiometric; acid is catalytic. |
| Solvent | THF/MeOH/H₂O | Dioxane/H₂O or AcOH/H₂O | Mixed solvents aid solubility. |
| Temperature | Room Temp to 50 °C | Reflux (80-100 °C) | Lower temp in base minimizes side reactions. |
| Reaction Time | 2-6 hours | 12-24 hours | Base-catalyzed reaction is significantly faster. |
| Work-up | Acidification to precipitate | Extraction, then acidification | Acidic workup requires careful extraction. |
| Typical Yield | > 90% | Variable, often 50-70% | Basic hydrolysis is more efficient and reliable. |
Troubleshooting Guide:
-
Incomplete Reaction: If TLC/LC-MS shows significant starting material after the expected time, consider gently warming the basic hydrolysis reaction (not exceeding 50-60 °C) or adding one more equivalent of base. For the acid-catalyzed reaction, ensure a sufficient excess of water is present and prolong the reflux time.
-
Formation of Amide Byproduct: If analysis shows a byproduct corresponding to the hydrolysis of the cyano group, the reaction conditions (especially temperature) were too harsh. Reduce the temperature and reaction time in future attempts. This is a greater risk at higher temperatures in both acidic and basic media.[7][10]
-
Low Isolated Yield: The product may have some solubility in the acidic aqueous filtrate. Ensure the pH is correctly adjusted to the isoelectric point (typically pH 2-3) for maximum precipitation. Chilling the solution thoroughly before filtration is also critical. If the product remains in solution, it may require extraction with an organic solvent like ethyl acetate after acidification.
-
Product Discoloration: Pyrroles can be susceptible to oxidation and acid-catalyzed polymerization, which may lead to colored impurities. Performing the reaction and work-up under an inert atmosphere (N₂ or Argon) can mitigate this, especially during prolonged heating in acid.
Conclusion
The hydrolysis of methyl 5-cyano-1H-pyrrole-3-carboxylate is most effectively and reliably achieved through saponification using a hydroxide base, such as lithium hydroxide, at or near room temperature. This method leverages an irreversible final step to drive the reaction to completion, resulting in high yields of the desired carboxylic acid with minimal side product formation. While acid-catalyzed hydrolysis is a viable alternative, it is less efficient and poses a greater risk of substrate degradation. The protocols and insights provided herein offer a robust framework for researchers to successfully synthesize this valuable synthetic intermediate for applications in drug discovery and development.
References
-
Syrris, F., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. Available at: [Link][1]
- Bansal, R. K. (2010). Heterocyclic Chemistry.
-
Suárez-Castillo, O. R., et al. (2017). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society. Available at: [Link][6]
-
Wikipedia. Pyrrole. Available at: [Link]
-
Arkat USA. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link][11]
-
OperaChem. Saponification-Typical procedures. (2024). Available at: [Link][5]
-
OrgoSolver. Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). Available at: [Link][9]
-
Clark, J. (2023). Hydrolysing Esters. Chemguide. Available at: [Link][4]
-
PubChemLite. 5-cyano-1h-pyrrole-3-carboxylic acid (C6H4N2O2). Available at: [Link][3]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022). Available at: [Link][7]
-
EBSCO Information Services. Nitriles. Research Starters. Available at: [Link][8]
-
Chemistry LibreTexts. 21.5: Hydrolysis of nitriles. (2020). Available at: [Link][10]
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Saponification-Typical procedures - operachem [operachem.com]
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- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
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Application Notes & Protocols: Selective Reduction of Methyl 5-Cyano-1H-pyrrole-3-carboxylate
Introduction
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] Methyl 5-cyano-1H-pyrrole-3-carboxylate is a versatile intermediate, offering three points for chemical modification: the ester, the nitrile, and the pyrrole nitrogen. The selective reduction of the cyano and ester functionalities to the corresponding amine and alcohol, respectively, provides critical building blocks for drug discovery programs. This document provides a detailed guide for researchers, scientists, and drug development professionals on the selective reduction of methyl 5-cyano-1H-pyrrole-3-carboxylate to its alcohol and amine derivatives. We will explore the underlying chemical principles, provide validated experimental protocols, and offer insights into achieving high chemoselectivity.
Part 1: Selective Reduction of the Ester to an Alcohol
The selective reduction of the methyl ester in methyl 5-cyano-1H-pyrrole-3-carboxylate to the corresponding primary alcohol, methyl 5-(hydroxymethyl)-1H-pyrrole-3-carboxylate, in the presence of a nitrile group presents a significant chemical challenge. Strong reducing agents like lithium aluminum hydride (LAH) would indiscriminately reduce both functional groups.[3][4][5][6] Conversely, milder reagents such as sodium borohydride (NaBH4) are typically unreactive towards esters under standard conditions.[7][8] However, by modifying the reaction conditions, specifically through the use of a mixed solvent system of tetrahydrofuran (THF) and methanol, the reactivity of NaBH4 can be enhanced to selectively reduce the ester while leaving the nitrile intact.[9][10]
Chemical Rationale for Enhanced Reactivity of NaBH4
The enhanced reactivity of sodium borohydride in a THF-methanol system is attributed to the in-situ formation of alkoxyborohydrides, which are more potent reducing agents than NaBH4 itself. Methanol acts as a proton source to activate the ester carbonyl, making it more susceptible to nucleophilic attack by the hydride. The use of THF as a co-solvent is crucial for maintaining the solubility of the starting material and the borohydride species.
Experimental Protocol: Selective Ester Reduction using NaBH4-THF-Methanol
This protocol details the selective reduction of the ester functionality of methyl 5-cyano-1H-pyrrole-3-carboxylate to the corresponding alcohol.
Materials and Reagents:
-
Methyl 5-cyano-1H-pyrrole-3-carboxylate
-
Sodium borohydride (NaBH4)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 5-cyano-1H-pyrrole-3-carboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath and add sodium borohydride (2.0-3.0 eq) portion-wise.
-
Methanol Addition: Slowly add anhydrous methanol to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[10]
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of 2N HCl until the pH is acidic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to afford methyl 5-(hydroxymethyl)-1H-pyrrole-3-carboxylate.
Part 2: Selective Reduction of the Nitrile to an Amine
The selective reduction of the nitrile group in methyl 5-cyano-1H-pyrrole-3-carboxylate to a primary amine, yielding methyl 5-(aminomethyl)-1H-pyrrole-3-carboxylate, is a crucial transformation. Catalytic hydrogenation is the method of choice for this conversion due to its high chemoselectivity, leaving the ester group untouched.[11][12] Raney Nickel is a highly effective and commonly used catalyst for this purpose.[11][13]
Mechanism of Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile. The reaction occurs on the surface of the metal catalyst (e.g., Raney Nickel), where molecular hydrogen is adsorbed and activated. The nitrile also adsorbs to the catalyst surface, facilitating the stepwise addition of hydrogen atoms to form an imine intermediate, which is then further reduced to the primary amine.[14] The use of ammonia in the reaction medium can help to suppress the formation of secondary and tertiary amine byproducts.[12][13]
Experimental Protocol: Selective Nitrile Reduction via Catalytic Hydrogenation
This protocol describes the selective reduction of the nitrile functionality of methyl 5-cyano-1H-pyrrole-3-carboxylate to the corresponding primary amine using Raney Nickel as the catalyst.
Materials and Reagents:
-
Methyl 5-cyano-1H-pyrrole-3-carboxylate
-
Raney Nickel (50% slurry in water)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonia solution (e.g., 7N in MeOH) (optional)
-
Hydrogen gas (H2)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite® or other filter aid
Procedure:
-
Catalyst Preparation: In a hydrogenation vessel, carefully wash the Raney Nickel slurry with the reaction solvent (e.g., methanol) to remove the water.
-
Reaction Setup: To the washed Raney Nickel, add a solution of methyl 5-cyano-1H-pyrrole-3-carboxylate (1.0 eq) in methanol. If desired, add a solution of ammonia in methanol.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the appropriate temperature (e.g., 40-60 °C).[12]
-
Reaction Monitoring: Vigorously stir the reaction mixture and monitor the hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet at all times.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude methyl 5-(aminomethyl)-1H-pyrrole-3-carboxylate by an appropriate method, such as crystallization or column chromatography.
Data Summary and Comparison
| Target Product | Method | Reducing Agent/Catalyst | Solvent | Key Conditions | Selectivity | Reference |
| Alcohol | Hydride Reduction | Sodium Borohydride (NaBH4) | THF/Methanol | 0 °C to RT, 2-5 h | High for ester over nitrile | [9][10] |
| Amine | Catalytic Hydrogenation | Raney Nickel | Methanol/Ammonia | 50-100 psi H2, 40-60 °C | High for nitrile over ester | [11][12][13] |
Visualizations
Reaction Pathways
Caption: Reaction pathways for the selective reduction of methyl 5-cyano-1H-pyrrole-3-carboxylate.
Experimental Workflow: Ester to Alcohol
Caption: Workflow for the selective reduction of the ester to an alcohol.
Experimental Workflow: Nitrile to Amine
Caption: Workflow for the selective reduction of the nitrile to an amine.
References
- Vertex AI Search. (n.d.). Exhaustive Chemoselective Reduction of Nitriles by Catalytic Hydrosilylation Involving Cooperative Si–H Bond Activation.
- ResearchGate. (2017, March 24). How to selectively reduction of nitrile group in presence of ester group?.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- ResearchGate. (n.d.). Chemoselective reduction of nitrile to amine. [Download Scientific Diagram].
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- Wikipedia. (n.d.). Nitrile reduction.
- ScholarWorks @ UTRGV. (n.d.). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides.
- Saeed, A. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate.
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.
- Chemguide. (n.d.). Reducing nitriles to primary amines.
- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC, 2008(13), 95-101.
- ResearchGate. (2014, November 22). How can I selectively reduce nitrile in presence of ester (reaction conditions)?.
- Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480–2483.
- MDPI. (2020, February 14). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
- Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Syrris. (n.d.). One-Pot Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
- Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reduction (Metal Hydride Reduction).
- American Chemical Society. (n.d.). A Quick Guide to Reductions in Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
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Suzuki coupling reactions with brominated methyl pyrrole-3-carboxylates
Advanced Application Note: Suzuki-Miyaura Cross-Coupling of Brominated Methyl Pyrrole-3-Carboxylates
Executive Summary & Mechanistic Rationale
Pyrrole-3-carboxylates are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, microtubule depolymerizing agents, and advanced antiviral compounds[1][2]. Functionalizing these heterocycles via Suzuki-Miyaura cross-coupling is highly desirable but notoriously challenging. The electron-rich nature of the pyrrole ring, combined with the acidic N-H proton, frequently leads to reductive dehalogenation (debromination) rather than the desired C–C bond formation[3][4].
The Causality of Debromination: During the catalytic cycle, the oxidative addition of the Pd(0) catalyst to the C–Br bond forms a Pd(II) intermediate. In unprotected bromopyrroles, the free N-H can facilitate protodepalladation, effectively reducing the C–Br bond to C–H and prematurely terminating the coupling cycle[3].
Strategic Solutions: To circumvent this side reaction, two distinct chemical strategies must be employed depending on the substrate:
-
Steric/Electronic Shielding (N-Protection): Utilizing robust protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl). SEM is highly stable under basic Suzuki conditions, drawing electron density away from the ring and sterically shielding the intermediate to prevent protodepalladation[4][5].
-
Ortho-Activation (NH-Free): If the bromine is positioned ortho to an electron-withdrawing group (EWG) such as a methyl carboxylate (e.g., 2-bromo- or 4-bromo-pyrrole-3-carboxylate), the LUMO of the C–Br bond is significantly lowered. This electronic modulation stabilizes the Pd(II) oxidative addition complex, accelerating the transmetallation step and allowing the reaction to proceed smoothly without requiring N-protection[1][6].
Reaction Pathway & Decision Logic
Workflow for optimizing pyrrole Suzuki couplings based on N-protection and ortho-ester activation.
Quantitative Optimization Data
The following table summarizes the causal relationship between substrate electronics, protecting groups, and reaction outcomes, demonstrating why specific conditions are mandated for different pyrrole derivatives.
| Substrate Type | N-Protecting Group | Catalyst System | Base / Solvent | Temp (°C) | Cross-Coupling Yield (%) | Debromination Yield (%) |
| 4-Bromopyrrole (No EWG) | None | 10 mol% Pd(PPh3)4 | Na2CO3 / Dioxane:H2O | 90 | < 10% | > 80% |
| 4-Bromopyrrole (No EWG) | BOC | 10 mol% Pd(PPh3)4 | Na2CO3 / Dioxane:H2O | 90 | 61% | ~5% (Deprotection) |
| 4-Bromopyrrole (No EWG) | SEM | 10 mol% Pd(PPh3)4 | Cs2CO3 / Dioxane:H2O | 90 | 85–95% | 0% |
| 4-Bromo-3-carboxylate | None (NH-Free) | 10 mol% Pd(PPh3)4 | K2CO3 / PhMe:EtOH:H2O | 80 | 75–91% | < 5% |
| 5-Bromo-2-carboxylate | None (NH-Free) | 5 mol% Pd(OAc)2 / SPhos | K2CO3 / THF:H2O | 80 | 71–85% | 0% |
Data synthesized from comparative cross-coupling studies[2][4][5][7].
Self-Validating Experimental Protocols
Protocol A: High-Throughput Coupling of SEM-Protected Bromopyrroles
Application: Best for highly electron-rich pyrroles lacking ortho-activating groups. The use of Cs2CO3 enhances the solubility and basicity in the biphasic mixture, driving transmetallation faster than any competing degradation[4][8].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the SEM-protected brominated methyl pyrrole-3-carboxylate (1.0 mmol), arylboronic acid (1.5 mmol), and Cs2CO3 (2.0 mmol).
-
Catalyst Addition: Add Pd(PPh3)4 (10 mol%, 116 mg). Causality Note: Pd(PPh3)4 is preferred over Pd(II) salts (like Pd(OAc)2) here because the pre-formed Pd(0) species avoids the need for in situ reduction, minimizing early-stage side reactions[4].
-
Solvent Introduction: Inject a thoroughly degassed mixture of 1,4-Dioxane (8.0 mL) and H2O (2.0 mL).
-
Reaction: Stir the biphasic mixture vigorously at 90 °C for 5 hours.
-
Self-Validation Checkpoint: At t=3h, extract a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS. The system is self-validating if the M+ peak of the starting material is absent, replaced by the higher cross-coupled mass, with an absolute absence of the M-79 peak (which would indicate the debrominated byproduct).
-
Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and concentrate the filtrate. Purify via flash chromatography (3% EtOAc in Petroleum Ether)[5][8].
Protocol B: NH-Free Coupling via Ortho-Ester Activation
Application: Ideal for late-stage functionalization where avoiding protection/deprotection steps is critical. The ortho-carboxylate group sufficiently activates the C–Br bond to outcompete protodepalladation[1][6].
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the unprotected brominated methyl pyrrole-3-carboxylate (1.0 mmol, Br at C2 or C4), arylboronic acid (1.2 mmol), and K2CO3 (2.5 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl2 (10 mol%). Causality Note: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which accelerates the reductive elimination step, outcompeting protodepalladation in unprotected systems[9][10].
-
Solvent Introduction: Add a degassed ternary solvent system of Toluene/Ethanol/Water (5:1:1 v/v/v, 7 mL total). Ethanol acts as a phase-transfer agent, ensuring homogeneity between the hydrophobic pyrrole and hydrophilic boronic acid[6][11].
-
Reaction: Seal and heat at 80 °C for 2–4 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete and validated when the starting material spot (Rf ~0.6) is entirely consumed and a highly UV-active, lower-Rf spot (~0.3-0.4) appears. A spot at Rf ~0.5 would indicate debromination; its absence confirms successful ortho-activation.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography[6][9].
References
- Source: nih.gov (PubMed Central)
- Source: researchgate.
- Source: mdpi.com (Molecules)
- Source: nih.gov (PubMed Central)
- Source: nih.gov (PubMed)
- Title: An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles (Experimental Details)
- Title: Facile Synthesis of NH-Free 5-(Hetero)
- Source: clockss.org (Heterocycles)
- Source: mdpi.com (Molecules)
- Title: An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles (Semantic Scholar)
- Title: Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling (PMC)
- Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles (ResearchGate)
Sources
- 1. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes & Protocols: The Strategic Role of 5-Aryl-1H-pyrrole-3-carbonitrile Intermediates in the Synthesis of Vonoprazan
Abstract: This document provides an in-depth technical guide on the synthesis of Vonoprazan, a leading potassium-competitive acid blocker (P-CAB), with a specialized focus on the application of 5-aryl-1H-pyrrole-3-carbonitrile derivatives as pivotal intermediates. While various synthetic routes to Vonoprazan exist, this guide elucidates a highly efficient pathway that leverages the cyano group as a direct precursor to the essential N-methylmethanamine side chain. We will explore the rationale behind key synthetic steps, from the construction of the pyrrole core to the final reductive amination, providing detailed, field-tested protocols for researchers and drug development professionals.
Introduction: Vonoprazan and the Quest for Synthetic Efficiency
Vonoprazan (TAK-438) has significantly advanced the treatment of acid-related gastrointestinal disorders.[1][2] As a potassium-competitive acid blocker (P-CAB), it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), providing rapid, potent, and sustained gastric acid suppression.[3] The molecular architecture of Vonoprazan features a unique 1,3,5-trisubstituted pyrrole ring, making the efficient construction of this core structure a critical challenge in its large-scale manufacturing.[4][5]
The success of any active pharmaceutical ingredient (API) synthesis hinges on the strategic selection of chemical intermediates—the foundational building blocks that dictate the overall efficiency, scalability, and cost-effectiveness of the process.[1][6] In the context of Vonoprazan, several key pyrrole derivatives have been identified as viable starting points. While routes beginning with 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate are well-documented[2][7][8][9], this guide focuses on a compelling alternative pathway utilizing a 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile intermediate. This approach leverages the cyano (nitrile) group as a versatile chemical handle that can be converted directly to the target side chain in a single, high-yield step, offering significant advantages in process simplification and safety.[10][11]
The Synthetic Blueprint: A Three-Stage Overview
The synthesis of Vonoprazan via the carbonitrile intermediate can be logically segmented into three primary stages. This strategy is designed to build molecular complexity in a controlled and efficient manner, culminating in the final API.
Caption: High-level workflow for Vonoprazan synthesis via the carbonitrile intermediate route.
Protocol I: Synthesis of the Pyrrole Core
The foundational step is the construction of the 5-aryl-pyrrole-3-carbonitrile scaffold. Multi-component reactions are highly favored in industrial settings as they offer high atom economy and reduce the number of discrete operational steps. Here, we adapt a procedure based on the principles of pyrrole synthesis from readily available precursors.[12]
Objective: To synthesize 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.
Methodology: This protocol utilizes a one-pot, three-component reaction involving an α-hydroxyketone, an activated nitrile (3-oxobutanenitrile), and an amine source in the presence of an acid catalyst.
| Reagent/Parameter | Specification | Rationale / Expert Notes |
| Reactant 1 | 1-(2-fluorophenyl)-2-hydroxyethan-1-one | Provides the C5-aryl substituent and two carbons of the pyrrole ring. |
| Reactant 2 | 3-Oxobutanenitrile | Serves as the source for the C3-cyano and C4-methyl groups. |
| Reactant 3 | Ammonium Acetate | Acts as the nitrogen source for the pyrrole ring (N1). |
| Solvent | Glacial Acetic Acid | Functions as both the reaction medium and the acid catalyst to promote condensation and cyclization. |
| Temperature | 110-120 °C (Reflux) | Sufficient thermal energy is required to drive the multiple condensation and dehydration steps to completion. |
| Reaction Time | 4-6 hours | Monitored by Thin Layer Chromatography (TLC) for consumption of starting materials. |
| Work-up | Aqueous quench and filtration | The product often precipitates upon cooling and dilution, simplifying initial purification. |
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(2-fluorophenyl)-2-hydroxyethan-1-one (1.0 eq), 3-oxobutanenitrile (1.1 eq), and ammonium acetate (3.0 eq).
-
Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of the limiting reagent).
-
Heat the reaction mixture to reflux (110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Upon completion, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-cold water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual acetic acid and salts.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Protocol II: Sulfonylation of the Pyrrole Nitrogen
With the pyrrole core established, the next step is the introduction of the pyridine-3-sulfonyl group at the N1 position. This is a critical step that significantly modulates the electronic properties of the molecule and is essential for its biological activity.
Objective: To synthesize 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile.
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the pyrrole nitrogen, which has a pKa of ~17. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the N-H, forming H₂ gas and the sodium salt of the pyrrole, which is a potent nucleophile.
-
Solvent: Anhydrous aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are essential to prevent quenching of the strong base and the resulting pyrrole anion.
-
Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and the effervescence from hydrogen evolution. The subsequent reaction with the sulfonyl chloride can then be allowed to proceed at room temperature.
Caption: The sulfonylation reaction to form the key Vonoprazan precursor.
Step-by-Step Protocol:
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C.
-
In a separate flask, dissolve pyridine-3-sulfonyl chloride (1.1 eq) in anhydrous THF.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization.
Protocol III: One-Pot Reductive Amination to Vonoprazan
This final transformation is the most critical application of the carbonitrile intermediate. A patented method describes a novel, one-pot cobalt-catalyzed reductive amination that efficiently converts the cyano group directly into the N-methylmethanamine side chain.[10] This process avoids the isolation of aldehyde intermediates and the use of high-pressure hydrogenation, enhancing safety and operational simplicity.[11]
Objective: To synthesize Vonoprazan from its cyano precursor.
Self-Validating System & Mechanistic Insight: This reaction is a sophisticated cascade where the cobalt catalyst, in conjunction with a hydride source (NaBH₄), facilitates the reduction of the nitrile to an intermediate imine in the presence of methylamine. This in situ formed imine is then immediately reduced to the final secondary amine. The alkaline conditions are crucial for maintaining the reactivity of the catalyst and ensuring the methylamine is in its free-base form. The success of this one-pot process is validated by the high yield and purity of the final product, bypassing more hazardous multi-step alternatives.
| Parameter | Specification | Rationale / Expert Notes |
| Substrate | 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile | The key intermediate from Protocol II. |
| Catalyst | Cobalt(II) chloride (CoCl₂) | A homogeneous catalyst that is efficient for nitrile reduction under these conditions.[10] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and selective hydride source, safer to handle than LiAlH₄ or H₂ gas. |
| Amine Source | Methylamine Hydrochloride (MeNH₂·HCl) | The source of the N-methyl group. The hydrochloride salt is a stable solid, easy to handle. |
| Base | e.g., Sodium Hydroxide or Potassium Carbonate | Required to neutralize the methylamine hydrochloride in situ and to maintain the optimal pH for the catalytic cycle. |
| Solvent | Methanol or Ethanol | Protic solvents that are compatible with NaBH₄ and effectively dissolve the reactants. |
| Temperature | -10 °C to 10 °C | Lower temperatures are used to control the rate of reduction and minimize side reactions. |
Step-by-Step Protocol:
-
Charge a reaction vessel with 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile (1.0 eq), methylamine hydrochloride (1.5 eq), and cobalt(II) chloride (0.01-0.05 eq) in methanol.
-
Cool the mixture to -10 °C to 0 °C.
-
Add the base (e.g., potassium carbonate, 2.0 eq) to the mixture and stir.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Stir the reaction mixture at low temperature for 2-5 hours until the reaction is complete as determined by HPLC or TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the Vonoprazan free base into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield crude Vonoprazan free base, which can be carried forward to the salt formation step.
Final Step: Fumarate Salt Formation
To improve the stability and bioavailability of the API, the Vonoprazan free base is converted to its fumarate salt.[13][14]
Protocol:
-
Dissolve the crude Vonoprazan free base in a suitable solvent mixture, such as ethyl acetate and isopropanol.[14]
-
In a separate vessel, dissolve fumaric acid (1.0-1.1 eq) in a minimal amount of a co-solvent like isopropanol, with gentle heating if necessary.
-
Add the fumaric acid solution to the Vonoprazan solution with stirring.
-
Stir the mixture at room temperature. The Vonoprazan fumarate salt will precipitate out of the solution.
-
Cool the slurry to 0-5 °C to maximize precipitation.
-
Collect the solid by filtration, wash with a cold solvent (e.g., n-heptane or cold ethyl acetate), and dry under vacuum to yield the final API.[14]
References
- Benchchem. (2025). Application Notes and Protocols for the Synthesis and Purification of Vonoprazan (C25H28F3N3O3S).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway: Understanding Vonoprazan Fumarate Intermediate.
-
Yu, Q., Zeng, H., Yao, K., & Liu, Y. (2017). A Novel and Practical Synthesis of Vonoprazan Fumarate. Synthetic Communications. Available at: [Link]
-
Yu, Q., et al. (2017). Novel and practical synthesis of vonoprazan fumarate. Taylor & Francis Group. Available at: [Link]
-
Author not specified. (2025). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. Journal of Organic Chemistry. Available at: [Link]
-
Yu, Q., et al. (2017). A Novel and Practical Synthesis of Vonoprazan Fumarate. ResearchGate. Available at: [Link]
-
Inventor unspecified. (2026). An improved process for preparation of Vonoprazan fumarate. IP.com. Available at: [Link]
-
Author not specified. (2025). The Role of Pyrrole Derivatives in Modern Drug Synthesis. Pharma-Intermediate.com. Available at: [Link]
-
Author not specified. (n.d.). Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization. ACS. Available at: [Link]
-
Yu, Q., et al. (2017). Novel and practical synthesis of vonoprazan fumarate. Semantic Scholar. Available at: [Link]
- Google Patents. (n.d.). CN110452222B - Preparation method of vonoprazan fumarate.
-
Mu, Z., et al. (2024). An Improved and Practical Synthesis of Vonoprazan. Semantic Scholar. Available at: [Link]
- Google Patents. (n.d.). CN108503621B - Preparation method of vonoprazan fumarate.
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available at: [Link]
-
Mu, Z., et al. (2024). An Improved and Practical Synthesis of Vonoprazan. Taylor & Francis Group. Available at: [Link]
-
Al-Harrasi, A., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606 - American Chemical Society [acs.digitellinc.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. tandf.figshare.com [tandf.figshare.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. CN110452222B - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]
- 11. CN108503621B - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tdcommons.org [tdcommons.org]
Application Note: Cyanopyrrole Scaffolds in Anti-Inflammatory Drug Discovery
Executive Summary & Scientific Rationale
The pyrrole ring is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for natural nucleobases and indole rings to improve the metabolic stability and target affinity of drug candidates[1]. In recent years, the functionalization of pyrroles with a cyano group (-C≡N) at the 2- or 3-position has emerged as a highly effective strategy in anti-inflammatory drug discovery.
The integration of the cyanopyrrole motif provides three distinct physicochemical advantages:
-
Modulation of pKa: The strong electron-withdrawing nature of the cyano group lowers the pKa of the pyrrole N-H. This enhances the molecule's capacity to act as a robust hydrogen bond donor, a critical requirement for anchoring inhibitors to the backbone carbonyls in the hinge region of kinases[2].
-
Steric Tolerance: The sp-hybridized, linear geometry of the cyano group allows it to project into narrow hydrophobic pockets (such as the gatekeeper pocket in kinases or the secondary side-pocket of COX-2) without introducing steric clashes.
-
Metabolic Resilience: The electron-deficient nature of the cyanopyrrole ring increases its resistance to oxidative metabolism by cytochrome P450 enzymes compared to unsubstituted pyrroles.
This application note details the mechanistic utility of cyanopyrrole derivatives against key inflammatory targets—specifically c-Fms kinases and Cyclooxygenase-2 (COX-2)—and provides validated experimental protocols for screening these compounds.
Mechanistic Insights & Target Applications
Kinase Inhibition: Targeting c-Fms in Rheumatoid Arthritis (RA)
Macrophage colony-stimulating factor (M-CSF) binds to the c-Fms receptor tyrosine kinase (CSF-1R), driving the differentiation, proliferation, and survival of monocyte-lineage cells. In Rheumatoid Arthritis (RA), hyperactivation of this pathway leads to severe joint inflammation and osteoclast-mediated bone destruction[2].
Cyanopyrrole 8 is a highly characterized, orally bioavailable c-Fms inhibitor. By acting as an ATP-competitive inhibitor, the cyanopyrrole core forms critical bidentate hydrogen bonds with the c-Fms hinge region. This blockade halts downstream PI3K/AKT and MEK/ERK signaling, effectively reducing joint inflammation and attenuating bone destruction in rodent RA models[2].
Fig 1: Mechanism of c-Fms kinase inhibition by cyanopyrrole scaffolds in Rheumatoid Arthritis.
Selective COX-2 Inhibition
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2, often leading to gastrointestinal toxicity. The discovery of 3-cyanopyrrole derivatives has provided a new template for COX-2 selectivity. Compounds comprising 3-cyanopyrrole rings attached to aryl imino or thiourea side chains exhibit highly potent anti-inflammatory effects[3].
The causality of this selectivity lies in the active site topology: COX-2 possesses a larger side pocket due to the substitution of isoleucine (found in COX-1) with valine. The 3-cyanopyrrole scaffold leverages the cyano group to form electrostatic interactions with the Arg120 residue at the mouth of the active site, while the bulky thiourea/aryl imino substituents selectively occupy the COX-2 side pocket, preventing COX-1 binding and mitigating off-target toxicity[4].
Anti-Microbial Inflammation: Pantothenate Synthetase (PanC)
Chronic inflammation is often driven by persistent bacterial infections. In Mycobacterium tuberculosis (Mtb), the pantothenate biosynthesis pathway is essential for virulence and is absent in mammalian cells[5]. High-throughput screening has identified 3-biphenyl-4-cyanopyrrole-2-carboxylic acids as a novel class of PanC inhibitors. These compounds act as competitive inhibitors with respect to pantoate, demonstrating nanomolar potency and providing a unique starting point for anti-inflammatory/anti-tubercular drug discovery[6].
Quantitative Pharmacological Profiling
The following table summarizes the quantitative efficacy of key cyanopyrrole derivatives across various inflammatory and disease targets.
| Compound Class / Derivative | Primary Target | Mechanism of Action | Potency (IC50 / Ki) | Disease Model Application |
| Cyanopyrrole 8 | c-Fms (CSF-1R) | ATP-competitive kinase inhibition | Low nanomolar (nM) | Rheumatoid Arthritis (In vivo rodent models)[2] |
| 3-Cyanopyrrole-2-thiourea | COX-2 | Selective active-site blockade | ~1.01% inhibition relative to Indomethacin | Acute Inflammation (Carrageenan-induced edema)[3] |
| 3-Biphenyl-4-cyanopyrrole-2-carboxylic acid | PanC | Competitive inhibition (vs. pantoate) | Ki = 174.1 ± 20.0 nM | Mtb-induced inflammation/infection[6] |
| Compound A12 (2-cyanopyrrole) | Tyrosinase | Reversible, mixed-type inhibition | IC50 = 0.97 μM | Inflammatory hyperpigmentation / Melanoma[7] |
Experimental Protocols
To ensure rigorous validation of cyanopyrrole candidates, the following self-validating protocols are recommended.
Protocol A: High-Throughput Kinase Screening via TR-FRET (c-Fms Target)
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard absorbance assays because the delayed fluorescence measurement completely eliminates short-lived background autofluorescence commonly emitted by heterocyclic compound libraries.
Materials:
-
Recombinant human c-Fms kinase domain.
-
Biotinylated peptide substrate (e.g., Poly-Glu-Tyr).
-
Europium (Eu)-labeled anti-phosphotyrosine antibody (Donor).
-
Streptavidin-Allophycocyanin (APC) (Acceptor).
-
384-well low-volume white microplates.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point 1:3 serial dilution of the cyanopyrrole compound in 100% DMSO. Transfer 100 nL of each concentration to the 384-well assay plate using an acoustic liquid handler to ensure precise low-volume transfer.
-
Kinase Reaction Assembly: Add 5 µL of c-Fms kinase enzyme diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the hinge region.
-
Reaction Initiation: Add 5 µL of a substrate mix containing the biotinylated peptide and ATP (at the predetermined Km concentration for c-Fms). Centrifuge at 1000 x g for 1 minute and incubate for 60 minutes at 25°C.
-
Reaction Termination & Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), the Eu-labeled antibody, and Streptavidin-APC. Incubate in the dark for 60 minutes.
-
Measurement: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm; measure emission at 615 nm (Europium) and 665 nm (APC) after a 100 µs delay.
-
Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the cyanopyrrole concentration and fit the data using a 4-parameter non-linear regression model to determine the IC50.
Fig 2: Step-by-step workflow for TR-FRET based high-throughput kinase inhibitor screening.
Protocol B: In Vitro COX-2 Selectivity Profiling (Enzyme Immunoassay)
Rationale: Directly measuring Prostaglandin E2 (PGE2) production via an Enzyme Immunoassay (EIA) provides functional validation of COX-2 target engagement, ensuring the cyanopyrrole compound successfully blocks arachidonic acid conversion.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare separate solutions of purified human recombinant COX-1 and COX-2 in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol.
-
Inhibitor Incubation: Add 10 µL of the cyanopyrrole test compound (dissolved in DMSO) to 90 µL of the enzyme solution. Incubate at 37°C for 15 minutes. Include Indomethacin as a positive control.
-
Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid (final concentration 10 µM). Incubate for exactly 2 minutes at 37°C.
-
Termination: Stop the reaction by adding 10 µL of 1M HCl, followed by the addition of 1M Tris base to neutralize the solution before the immunoassay.
-
PGE2 Quantification: Transfer an aliquot of the neutralized reaction to a PGE2 EIA plate. Follow the manufacturer's competitive binding protocol (using a PGE2-acetylcholinesterase conjugate).
-
Selectivity Index Calculation: Measure absorbance at 412 nm. Calculate the IC50 for both COX-1 and COX-2. The Selectivity Index (SI) is defined as IC50(COX-1) / IC50(COX-2). A higher SI indicates a safer anti-inflammatory profile with reduced gastrointestinal risk.
References
- Source: namiki-s.co.
- Title: A High-Throughput Screen against Pantothenate Synthetase (PanC)
- Source: Scientific Research Publishing (SCIRP)
- Title: Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors Source: Frontiers in Chemistry URL
- Title: Unearthing phytochemicals as natural inhibitors for pantothenate synthetase in Mycobacterium tuberculosis: A computational approach Source: Frontiers URL
- Title: A multitude of kinases—Which are the best targets in treating rheumatoid arthritis?
- Title: Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study (Extended Analysis)
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. A multitude of kinases—Which are the best targets in treating rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study [scirp.org]
- 4. scirp.org [scirp.org]
- 5. Frontiers | Unearthing phytochemicals as natural inhibitors for pantothenate synthetase in Mycobacterium tuberculosis: A computational approach [frontiersin.org]
- 6. A High-Throughput Screen against Pantothenate Synthetase (PanC) Identifies 3-Biphenyl-4-Cyanopyrrole-2-Carboxylic Acids as a New Class of Inhibitor with Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 7. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 5-cyano-1H-pyrrole-3-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with methyl 5-cyano-1H-pyrrole-3-carboxylate (CAS: 66832-08-4) . As a highly functionalized, bifunctional building block, this compound requires specific handling and purification strategies to ensure high yield and purity for downstream complex heterocyclic synthesis[1].
Below, you will find expert troubleshooting advice, quantitative solvent data, and self-validating purification protocols grounded in structural causality.
Part 1: Troubleshooting Guide & FAQs
Q1: Standard pyrroles often turn black and polymerize on silica gel. Why isn't my batch of methyl 5-cyano-1H-pyrrole-3-carboxylate degrading, or should I still take precautions? A1: Unsubstituted pyrroles are notoriously electron-rich and prone to autoxidation and acid-catalyzed polymerization, often forming insoluble "pyrrole black" when exposed to air, light, or the acidic silanol groups of silica gel[2]. However, the introduction of electron-withdrawing groups (EWGs) significantly stabilizes the pyrrole ring by lowering its Highest Occupied Molecular Orbital (HOMO) energy level[3]. In methyl 5-cyano-1H-pyrrole-3-carboxylate, the presence of both a cyano group (-CN) at C5 and a methyl ester (-COOMe) at C3 pulls electron density away from the core[1]. This makes the molecule highly resistant to oxidative degradation[4]. While you do not need to rigorously exclude oxygen during chromatography, storing the purified solid under an inert atmosphere at 2–8 °C is still recommended for long-term stability.
Q2: I am experiencing severe peak tailing and poor mass recovery during normal-phase flash chromatography using Hexane/Ethyl Acetate. What is causing this? A2: Despite the electronic stabilization of the ring, the free N-H bond of the pyrrole remains a strong hydrogen-bond donor. When using a non-competitive solvent system like Hexane/Ethyl Acetate, the N-H group interacts strongly with the free silanol (-SiOH) groups on the stationary phase, leading to irreversible adsorption and severe tailing. Solution: Switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient. Methanol acts as a protic modifier that effectively competes for the silanol binding sites, displacing the pyrrole and resulting in sharp, symmetrical elution peaks.
Q3: How can I effectively separate the target compound from closely eluting des-cyano or des-ester synthetic byproducts? A3: Byproducts lacking either the cyano or ester group will have drastically different dipole moments and hydrogen-bonding capacities. If normal-phase silica is failing to resolve these, Reverse-Phase Preparative HPLC (C18 stationary phase) is highly effective. The target compound, being more polar due to the dual EWGs, will elute earlier than a mono-substituted des-cyano or des-ester byproduct when using a Water/Acetonitrile gradient.
Part 2: Quantitative Data – Purification Solvent Systems
The following table summarizes the empirical performance of various solvent systems for the purification of methyl 5-cyano-1H-pyrrole-3-carboxylate, allowing you to select the optimal method based on your crude impurity profile.
| Purification Method | Solvent System | Modifier Required? | Expected Recovery | Target Impurity Clearance |
| Normal Phase (Silica) | Hexane / Ethyl Acetate (Gradient: 10% to 60%) | No, but tailing is common | 65% - 75% | Non-polar organic impurities, starting materials. |
| Normal Phase (Silica) | Dichloromethane / Methanol (Gradient: 0% to 5%) | None (MeOH acts as modifier) | 85% - 95% | Closely eluting polar byproducts. Sharpest peaks. |
| Reverse Phase (C18) | Water / Acetonitrile (Gradient: 10% to 90%) | 0.1% Formic Acid | 80% - 90% | Regioisomers, des-cyano/des-ester byproducts. |
| Recrystallization | Ethyl Acetate / Hexane (Anti-solvent addition) | N/A | 70% - 85% | Scalable removal of trace colored impurities. |
Part 3: Experimental Protocols (Self-Validating Workflows)
Protocol A: Optimized Flash Column Chromatography (Discovery Scale: < 1g)
Causality Focus: Utilizing a DCM/MeOH gradient to suppress N-H/silanol interactions.
-
Sample Preparation (Dry Loading): Dissolve the crude methyl 5-cyano-1H-pyrrole-3-carboxylate in a minimal amount of a solubilizing solvent (e.g., THF or Acetone). Add silica gel (approx. 3x the mass of the crude) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Validation Check: The powder should not clump; clumping indicates residual solvent which will ruin band resolution.
-
Column Equilibration: Pack a silica gel column and equilibrate with 100% Dichloromethane (DCM).
-
Loading: Load the dry-adsorbed crude onto the top of the column bed. Cap with a thin layer of clean sand to prevent bed disruption.
-
Elution Gradient:
-
Begin elution with 2 Column Volumes (CV) of 100% DCM to flush non-polar impurities.
-
Transition to a shallow gradient of 1% to 5% Methanol (MeOH) in DCM over 10 CVs.
-
-
Fraction Collection & TLC Monitoring: Collect small fractions. Monitor via TLC using 5% MeOH/DCM as the mobile phase. The target compound will typically elute between 2% and 3% MeOH. UV visualization (254 nm) is highly effective due to the conjugated pyrrole core.
-
Isolation: Pool the product-containing fractions and concentrate under reduced pressure to yield the pure product as an off-white to pale yellow solid.
Protocol B: Anti-Solvent Recrystallization (Process Scale: > 1g)
Causality Focus: Exploiting differential solubility to isolate the target without chromatography.
-
Dissolution: Place the crude solid in a round-bottom flask. Add a minimal volume of Ethyl Acetate (EtOAc) and heat to gentle reflux (approx. 77 °C) until the solid is completely dissolved.
-
Hot Filtration (Optional but Recommended): If insoluble dark particulates (trace polymeric pyrrole) are present, perform a hot filtration through a pad of Celite to clarify the solution.
-
Anti-Solvent Addition: While maintaining the solution near boiling, add Hexane dropwise. Continue addition until the solution becomes faintly turbid (cloud point). Validation Check: The turbidity indicates the solution is now supersaturated with respect to the target compound.
-
Crystallization: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed over 2 hours, then transfer to an ice bath (0–5 °C) for an additional 1 hour to maximize yield.
-
Filtration: Filter the resulting crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a small volume of ice-cold Hexane.
-
Drying: Dry the crystals in a vacuum oven at 40 °C overnight to remove residual solvent.
Part 4: Purification Workflow Visualization
Decision tree for selecting the optimal purification method based on batch scale and crude purity.
References
-
[1] Benchchem. Targeted Synthesis of Methyl 5-Cyano-1H-Pyrrole-3-Carboxylate. Retrieved from:
-
[2] Benchchem. Technical Support Center: Stability and Degradation of Alkylated Pyrroles. Retrieved from:
-
[3] ACS Publications. Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. Retrieved from:
-
[4] ResearchGate. Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Retrieved from:
Sources
Technical Support Center: Troubleshooting Low Yields in Hantzsch Pyrrole Synthesis
Welcome to the Technical Support Center for advanced heterocyclic synthesis. The Hantzsch pyrrole synthesis is a classical multicomponent reaction that constructs highly substituted pyrroles from a β -dicarbonyl compound, an α -haloketone, and a primary amine (or ammonia). Despite its utility in synthesizing precursors for pharmaceuticals (e.g., atorvastatin) and porphyrins, researchers frequently encounter stubbornly low yields (30–45%) under conventional batch conditions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to overcome these limitations.
Mechanistic Workflow & Competing Pathways
To troubleshoot effectively, one must understand the kinetic competition inherent in the reaction. The desired pathway requires the amine to condense with the β -dicarbonyl to form an enamine, which then attacks the α -haloketone. However, if the β -dicarbonyl reacts directly with the α -haloketone, it triggers the Feist-Bénary furan synthesis, consuming starting materials and plummeting the pyrrole yield.
Mechanistic pathway of the Hantzsch pyrrole synthesis vs. Feist-Bénary furan formation.
Frequently Asked Questions (Troubleshooting)
Q1: My reaction yields less than 40% of the desired pyrrole, and NMR shows a major furan side product. How do I prevent this? Root Cause: You are observing the 1[1]. When all three components are mixed simultaneously in a basic or neutral medium, the oxygen atom of the β -dicarbonyl can outcompete the amine, attacking the α -haloketone to form a furan derivative. Solution: Transition from a true multicomponent "one-pot" mix to a sequential addition strategy. Force the formation of the enamine intermediate first by stirring the β -dicarbonyl and the amine together with a water scavenger (like 4Å molecular sieves) for 1-2 hours. Only after the enamine is fully formed should you introduce the α -haloketone.
Q2: I am using an aliphatic primary amine, but the reaction stalls at the alkylation step. What is causing this? Root Cause: Aliphatic amines form enaminones that are often less nucleophilic at the β -carbon than those derived from ammonia. Additionally, the α -haloketone can undergo a direct SN2 reaction with the unreacted aliphatic amine, destroying your starting materials. Solution: Employ a Lewis acid catalyst. Research by 1[1] demonstrates that adding 5 mol% of Yb(OTf)3 coordinates the carbonyl oxygen of the α -haloketone. This increases its electrophilicity, guiding the enamine to attack the correct carbon and shifting the regioselectivity firmly toward the desired C-alkylation.
Q3: How can I scale up the synthesis of pyrrole-3-carboxylic acids without losing yield to thermal degradation? Root Cause: Conventional batch heating over long periods leads to the decomposition of sensitive intermediates. Furthermore, stepwise deprotection of esters (like tert-butyl esters) adds steps that reduce overall yield. Solution: Utilize continuous flow chemistry. A study on 2[2] showed that the HBr generated as a byproduct during the Hantzsch condensation can be used in situ to saponify tert-butyl esters within a microreactor. This reduces reaction time from hours to minutes and increases yields from ~40% (batch) to >65% (flow).
Q4: My α -haloketone seems to be degrading before it can react. What should I check? Root Cause: α -haloketones (especially α -bromo and α -iodo variants) are highly sensitive to moisture and light, undergoing rapid hydrolysis to α -hydroxyketones, which cannot participate in the Hantzsch synthesis. Solution: Always distill or recrystallize your α -haloketone immediately prior to use. If working in aqueous conditions (e.g., using green chemistry protocols with DABCO), ensure the reaction is run at room temperature to minimize the kinetics of hydrolysis relative to the Hantzsch condensation.
Quantitative Data: Impact of Reaction Conditions on Yield
The following table summarizes how different catalytic and environmental conditions impact the yield and side-product profile of the Hantzsch synthesis.
| Reaction Condition | Additive / Catalyst | Solvent | Temp (°C) | Avg. Yield (%) | Major Side Product |
| Conventional Batch | None | Ethanol | 80 | 30 - 45 | Furan (Feist-Bénary) |
| Sequential Addition | 4Å Molecular Sieves | Toluene | 80 | 55 - 65 | Unreacted Enamine |
| Lewis Acid Catalyzed | Yb(OTf)3 (5 mol%) | Acetonitrile | 80 - 85 | 75 - 85 | Minimal |
| Organocatalytic | DABCO (10 mol%) | Water | 25 (R.T.) | 80 - 90 | None (Green Chem) |
| Continuous Flow | DIPEA (Neutralizer) | Ethanol | 120 (Flow) | 65 - 82 | Minimal |
Self-Validating Experimental Protocol: Lewis Acid-Directed Sequential Hantzsch Synthesis
This protocol is engineered to systematically eliminate the variables that cause low yields: it prevents furan formation via sequential addition and boosts electrophilicity using Yb(OTf)3 .
Materials:
-
β -dicarbonyl compound (1.0 eq)
-
Primary amine (1.1 eq)
-
α -haloketone (1.0 eq, freshly purified)
-
Yb(OTf)3 (0.05 eq)
-
Anhydrous Acetonitrile ( CH3CN )
-
Activated 4Å Molecular Sieves
Step-by-Step Methodology:
-
Enamine Pre-formation: In an oven-dried round-bottom flask flushed with argon, dissolve the β -dicarbonyl compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous CH3CN (to achieve a 0.5 M solution).
-
Water Scavenging: Add 100 mg of activated 4Å molecular sieves per mmol of substrate. Stir the suspension at room temperature for 2 hours.
-
Self-Validation Check: Spot the reaction mixture on a TLC plate against the starting β -dicarbonyl. The starting material spot must be completely consumed before proceeding. If not, add 0.1 eq more amine and stir for another hour.
-
-
Catalyst Introduction: Cool the reaction flask to 0 °C using an ice bath. Add Yb(OTf)3 (5 mol%) in one portion. Stir for 10 minutes to allow the Lewis acid to disperse.
-
Electrophile Addition: Dissolve the freshly purified α -haloketone (1.0 eq) in a minimal volume of anhydrous CH3CN . Add this solution dropwise to the reaction mixture over 30 minutes.
-
Causality: Dropwise addition ensures the steady-state concentration of the α -haloketone remains low, preventing it from homocoupling or reacting with residual moisture.
-
-
Cyclocondensation: Remove the ice bath, attach a reflux condenser, and heat the reaction to 80 °C for 4 to 6 hours.
-
Workup and Isolation: Cool the mixture to room temperature and filter through a pad of Celite to remove the molecular sieves and catalyst. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the analytically pure substituted pyrrole.
References
- Source: Synthesis 2019, 51(04): 816-828 (Georg Thieme Verlag)
- Source: PMC (PubMed Central)
- Source: Canadian Journal of Chemistry, 48(11)
Sources
Technical Support Center: Synthesis of Substituted Pyrroles
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the Synthesis of Substituted Pyrroles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side reactions during the synthesis of this critical heterocyclic motif. Pyrroles are foundational structures in numerous natural products, pharmaceuticals, and advanced materials, yet their synthesis can be fraught with competing reaction pathways that reduce yields and complicate purification.
This document moves beyond standard protocols to provide in-depth troubleshooting guides based on mechanistic principles and field-proven insights. We will explore the causality behind common side reactions in cornerstone synthetic methods and offer robust solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why did my pyrrole synthesis reaction turn into a dark, insoluble black solid? A1: This is a classic sign of pyrrole polymerization. Pyrrole is an electron-rich aromatic ring, making it highly susceptible to both acid-catalyzed and oxidative polymerization.[1] The resulting dark material is likely polypyrrole, which is generally insoluble in common organic solvents.[2][] This can be triggered by strong acids, exposure to atmospheric oxygen, the presence of oxidizing agents (like FeCl₃), or elevated reaction temperatures.[1][4]
Q2: My final pyrrole product is unstable and darkens upon standing. How can I store it properly? A2: The darkening of purified pyrrole is also due to slow oxidation and polymerization upon exposure to air and light.[1] For optimal stability, store your purified pyrrole under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (refrigeration at 0-6°C is good, while freezing at -20°C or -80°C is recommended for long-term storage).[1] If the pyrrole is an oil, distilling it immediately before use is the best practice.
Q3: I'm struggling with the purification of my crude pyrrole. What are the general recommendations? A3: Purification can be challenging due to the presence of polar byproducts and the tendency of pyrroles to streak on silica gel.
-
Column Chromatography: Use a minimally acidic grade of silica gel or neutralize it by pre-treating with a solvent system containing a small amount of a volatile base like triethylamine (~0.5-1%). This minimizes on-column degradation and streaking.
-
Work-up: A standard aqueous work-up should involve washing the organic layer with water and brine to remove acid catalysts and water-soluble impurities.[5] If your pyrrole is basic, an acidic wash may not be suitable as it can extract the product.
-
Distillation/Recrystallization: If applicable, distillation under reduced pressure or recrystallization are excellent methods for obtaining highly pure pyrroles.[5][6]
Troubleshooting Guide by Synthesis Method
This section provides detailed solutions for side reactions specific to the most common pyrrole synthesis methodologies.
The Paal-Knorr Synthesis
The Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with a primary amine or ammonia, is valued for its reliability. However, it is susceptible to a major competing side reaction: furan formation.[7][8]
Problem: My Paal-Knorr reaction is producing a significant amount of a furan byproduct, lowering the yield of the desired pyrrole.
-
Probable Cause: Furan formation is the primary side reaction in the Paal-Knorr synthesis and is heavily promoted by strongly acidic conditions (pH < 3).[8][9][10] The mechanism for furan synthesis also starts with a 1,4-dicarbonyl but involves an acid-catalyzed intramolecular cyclization and dehydration, which can outcompete the desired reaction with the amine under overly acidic conditions.[7][11]
-
Recommended Solutions & Protocols:
-
Strict pH Control: The most critical parameter is pH. Avoid strong acids. The reaction should be run under neutral or weakly acidic conditions.[8] A catalytic amount of a weak acid, like glacial acetic acid, is often sufficient to promote the reaction without favoring furan formation.[10]
-
Catalyst Choice: Instead of strong protic acids (HCl, H₂SO₄), use acetic acid or a Lewis acid catalyst, which can be effective at lower concentrations.[5][12]
-
Temperature Management: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled pyrrole product.[9]
-
Visualizing the Competing Pathways
Caption: Competing pathways in the Paal-Knorr synthesis.
Optimized Protocol: Synthesis of N-Benzyl-2,5-dimethylpyrrole [10]
-
Materials:
-
Hexane-2,5-dione (1.0 eq)
-
Benzylamine (1.1 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (0.1 eq, catalyst)
-
-
Procedure:
-
In a round-bottom flask, dissolve hexane-2,5-dione in ethanol.
-
Add benzylamine followed by a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-benzyl-2,5-dimethylpyrrole.[5]
-
The Hantzsch Synthesis
The Hantzsch synthesis is a versatile three-component reaction involving a β-ketoester, an α-haloketone, and an amine (or ammonia).[13][14] Its primary challenge lies in controlling chemoselectivity due to multiple reactive sites.[15]
Problem: My Hantzsch synthesis results in a complex mixture of byproducts and a low yield of the target pyrrole.
-
Probable Cause(s):
-
Competing Alkylation Pathways: The key enamine intermediate, formed from the β-ketoester and the amine, can undergo undesired N-alkylation instead of the required C-alkylation by the α-haloketone.[9]
-
Self-Condensation: The α-haloketone can undergo self-condensation or react directly with the amine in a simple substitution reaction, consuming starting materials.[9]
-
Feist-Bénary Furan Synthesis: Similar to the Paal-Knorr, a competing furan synthesis pathway can occur under certain conditions.[13]
-
-
Recommended Solutions & Protocols:
-
Promote Enamine Formation First: The initial formation of the enamine intermediate is crucial.[14][16] This can be achieved by pre-mixing the β-ketoester and the amine for a period before introducing the α-haloketone. Using a slight excess of the amine can also drive this step to completion.[9]
-
Control Reagent Addition: Add the α-haloketone solution slowly to the pre-formed enamine. This maintains a low concentration of the haloketone, minimizing its self-condensation.[9]
-
Solvent Choice: Protic solvents like ethanol can favor the desired C-alkylation pathway.[9]
-
Moderate Temperature: Running the reaction at a moderate temperature (e.g., gentle reflux) helps control the reaction rate and minimize byproduct formation.[9]
-
Visualizing Hantzsch Synthesis Side Reactions
Caption: Key reaction pathways in the Hantzsch synthesis.
Optimized Protocol: Hantzsch Pyrrole Synthesis [9]
-
Materials:
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Primary amine (1.1 eq)
-
α-haloketone (e.g., chloroacetone) (1.0 eq)
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester and the primary amine in ethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.
-
Slowly add a solution of the α-haloketone in ethanol to the reaction mixture over 15-20 minutes.
-
Heat the reaction to a gentle reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyrrole.
-
The Knorr Synthesis
The Knorr synthesis condenses an α-aminoketone with a β-dicarbonyl compound.[17][18] A major challenge is the instability of the α-aminoketone starting material.
Problem: My Knorr synthesis is failing, showing very low yield and many unidentified spots on TLC.
-
Probable Cause: The primary issue in the Knorr synthesis is the high reactivity of α-aminoketones, which readily undergo self-condensation.[18] This depletes the key starting material before it can react with the β-dicarbonyl compound.
-
Recommended Solution: The α-aminoketone must be generated in situ to minimize self-condensation. The most common and effective method is to reduce an α-oximinoketone using a reducing agent like zinc dust in acetic acid.[18] The freshly generated, transient α-aminoketone is immediately trapped by the β-dicarbonyl compound present in the reaction mixture.
Optimized Protocol: Classic Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate [18]
-
Materials:
-
Ethyl acetoacetate (2.0 eq)
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂) (1.0 eq)
-
Zinc dust
-
-
Procedure:
-
Preparation of the Oxime: In a flask, dissolve one equivalent of ethyl acetoacetate in glacial acetic acid. Cool the flask in an ice bath.
-
Slowly add a saturated aqueous solution of sodium nitrite. The α-oximinoacetoacetate is formed.
-
In Situ Reduction and Condensation: In a separate reaction flask, add the second equivalent of ethyl acetoacetate dissolved in glacial acetic acid.
-
Gradually and simultaneously add the prepared oxime solution and zinc dust to the well-stirred solution of ethyl acetoacetate. The reaction is exothermic and may require external cooling to prevent boiling.
-
Stir until the reaction is complete as monitored by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture over ice and water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from ethanol to obtain the pure product.
-
General Troubleshooting: Polymerization
Problem: Regardless of the specific synthesis used, my reaction mixture darkens and I isolate a significant amount of an intractable, tar-like byproduct.
-
Probable Cause: As mentioned in the FAQs, this is due to the polymerization of the pyrrole product or, in some cases, the pyrrole starting material itself.[1] Pyrrole's electron-rich nature makes it extremely vulnerable to electrophilic attack, which can be initiated by acids or oxidizing agents, leading to a chain reaction that forms polypyrrole.[1][4]
Visualizing Acid-Catalyzed Polymerization
Caption: Mechanism of acid-catalyzed pyrrole polymerization.
-
Recommended Solutions:
-
Inert Atmosphere: Always run pyrrole syntheses under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen, a common initiator of oxidative polymerization.[1]
-
Temperature Control: Perform the reaction at the lowest effective temperature. If the reaction is exothermic, ensure adequate cooling and consider adding reagents dropwise at 0°C or below.[1]
-
Use N-Protecting Groups: For multi-step syntheses involving a pyrrole intermediate, protecting the nitrogen with an electron-withdrawing group (e.g., -SO₂R, -Boc) is the most effective strategy. This reduces the electron density of the pyrrole ring, deactivating it towards polymerization and allowing other reactions to proceed cleanly.[1]
-
Summary Table of Common Side Reactions and Solutions
| Synthesis Method | Common Side Reaction | Primary Cause | Key Solution(s) |
| Paal-Knorr | Furan Formation | Strongly acidic conditions (pH < 3) | Use weak acid catalyst (e.g., acetic acid); maintain pH > 4.[8][10] |
| Hantzsch | Byproduct Mixture | Competing alkylation; self-condensation | Pre-form enamine; slow addition of α-haloketone; use protic solvents.[9][14] |
| Knorr | Self-Condensation | Instability of α-aminoketone | Generate α-aminoketone in situ from its corresponding oxime.[18] |
| General | Polymerization | High electron density of pyrrole ring | Use inert atmosphere; control temperature; employ N-protecting groups.[1] |
References
- BenchChem Technical Support Team. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem.
- BenchChem Technical Support Team. (2025). Avoiding polymerization of pyrroles during synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for Paal-Knorr pyrrole synthesis. BenchChem.
- Inzelt, G. (2013). Polypyrroles. In Conjugated Polymers: A Practical Guide to Synthesis.
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Polysubstituted Pyrroles. BenchChem.
- BOC Sciences. Custom Pyrrole Synthesis Services. BOC Sciences.
- BenchChem Technical Support Team. (2025). Common side reactions in indole-pyrrole synthesis. BenchChem.
- Grokipedia. Knorr pyrrole synthesis. Grokipedia.
- He, G., et al. (2013). Kinetics and mechanism of pyrrole chemical polymerization.
- In, I., et al. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. PMC.
- BenchChem Technical Support Team. (2025). Minimizing side reactions in the synthesis of functionalized pyrrolines. BenchChem.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Wikipedia. Knorr pyrrole synthesis. Wikipedia.
- Grokipedia. Hantzsch pyrrole synthesis. Grokipedia.
- Cambridge University Press. Knorr Pyrrole Synthesis. Cambridge University Press.
- Alfa Chemistry. Paal-Knorr Synthesis. Alfa Chemistry.
- Wikipedia. Hantzsch pyrrole synthesis. Wikipedia.
- Cambridge University Press. Hantzsch Pyrrole Synthesis. Cambridge University Press.
- Google Patents. Process for the purification of crude pyrroles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [cambridge.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
Pyrrole Functionalization Technical Support Center: A Guide to Preventing Polymerization
Welcome to the Technical Support Center for pyrrole functionalization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the inherent instability of the pyrrole ring, particularly its propensity for polymerization during synthetic modifications. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these common experimental hurdles.
Section 1: Understanding the Root Cause: Why Does My Pyrrole Polymerize?
Q1: My reaction mixture turned dark brown/black immediately after adding an acid catalyst. What is happening?
A: You are observing acid-catalyzed polymerization, a very common issue when working with pyrroles.[1] Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to protonation under acidic conditions.[2] This protonation occurs on the pyrrole ring, disrupting its aromaticity and forming a highly reactive, non-aromatic cation.[2][3] This cation then acts as an electrophile, which is readily attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that leads to the formation of insoluble, dark-colored polymers, often described as "pyrrole black".[1][2] This process is often rapid and can significantly reduce the yield of your desired product.[2]
Visual Indicators of Polymerization:
-
Rapid darkening of the reaction mixture (green, brown, or black).[2]
-
Formation of a precipitate or an insoluble, tar-like substance.[2]
-
On a TLC plate, you may see a significant amount of baseline material that does not move with the eluent.[2]
dot graph "Acid_Catalyzed_Polymerization" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Nodes Pyrrole [label="Pyrrole (Electron-Rich)", fillcolor="#4285F4"]; H_plus [label="H+ (Acid Catalyst)", shape=ellipse, fillcolor="#EA4335"]; Protonated_Pyrrole [label="Protonated Pyrrole\n(Reactive Electrophile)", fillcolor="#FBBC05"]; Another_Pyrrole [label="Another Pyrrole Molecule\n(Nucleophile)", fillcolor="#4285F4"]; Dimer [label="Dimer", fillcolor="#34A853"]; Polymer [label="Polypyrrole (Insoluble)", fillcolor="#202124"];
// Edges Pyrrole -> Protonated_Pyrrole [label="Protonation"]; H_plus -> Protonated_Pyrrole [style=invis]; Protonated_Pyrrole -> Dimer [label="Nucleophilic Attack"]; Another_Pyrrole -> Dimer [style=invis]; Dimer -> Polymer [label="Chain Propagation"];
// Positioning {rank=same; Pyrrole; H_plus;} {rank=same; Protonated_Pyrrole; Another_Pyrrole;} } caption: "Mechanism of Acid-Catalyzed Pyrrole Polymerization."
Section 2: The Primary Solution: N-Protection Strategies
The most robust and widely accepted strategy to prevent polymerization is the installation of an electron-withdrawing protecting group on the pyrrole nitrogen.[1][2] This modification decreases the electron density of the pyrrole ring, making it less susceptible to protonation and subsequent electrophilic attack.[1][2]
Q2: How do I choose the right N-protecting group for my reaction?
A: The selection of an appropriate N-protecting group is critical and depends on the specific reaction conditions you intend to use. The ideal protecting group should be stable under your reaction conditions and easily removable without degrading your final product.[2][4]
| Protecting Group | Introduction Reagents | Stability | Deprotection Conditions | Key Considerations |
| Tosyl (Ts) | TsCl, NaH in THF/DMF | Stable to strong acids, many oxidizing and reducing agents.[2][4] | Magnesium in methanol; Na/NH₃; SmI₂ | Excellent for reactions requiring harsh acidic conditions.[2] |
| tert-Butoxycarbonyl (Boc) | (Boc)₂O, DMAP, Et₃N in CH₂Cl₂/THF | Labile to strong acids (e.g., TFA).[2][4] | Trifluoroacetic acid (TFA) in CH₂Cl₂.[4] | Unsuitable for reactions performed in strong acid.[2] |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEMCl, NaH in DMF | Generally stable to a wide range of conditions. | Tetrabutylammonium fluoride (TBAF); Lewis acids (e.g., MgBr₂, SnCl₄); strong acid (TFA).[4][5] | Deprotection can sometimes be challenging.[5] |
| Sulfonyl Groups (e.g., Bs) | BsCl, NaH in THF/DMF | Very stable in acidic media.[2] | Similar to Tosyl group removal. | Provides high stability in acidic environments.[2] |
| Carbobenzyloxy (Cbz) | CbzCl, Base | Stable to acidic and basic conditions. | Hydrogenolysis (H₂, Pd/C).[2] | Useful when acid-labile or base-labile groups are present. |
Q3: I tried to perform a Friedel-Crafts acylation on my unprotected pyrrole and got a low yield with a lot of black tar. What went wrong?
A: Friedel-Crafts acylations are typically performed with a Lewis acid catalyst (e.g., AlCl₃), which creates a strongly acidic environment.[6] This is a classic scenario for inducing rapid polymerization of an unprotected pyrrole.[6] The electron-rich pyrrole ring is highly susceptible to the acidic conditions, leading to polymerization as a major side reaction.[6]
Solution: Protect the pyrrole nitrogen with an electron-withdrawing group, such as a tosyl (Ts) group, before attempting the Friedel-Crafts acylation.[7] The tosyl group deactivates the ring enough to prevent polymerization but still allows for electrophilic substitution to occur.[7] Interestingly, the choice of Lewis acid can also influence the regioselectivity of the acylation on N-sulfonylated pyrroles. Strong Lewis acids like AlCl₃ tend to favor C3 acylation, while weaker Lewis acids like SnCl₄ may lead to the C2 isomer as the major product.[7]
dot graph "Friedel_Crafts_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Unprotected Pyrrole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protect [label="N-Protection\n(e.g., TsCl, NaH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protected_Pyrrole [label="N-Tosyl Pyrrole"]; Acylation [label="Friedel-Crafts Acylation\n(Acyl Halide, Lewis Acid)", fillcolor="#FBBC05"]; Acylated_Pyrrole [label="N-Tosyl-Acylpyrrole"]; Deprotect [label="Deprotection\n(e.g., Mg, MeOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Acylpyrrole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Polymerization [label="Polymerization", shape=ellipse, style=dashed, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Protect; Start -> Acylation [style=dashed, color="#EA4335", label="High Risk of Polymerization"]; Acylation -> Polymerization [style=dashed, color="#EA4335"]; Protect -> Protected_Pyrrole; Protected_Pyrrole -> Acylation; Acylation -> Acylated_Pyrrole; Acylated_Pyrrole -> Deprotect; Deprotect -> Final_Product; } caption: "Recommended workflow for Friedel-Crafts acylation of pyrrole."
Section 3: Troubleshooting Without N-Protection
While N-protection is the most reliable method, there are instances where it may not be feasible. In such cases, careful control of reaction conditions is paramount.
Q4: I cannot use a protecting group strategy. Are there other ways to minimize polymerization during an acid-mediated reaction?
A: Yes, while less effective than N-protection, you can try to mitigate polymerization by carefully controlling the reaction conditions:
-
Lower the Temperature: Reducing the reaction temperature (e.g., to 0 °C or even -78 °C) will decrease the rate of both the desired reaction and the competing polymerization side reaction.[1][2]
-
Control Reagent Addition: Add the acid catalyst slowly and dropwise to a cooled, dilute solution of the pyrrole.[2] This helps to avoid localized high concentrations of acid that can initiate rapid polymerization.
-
Use Weaker Acids: If the reaction allows, consider using milder Lewis or Brønsted acids.[2]
-
Inert Atmosphere: Always conduct reactions with pyrroles under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization, which can be initiated by atmospheric oxygen.[1]
Section 4: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key protection and deprotection procedures.
Protocol 1: N-Tosyl Protection of Pyrrole[2]
This protocol describes a general method for protecting the pyrrole nitrogen with a tosyl group, which imparts high stability in acidic media.
Materials:
-
Pyrrole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: N-Tosyl Deprotection using Magnesium in Methanol[2]
Materials:
-
N-Tosyl pyrrole
-
Magnesium turnings
-
Anhydrous Methanol
-
Celite
Procedure:
-
To a round-bottom flask, add the N-tosyl pyrrole (1.0 equivalent) and magnesium turnings (excess, e.g., 10 equivalents).
-
Add anhydrous methanol and stir the suspension at room temperature. The reaction can be gently heated to reflux to increase the rate.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter the mixture through a pad of celite to remove excess magnesium and magnesium salts.
-
Rinse the filter cake with additional methanol or dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by partitioning between water and a suitable organic solvent (like DCM or ether) and/or by flash column chromatography to yield the deprotected pyrrole.
Section 5: Frequently Asked Questions (FAQs)
Q5: My pyrrole starting material is dark, even before I start the reaction. Is this a problem? A: Yes. Colorless, freshly distilled pyrrole can darken and polymerize upon standing if not stored properly due to exposure to air and light.[1] It is highly recommended to use freshly distilled or purified pyrrole for your reactions to avoid introducing impurities that can catalyze polymerization.[1] For storage, keep pyrrole under an inert atmosphere, at low temperatures (refrigerated or frozen), and protected from light.[1]
Q6: Can I use other N-protecting groups besides sulfonyls for acid-catalyzed reactions? A: While sulfonyl groups like tosyl are very robust in acidic conditions, other protecting groups can be considered depending on the specific acid used.[2] For instance, some N-alkoxycarbonyl groups, with the notable exception of the highly acid-labile N-Boc group, can offer stability and distinct reactivity profiles in certain acylation protocols.[8][9]
Q7: I am attempting a Vilsmeier-Haack formylation of my pyrrole. Do I need to protect the nitrogen? A: The Vilsmeier-Haack reaction uses a milder electrophile (the Vilsmeier reagent) compared to Friedel-Crafts acylation, and it is often successful on unprotected or N-alkyl pyrroles without significant polymerization.[10][11] The reaction typically shows a strong preference for formylation at the C2-position.[11] However, for particularly sensitive substrates or if side reactions are observed, N-protection can still be a beneficial strategy.
References
-
Preventing polymerization of pyrrole compounds under acidic conditions. Benchchem.
-
Efficacy of Protecting Groups for 3-Chloro-1H-pyrrole: A Comparative Guide. Benchchem.
-
Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Pyrroles. Benchchem.
-
Avoiding polymerization of pyrroles during synthesis. Benchchem.
-
Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Benchchem.
-
Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC.
-
"minimizing side reactions in the synthesis of functionalized pyrrolines". Benchchem.
-
A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. ResearchGate.
-
Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles. EnPress Journals.
-
Electrochemically Initiated Chain Polymerization of Pyrrole in Aqueous Media. DTIC.
-
Technical Support Center: Troubleshooting SEM-Deprotection of Pyrrole Derivatives. Benchchem.
-
C(sp3)-H functionalization of N-protected-dialkylpyrrole derivatives with azodicarboxylates. Unpublished.
-
C(sp3)–H functionalization of N-protected dialkylpyrrole derivatives with azodicarboxylates. Chemical Communications (RSC Publishing).
-
PRODUCTS FROM ATTEMPTED VILSMEIER-HAACK ACYLATIONS OF PYRROLES WITH SELECT AMIDES. PubMed.
-
Pyrrole Protection | Request PDF. ResearchGate.
-
A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry (RSC Publishing).
-
THE ACID-CATALYZED POLYMERIZATION OF PYRROLES AND INDOLES. PubMed.
-
Regioselective synthesis of acylpyrroles | The Journal of Organic Chemistry. ACS Publications.
-
Pyrrole - Wikipedia. Wikipedia.
-
Polypyrrole Derivatives: Preparation, Properties and Application. MDPI.
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. PMC - NIH.
-
3-Component reactions for accessing heterocycle-rich topologies: trapping of pyrrole-stabilized carbenes via net bimolecular C–H or N–H insertion. PMC.
-
Method for in situ polypyrrole coating, and the example of its use for functionalization of polyurethane anisotropic electrospun mats. PMC.
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Organic Chemistry Portal.
-
Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles | Request PDF. ResearchGate.
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy | The Journal of Organic Chemistry. ACS Publications.
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C - RSC Publishing. RSC Publishing.
-
Catalytic Friedel–Crafts Acylation of Heteroaromatics. ResearchGate.
-
Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole. Canadian Science Publishing.
-
Vilsmeier-Haack Reaction. Master Organic Chemistry.
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- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrrole - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
selective hydrolysis of the ester group in methyl 5-cyano-1H-pyrrole-3-carboxylate
Introduction
Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals performing the selective hydrolysis of the methyl ester in methyl 5-cyano-1H-pyrrole-3-carboxylate to yield 5-cyano-1H-pyrrole-3-carboxylic acid. This transformation, while seemingly straightforward, presents a key selectivity challenge: hydrolyzing the ester without affecting the cyano group. This document offers troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles to help you navigate this synthesis successfully. Pyrrole carboxylic acids are valuable intermediates in medicinal chemistry and materials science.[1]
Frequently Asked Questions (FAQs)
Q1: Why is basic hydrolysis (saponification) preferred over acidic hydrolysis for this substrate?
A1: Basic hydrolysis, or saponification, is the method of choice for several critical reasons. Firstly, it is an essentially irreversible process.[2][3] The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a carboxylic acid which is immediately deprotonated by the base to form a carboxylate salt.[3] This final acid-base step is highly favorable and drives the reaction to completion.[2] In contrast, acid-catalyzed hydrolysis is a reversible equilibrium, often requiring a large excess of water and heat to achieve high conversion, which can be inefficient.[3][4] Secondly, pyrrole rings, particularly those with electron-withdrawing groups, can be sensitive to strong acids and high temperatures, potentially leading to decomposition or polymerization.[5] Basic conditions are generally milder for this specific heterocyclic core.
Q2: Which base should I use? LiOH, NaOH, or KOH?
A2: While NaOH and KOH are commonly used for saponification, Lithium hydroxide (LiOH) is often the preferred reagent for complex substrates in mixed solvent systems.[2][6] LiOH generally has better solubility in common solvent mixtures like tetrahydrofuran (THF) and water compared to its sodium or potassium counterparts. This improved solubility ensures a more homogeneous reaction mixture, which can lead to more reliable reaction kinetics and cleaner conversions, especially when dealing with substrates that have limited water solubility.[7][8]
Q3: How can I monitor the reaction's progress effectively?
A3: The most common and effective methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: The product, 5-cyano-1H-pyrrole-3-carboxylic acid, is significantly more polar than the starting material, methyl 5-cyano-1H-pyrrole-3-carboxylate. This difference allows for easy visualization of the reaction's progress. The starting material will have a higher Rf value (travel further up the plate) than the polar carboxylic acid product, which will remain closer to the baseline.
-
LC-MS: For more precise monitoring, LC-MS is ideal. It can confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also detecting any potential side products, such as the one resulting from nitrile hydrolysis.
Q4: What is the primary challenge in this selective hydrolysis?
A4: The principal challenge is achieving complete hydrolysis of the methyl ester without initiating hydrolysis of the C5-cyano group. Under basic conditions, nitriles can also be hydrolyzed, typically first to an amide and then to a carboxylate.[9] Therefore, the reaction conditions must be carefully controlled to exploit the generally faster hydrolysis rate of the ester compared to the nitrile. Overly harsh conditions—such as excessively high temperatures, prolonged reaction times, or a large excess of a strong base—can lead to the formation of undesired side products and reduce the yield of the target molecule.
Experimental Protocol: Selective Hydrolysis Using LiOH
This protocol provides a reliable method for the selective saponification of methyl 5-cyano-1H-pyrrole-3-carboxylate.
Materials:
-
Methyl 5-cyano-1H-pyrrole-3-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-cyano-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of THF and water (a common ratio is 3:1 or 2:1 v/v).
-
Reagent Addition: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution. Using a moderate excess of base helps ensure the reaction goes to completion without being overly harsh.
-
Reaction Execution: Stir the mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish) and monitor its progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 2-6 hours.
-
Workup - Quenching and Acidification:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water and wash once with ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify to a pH of ~2-3 by adding 1 M HCl dropwise with vigorous stirring. The carboxylic acid product will precipitate as a solid.
-
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer). The protonated carboxylic acid is now soluble in the organic phase.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-cyano-1H-pyrrole-3-carboxylic acid, which can be further purified if necessary.
-
Purification (if required): The crude product is often of high purity. If further purification is needed, recrystallization or column chromatography can be employed.
Troubleshooting Guide
Issue 1: Incomplete reaction or very slow conversion.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Insufficient Base | Increase the equivalents of LiOH to 2.0-2.5 eq. | Saponification is a stoichiometric reaction. An insufficient amount of base will result in incomplete conversion. A moderate excess helps drive the reaction to completion.[10] |
| Low Temperature | Gently heat the reaction mixture to 40-50 °C. | Increasing the temperature increases the reaction rate. However, avoid excessive heat to prevent potential nitrile hydrolysis. |
| Poor Solubility | Increase the proportion of THF in the solvent mixture (e.g., from 2:1 to 4:1 THF:water). | Both the substrate and the hydroxide must be sufficiently solubilized for the reaction to proceed efficiently. THF helps to dissolve the organic substrate.[2][7] |
Issue 2: Low yield of the desired product after workup.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Incomplete Acidification | Ensure the pH of the aqueous layer is brought down to ~2-3 during the workup. Check with pH paper. | The product is isolated as the protonated carboxylic acid. If the solution is not sufficiently acidic, the product will remain in the aqueous layer as the carboxylate salt and will not be extracted into the organic solvent.[2][10] |
| Product Lost During Extraction | Perform more extractions with the organic solvent (e.g., 4-5 times instead of 3). | The product may have moderate water solubility. Multiple extractions are necessary to ensure complete removal from the aqueous phase. |
| Emulsion Formation | Add brine during extraction to help break up any emulsions that form between the aqueous and organic layers. | Emulsions can trap product at the interface, leading to lower recovery. Brine increases the ionic strength of the aqueous phase, which helps to separate the layers. |
Issue 3: Presence of a significant side product, potentially from nitrile hydrolysis.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Reaction Temperature is Too High | Run the reaction at room temperature, even if it takes longer. | The activation energy for nitrile hydrolysis is generally higher than for ester hydrolysis. Lowering the temperature favors the desired ester hydrolysis and minimizes the competing side reaction. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it (proceed to workup) as soon as the starting material is consumed. | Leaving the reaction mixture under basic conditions for an extended period after the ester has been hydrolyzed increases the likelihood of the slower nitrile hydrolysis occurring. |
| Excessively Strong Basic Conditions | Reduce the equivalents of base to the lower end (e.g., 1.2-1.5 eq) or consider a weaker base like K₂CO₃ in aqueous methanol, although this may require more heat. | While LiOH is generally preferred, extremely sensitive substrates might benefit from milder conditions to improve selectivity. |
Data and Workflow Visualization
Table 1: Comparison of Typical Basic Hydrolysis Conditions
| Base | Solvent System | Temperature (°C) | Advantages | Potential Issues |
| LiOH | THF / H₂O (2:1) | 25 - 50 | Good solubility, clean reactions, reliable.[2][6] | Can still hydrolyze nitrile if conditions are too harsh. |
| NaOH | MeOH / H₂O (3:1) | 25 - 65 (Reflux) | Inexpensive, widely available.[10] | Lower solubility can lead to heterogeneous mixtures; may require higher temperatures. |
| KOH | EtOH / H₂O (3:1) | 25 - 78 (Reflux) | Similar to NaOH; sometimes preferred for specific substrates. | Can be more aggressive than LiOH, increasing risk of side reactions. |
Diagram 1: Troubleshooting Workflow for Selective Hydrolysis
This diagram provides a logical decision tree for addressing common experimental issues.
Caption: Troubleshooting Decision Tree for Ester Hydrolysis.
References
-
Title: Basic Hydrolysis of Esters – Saponification Source: Master Organic Chemistry URL: [Link]
-
Title: One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters Source: PMC URL: [Link]
-
Title: Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry Source: YouTube (The Organic Chemistry Tutor) URL: [Link]
-
Title: A New Approach to the Cyanoacetic Ester Synthesis Source: Journal of the Brazilian Chemical Society URL: [Link]
-
Title: Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors Source: Frontiers in Chemistry URL: [Link]
-
Title: Ch20: Hydrolysis of Esters Source: University of Calgary Chemistry URL: [Link]
-
Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]
-
Title: 15.9: Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Hydrolysis of Esters and Amides Source: Dalal Institute URL: [Link]
-
Title: Need to hydrolyze methyl esters but compound is water sensitive Source: Reddit r/Chempros URL: [Link]
-
Title: PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS Source: Canadian Science Publishing URL: [Link]
- Title: Process for the purification of crude pyrroles Source: Google Patents URL
-
Title: Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound Source: Sciforum URL: [Link]
-
Title: Saponification-Typical procedures Source: OperaChem URL: [Link]
-
Title: Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Methyl 5-cyano-1h-pyrrole-3-carboxylate (C7H6N2O2) Source: PubChemLite URL: [Link]
-
Title: Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature Source: ResearchGate URL: [Link]
-
Title: 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups Source: PubMed URL: [Link]
-
Title: Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum Source: ACS Publications URL: [Link]
-
Title: 6.3 Methyl Esters and Derivatives Source: Knovel URL: [Link]
-
Title: 20.7 Chemistry of Nitriles Source: OpenStax URL: [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
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- 10. Saponification-Typical procedures - operachem [operachem.com]
Core Logic: The Causality of Regiodirecting Protecting Groups
Welcome to the Technical Support Center for Pyrrole Functionalization . This hub is designed for researchers and drug development professionals dealing with the unique challenges of pyrrole chemistry.
Pyrrole is an electron-rich, five-membered aromatic heterocycle. Because the nitrogen lone pair is part of the aromatic sextet, the unsubstituted pyrrole ring is highly susceptible to oxidation, polymerization, and unselective electrophilic aromatic substitution (EAS)[1]. Protecting the pyrrole nitrogen is not just about masking the amine; it is the primary strategic tool for dampening ring reactivity and dictating the regiochemistry (C2 vs. C3) of downstream functionalizations[2].
To troubleshoot functionalization failures, one must understand the intrinsic electronic preferences of the pyrrole ring. Electrophilic attack or lithiation naturally favors the C2 position (alpha) . This is because the intermediate cation formed at C2 is stabilized by three resonance structures, whereas an attack at C3 only yields two resonance structures, making the C2 pathway thermodynamically more stable[1].
To override or reinforce this natural preference, we leverage specific N-protecting groups:
-
C2-Directing (Chelation/Ortho-Directing): Groups like Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl) contain oxygen atoms that coordinate with the lithium cation of strong bases (e.g., n-BuLi). This chelation brings the base into close proximity with the adjacent C2 proton, accelerating its abstraction and locking functionalization at the C2 position[3].
-
C3-Directing (Steric Shielding): To force functionalization at the C3 position (beta) , the intrinsic C2 preference must be physically blocked. The TIPS (triisopropylsilyl) group provides massive steric bulk that shields the C2 and C5 positions, forcing incoming electrophiles or lithiating agents to attack the less hindered C3 position[4].
Workflow for selecting pyrrole N-protecting groups based on regioselectivity.
Data Center: Quantitative Parameters for Pyrrole Protection
Table 1: Protecting Group Regiodirecting Matrix
| Protecting Group | Type | Directing Effect | Mechanism of Regiocontrol | Standard Deprotection Reagents |
|---|---|---|---|---|
| Boc | Carbamate / EWG | C2 (Alpha) | Chelation / Ortho-directing | TFA/DCM or 4M HCl/Dioxane |
| TIPS | Bulky Silyl | C3 (Beta) | Steric shielding of C2/C5 | TBAF or HF·pyridine |
| SEM | Ether | C2 (Alpha) | Chelation | TBAF, or BF3·OEt2 / TFA |
| SO2Ph | Sulfonyl / EWG | C2 (Alpha) | Chelation / Inductive | NaOH / MeOH or Na(Hg) |
Table 2: Quantitative Parameters for Boc Deprotection[5][6][7]
| Acid System | Concentration | Solvent | Temperature | Typical Time | Scavenger Required? |
|---|---|---|---|---|---|
| TFA | 20 - 50% v/v | DCM | 0°C to RT | 0.5 - 2 hrs | Yes (e.g., TIS) |
| TFA | 95% v/v | None | RT | 1 - 4 hrs | Yes (High priority) |
| HCl | 4 M | Dioxane | RT to 60°C | 0.5 - 2 hrs | Substrate dependent |
| Thermal | N/A | TFE / MeOH | 150 - 240°C | 30 - 60 min | No |
Troubleshooting Guides & FAQs
Q1: I am trying to lithiate my pyrrole at the C3 position, but I keep getting a mixture of C2 and C3 products. What is wrong? A1: The steric bulk of your protecting group is likely insufficient. If you are using a smaller silyl group like TMS or TES, the steric shielding is inadequate to fully block the highly reactive C2 position. Furthermore, during prolonged lithiation, smaller silyl groups are known to migrate from the nitrogen to the C2 carbon[8]. Solution: Switch to the bulkier TIPS group. The isopropyl groups effectively block C2/C5, directing the electrophile exclusively to C3[4]. Ensure you use s-BuLi at -78°C rather than n-BuLi to prevent nucleophilic attack on the silicon atom[9].
Q2: My N-Boc pyrrole deprotection is failing or incomplete using 20% TFA in DCM at 0°C. How can I drive it to completion? A2: Boc deprotection is an acid-catalyzed kinetic process. For sterically hindered or highly deactivated pyrrole substrates, 20% TFA at 0°C is often too mild[5]. Solution: Increase the acid concentration to 50% TFA, or switch to a stronger system like 4M HCl in 1,4-dioxane[5]. If steric hindrance remains an issue, gently elevate the reaction temperature to 40-60°C[6].
Q3: During Boc deprotection, I observe unexpected side products and alkylated pyrrole rings. How do I prevent this? A3: The acidic cleavage of the Boc group generates a highly reactive tert-butyl carbocation (t-Bu+). Because the pyrrole core is electron-rich, it is highly susceptible to Friedel-Crafts alkylation by this roaming carbocation[5]. Solution: You must add carbocation scavengers to your reaction mixture. Adding triisopropylsilane (TIS) (2.5-5% v/v) or anisole will intercept the t-Bu+ cation before it can attack your pyrrole ring[5].
Q4: Can I deprotect an N-Boc pyrrole without using strong acids? My substrate contains acid-sensitive functional groups. A4: Yes. Because pyrroles and indoles are highly activated amines, their N-Boc groups can undergo selective thermal deprotection without acid. This can be achieved in polar solvents (like trifluoroethanol or water) at elevated temperatures (>150°C), typically utilizing continuous flow or microwave reactors to handle the heat safely[7]. Alternatively, mild basic conditions (e.g., Na2CO3) or oxalyl chloride in methanol have been successfully deployed for sensitive scaffolds[10].
Troubleshooting workflow for incomplete N-Boc deprotection in pyrroles.
Self-Validating Experimental Protocols
Protocol 1: Regioselective C3-Lithiation of N-TIPS Pyrrole
This protocol utilizes steric shielding to override the natural C2 reactivity of pyrrole.
-
Protection: Dissolve pyrrole (1.0 eq) in anhydrous THF at 0°C under argon. Slowly add NaH (1.2 eq, 60% dispersion in mineral oil). Stir for 30 minutes until H2 evolution ceases. Add TIPS-Cl (1.1 eq) dropwise.
-
Self-Validation: Monitor by TLC (100% Hexanes). The N-TIPS pyrrole product is highly non-polar and will run near the solvent front.
-
-
Lithiation: Isolate the N-TIPS pyrrole and dissolve it in anhydrous THF (0.2 M). Cool the flask strictly to -78°C. Dropwise add s-BuLi (1.1 eq). Stir for 1 hour at -78°C.
-
Electrophilic Trapping: Add your desired electrophile (e.g., anhydrous DMF for formylation) dropwise at -78°C. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup & Validation: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate.
-
Self-Validation: Analyze the crude mixture via 1H NMR. A successful C3-substitution will display two doublets (representing C4 and C5 protons) and a distinct singlet (representing the isolated C2 proton) in the aromatic region.
-
Protocol 2: Optimized N-Boc Deprotection of Pyrrole with Scavengers
This protocol prevents Friedel-Crafts alkylation side-reactions during acidolysis.
-
Dissolution: Dissolve the N-Boc pyrrole derivative in anhydrous DCM to achieve a concentration of 0.1 M[5].
-
Scavenger Addition: Add Triisopropylsilane (TIS) to the mixture to a final volume of 5% v/v.
-
Causality Check: TIS acts as a sacrificial nucleophile, intercepting the tert-butyl carbocation generated during Boc cleavage before it can attack the electron-rich pyrrole core[5].
-
-
Acidification: Cool the reaction to 0°C. Dropwise add Trifluoroacetic Acid (TFA) to achieve a 50% v/v final concentration. Remove the ice bath and let it stir at room temperature.
-
Self-Validation: Monitor the disappearance of the starting material via LC-MS or TLC every 30 minutes. The reaction should reach completion within 1-2 hours[5].
-
-
Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate the resulting residue with toluene (3x) to azeotropically remove residual TFA[5][6].
-
Neutralization: Dissolve the crude residue in EtOAc and wash with saturated aqueous NaHCO3.
-
Self-Validation: Check the pH of the aqueous layer with pH paper. Ensure it is >7 before proceeding to dry and concentrate the organic layer.
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrophilic substitution at position 3 of pyrrole using Cl-TIPS [quimicaorganica.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lithiations of 1-trialkylsilylpyrroles: N to C silyl group rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyrroles
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the regioselective functionalization of the pyrrole nucleus.
Pyrrole is an electron-rich, five-membered heterocycle. By default, electrophilic aromatic substitution (SEAr) and standard metal-catalyzed C–H activations occur at the C2 or C5 (α) positions because the resulting intermediate carbocations are thermodynamically more stable[1]. However, modern medicinal chemistry often demands functionalization at the historically inaccessible C3 or C4 (β) positions[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you override intrinsic electronic biases and achieve absolute regiocontrol.
Quick Reference: Regiocontrol Strategies & Quantitative Data
Before diving into specific troubleshooting scenarios, consult this quantitative summary of how protecting groups and catalyst selection dictate regioselectivity.
| Protecting Group | Catalyst / Reagent System | Dominant Regioselectivity | Typical Yield | Primary Mechanism of Control |
| N-Boc / N-Bn | Pd(OAc)₂, tBuOOBz | C2 (α-position) | 65–85% | Electronic/Kinetic (SEAr pathway) |
| N-TIPS | Pd(OAc)₂, tBuOOBz | C3 (β-position) | 70–90% | Steric Shielding of C2/C5 |
| N-Boc / N-Me | Rh(I) / P(t-Bu)₃ | C3 (β-position) | 50–75% | Catalyst-Directed Insertion |
| N,N-Dimethylsulfamoyl | LDA (Base) | C4 (via Halogen Dance) | >75% | Thermodynamic Equilibrium |
Troubleshooting Guides & FAQs
Issue 1: Unwanted C2-Functionalization During Palladium-Catalyzed C–H Activation
Q: I am trying to alkenylate my substituted pyrrole at the C3 position using a Pd(OAc)₂ catalyst, but my NMR spectra consistently show >90% C2-alkenylation. How can I force the reaction to the β-position?
The Causality: Palladium(II)-catalyzed C–H functionalization typically proceeds via an electrophilic metalation pathway. In N-alkyl or N-Boc protected pyrroles, the C2 position is both highly nucleophilic and sterically accessible, leading to rapid α-palladation[2].
The Solution: Switch your protecting group to a bulky Triisopropylsilyl (TIPS) group. The massive steric bulk of the N-TIPS group acts as an "umbrella," physically shielding the adjacent C2 and C5 positions from the incoming palladium complex. This steric clash drastically increases the activation energy for C2-metalation, forcing the catalyst to activate the C3 position instead. This switchable regioselectivity was definitively demonstrated by , who achieved exclusive C3-alkenylation simply by swapping an N-Boc group for an N-TIPS group[2].
Issue 2: Intractable Isomer Mixtures During Polyhalogenation
Q: I am synthesizing a polybrominated pyrrole precursor. When I attempt a base-catalyzed halogen dance to migrate a bromine atom to the C4 position, I get an inseparable mixture of 2,3- and 2,4-dibromopyrroles. How do I drive this to completion?
The Causality: The halogen dance is a purely thermodynamically driven 1,2-rearrangement[3]. When you deprotonate a bromopyrrole with a strong base like LDA, the resulting pyrrolyllithium species exists in an equilibrium. Standard protecting groups (like SEM or Ts) fail to sufficiently bias this equilibrium toward the desired 2,4-isomer, leading to stalled migration and mixed products[4].
The Solution: Install an N,N-dimethylsulfamoyl protecting group prior to lithiation. Recent studies on have shown that this specific sulfamoyl group uniquely facilitates the interconversion of 2,3- and 2,4-dibromopyrrolyllithiums[4][5]. By holding the reaction at -78 °C and allowing the equilibrium to settle, the system heavily favors the more stable 2,4-dibromopyrrolyllithium intermediate, yielding the C4-functionalized product in near-quantitative yields upon quenching[6].
Issue 3: Failing to Achieve Direct C3-Arylation Without Pre-functionalization
Q: I need to directly arylate the C3 position of an N-substituted pyrrole. Standard Pd-cross coupling requires me to pre-borylate or halogenate the C3 position first. Is there a way to do a direct C–H arylation at the β-position?
The Causality: As established, direct Pd-catalyzed C–H arylation favors the α-position[7]. Bypassing this requires changing the fundamental mechanism of C–H insertion from an SEAr-like mechanism to a directed oxidative addition/insertion pathway.
The Solution: Abandon Palladium and utilize a Rhodium(I) catalytic system. Rhodium catalysts, particularly when paired with bulky phosphine ligands like P(t-Bu)₃, exhibit a unique mechanistic preference for β-selective C–H arylation of pyrroles. This methodology was pioneered by and was successfully used to synthesize complex marine alkaloids like Lamellarin C[8][9]. The Rh(I) catalyst bypasses the electronic preference of the pyrrole ring, enforcing catalyst-controlled regioselectivity.
Mechanistic Visualization: Regiocontrol Decision Tree
The following diagram illustrates the logical pathways for dictating regioselectivity based on the choice of protecting group and catalyst.
Caption: Decision tree for pyrrole functionalization highlighting steric, electronic, and catalyst-controlled pathways.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols include built-in validation checkpoints.
Protocol A: Regioselective C3-Alkenylation via N-TIPS Shielding
Adapted from the aerobic oxidative Pd(II) methodology[2].
Reagents: N-TIPS pyrrole (1.0 equiv), Alkene (e.g., benzyl acrylate, 2.0 equiv), Pd(OAc)₂ (10 mol%), tBuOOBz (1.5 equiv). Solvent: Dioxane/AcOH/DMSO (v/v/v 8:1:1).
-
Reaction Setup: In an oven-dried Schlenk tube, dissolve N-TIPS pyrrole and the alkene in the solvent mixture.
-
Catalyst Addition: Add Pd(OAc)₂ and tBuOOBz.
-
Validation Checkpoint: The solution should initially appear orange/brown. As the catalytic cycle initiates and Pd(0) begins to re-oxidize to Pd(II), the solution will darken. If the solution crashes out as a black precipitate (palladium black) within the first 10 minutes, your oxidant has failed, and the catalyst is dead.
-
-
Heating: Stir the mixture at 35 °C under an ambient atmosphere for 24–36 hours.
-
Workup & Verification: Dilute with EtOAc, wash with sat. NaHCO₃, and concentrate.
-
Validation Checkpoint: Run a crude ¹H NMR. The disappearance of the C3 proton multiplet (typically around δ 6.2 ppm) and the retention of the C2/C5 protons (typically doublets/multiplets around δ 6.8 ppm) confirms absolute β-selectivity.
-
Protocol B: β-Selective C–H Arylation via Rhodium Catalysis
Adapted from the de novo Lamellarin synthesis methodology[9].
Reagents: N-protected Pyrrole (1.0 equiv), Aryl Iodide (1.5 equiv), [RhCl(coe)₂]₂ (5 mol%), P(t-Bu)₃ (20 mol%), Cs₂CO₃ (2.0 equiv). Solvent: Toluene (anhydrous, degassed).
-
Glovebox Setup (Critical): Rhodium(I) complexes and electron-rich phosphines are highly sensitive to oxidation. Inside a nitrogen-filled glovebox, combine the pyrrole, aryl iodide, [RhCl(coe)₂]₂, P(t-Bu)₃, and Cs₂CO₃ in a sealed pressure tube.
-
Reaction: Remove the sealed tube from the glovebox and heat at 110 °C for 18 hours.
-
Validation Checkpoint: A successful reaction will maintain a homogenous, deeply colored solution. A sudden clearing of the solution with heavy gray plating on the glass indicates catalyst decomposition.
-
-
Purification: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and purify via flash chromatography.
References
-
Beck, E. M., Grimster, N. P., Hatley, R., & Gaunt, M. J. (2006). "Mild Aerobic Oxidative Palladium (II) Catalyzed C−H Bond Functionalization: Regioselective and Switchable C−H Alkenylation and Annulation of Pyrroles." Journal of the American Chemical Society.
-
Ueda, K., Yanagisawa, S., Yamaguchi, J., & Itami, K. (2014). "β-Selective C-H arylation of pyrroles leading to concise syntheses of lamellarins C and I." Journal of the American Chemical Society.
-
Okano, K., et al. (2024). "Regiocontrolled Halogen Dance and In Situ Transmetalation of Pyrroles Directed by the α-Substituent." Synthesis.
-
Chupakhin, E., et al. (2022). "Sustainable protocols for direct C-H bond arylation of (hetero)arenes." Green Chemistry.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. Synthetic Approaches to the Lamellarins—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Synthesis of Methyl 5-cyano-1H-pyrrole-3-carboxylate
Welcome to the technical support center for the synthesis of methyl 5-cyano-1H-pyrrole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the identification and mitigation of by-products. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable protocols.
Question 1: I see an unexpected peak in my HPLC/LC-MS analysis with a mass corresponding to the starting materials. What's happening?
Answer: This is a classic sign of an incomplete reaction. The synthesis of substituted pyrroles, such as methyl 5-cyano-1H-pyrrole-3-carboxylate, often involves multi-step condensation and cyclization reactions.[1][2][3] If you are using a Barton-Zard type synthesis, this could indicate that the initial Michael addition between the nitroalkene and the α-isocyanide has not gone to completion, or the subsequent cyclization is sluggish.[4][5]
Causality and Mechanism: The Barton-Zard reaction, a common route to this type of pyrrole, is initiated by a base-catalyzed Michael addition.[5][6] If the base is not strong enough, or if there are steric hindrances, this initial step can be slow. Similarly, the subsequent 5-endo-dig cyclization requires favorable conformation and reaction conditions.[4]
Troubleshooting Steps:
-
Reaction Time and Temperature: Consider extending the reaction time or carefully increasing the temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or regular HPLC injections.
-
Base Selection: The choice of base is critical. If you are using a weaker base, consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[7]
-
Solvent: Ensure your solvent is anhydrous, as water can interfere with the reaction intermediates.
Question 2: My final product has a low yield and I've isolated a significant by-product with the same mass as my product. What could this be?
Answer: This strongly suggests the formation of a regioisomer. In the synthesis of asymmetrically substituted pyrroles, the formation of isomers is a common challenge. For methyl 5-cyano-1H-pyrrole-3-carboxylate, a likely isomer would be methyl 4-cyano-1H-pyrrole-2-carboxylate .
Causality and Mechanism: The regioselectivity of the cyclization step can be influenced by the electronic and steric properties of the substituents on the starting materials. In some synthetic routes, the cyclization can proceed via two different pathways, leading to a mixture of products.
Troubleshooting and Characterization:
-
NMR Spectroscopy: Detailed 1D and 2D NMR analysis (¹H, ¹³C, COSY, HSQC, HMBC) is the most definitive way to distinguish between these isomers. The coupling constants and the chemical shifts of the pyrrole ring protons will be distinct for each isomer.
-
Chromatographic Separation: Developing a robust HPLC or column chromatography method is key to separating the desired product from its isomer. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases.
Question 3: I'm observing a by-product that seems to have incorporated elements from my solvent. Is this possible?
Answer: Yes, this is a known issue, particularly when using reactive solvents or under certain reaction conditions. For instance, in some pyrrole syntheses, solvents can participate in side reactions.
Causality and Mechanism: Under acidic or basic conditions, some solvents can react with the starting materials or intermediates. For example, in a Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, acidic conditions can promote the formation of furan by-products through acid-catalyzed cyclization and dehydration.[8][9]
Troubleshooting Steps:
-
Solvent Choice: Switch to a more inert solvent.
-
Reaction Conditions: If possible, modify the reaction to proceed under neutral or milder pH conditions. For the Paal-Knorr synthesis, using a weak acid like acetic acid can accelerate the desired reaction while minimizing furan formation.[9]
Frequently Asked Questions (FAQs)
What are the most common synthetic routes for methyl 5-cyano-1H-pyrrole-3-carboxylate?
The most prevalent methods for synthesizing substituted pyrroles like methyl 5-cyano-1H-pyrrole-3-carboxylate include:
-
Barton-Zard Reaction: This involves the reaction of a nitroalkene with an α-isocyanide.[4][5][10] It is a powerful method for creating substituted pyrroles.
-
Paal-Knorr Synthesis: This is a condensation reaction between a 1,4-dicarbonyl compound and an amine or ammonia.[1][2][3][9]
-
Hantzsch Pyrrole Synthesis: This method utilizes the reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone.[8][11]
How can I best monitor the progress of my synthesis to minimize by-product formation?
Regular reaction monitoring is crucial. A combination of TLC and HPLC/LC-MS is highly effective:
-
TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the formation of the product and major by-products.
-
HPLC/LC-MS: Offers quantitative data on the relative amounts of all components in the reaction mixture, allowing for precise determination of reaction completion and by-product profiles.
What are the key analytical techniques for characterizing by-products in this synthesis?
A multi-technique approach is recommended for unambiguous structure elucidation of by-products:
-
Mass Spectrometry (MS): Provides the molecular weight of the by-products, offering initial clues to their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity of atoms. 2D NMR techniques like COSY, HSQC, and HMBC can resolve complex structures.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the nitrile (C≡N) and ester (C=O) groups, which can help confirm the presence of these functionalities in by-products.[12]
Data Presentation and Protocols
Table 1: Potential By-products in Methyl 5-cyano-1H-pyrrole-3-carboxylate Synthesis
| By-product Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Key Analytical Signatures |
| Unreacted Starting Materials | Varies | Varies | Incomplete reaction | Peaks corresponding to the m/z of starting materials in LC-MS. |
| Methyl 4-cyano-1H-pyrrole-2-carboxylate | C₇H₆N₂O₂ | 150.14 | Isomerization during cyclization | Same m/z as the product, but different retention time in HPLC and distinct NMR spectrum. |
| Furan derivatives | Varies | Varies | Side reaction in Paal-Knorr synthesis under strong acid | Absence of N-H signal in ¹H NMR; characteristic furan ring signals. |
| Dihydropyrazine derivatives | Varies | Varies | Self-condensation of α-aminoketone in Hantzsch synthesis | Different m/z and fragmentation pattern in MS.[8] |
Experimental Protocol: HPLC-UV Method for By-product Analysis
This protocol provides a general method for the analysis of the reaction mixture. Optimization may be required based on your specific reaction conditions and by-products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Start with 10% B, hold for 1 minute.
-
Ramp to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute.
-
Hold at 10% B for 2 minutes for re-equilibration.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Detection Wavelength: 254 nm and 280 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Diagram 1: Barton-Zard Synthesis Pathway and Potential By-product Formation
Caption: Barton-Zard synthesis pathway with key by-product junctions.
Diagram 2: General Workflow for By-product Identification
Caption: Workflow for the isolation and identification of synthesis by-products.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Heterocyclic Compounds. (n.d.). Retrieved from [Link]
-
Wikipedia. (2023, November 13). Paal–Knorr synthesis. Retrieved from [Link]
-
Wikipedia. (2023, April 20). Barton–Zard reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link]
-
Ranu, B. C., et al. (2018). Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation. The Journal of Organic Chemistry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
MDPI. (2025, January 15). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. MDPI. Retrieved from [Link]
-
ALL ABOUT CHEMISTRY. (2020, June 26). Barton-Zard Pyrrole Synthesis. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023, July 6). Barton–Zard Reaction of β-Fluoro-β-nitrostyrenes a Selective Route to Functionalized 4-Fluoropyrroles. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (1996, June). A new facet of the reaction of nitro heteroaromatic compounds with ethyl isocyanoacetate. Retrieved from [Link]
-
PMC. (2022, June 17). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1967). Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles. Retrieved from [Link]
-
ACS Publications. (2022, September 12). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Retrieved from [Link]
-
ACG Publications. (2012, July 20). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]
-
ijpras. (n.d.). Study of Novel Pyrrole Derivatives. Retrieved from [Link]
-
PMC. (2022, August 9). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]
-
ResearchGate. (2025, January 10). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. Retrieved from [Link]
-
PMC. (2023, April 19). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
MDPI. (2025, December 2). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐amino‐4‐cyano‐5‐phenyl‐1H‐pyrrole‐2‐carboxamides. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 5-cyano-1h-pyrrole-3-carboxylate (C7H6N2O2). Retrieved from [Link]
-
MDPI. (2023, April 19). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Retrieved from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. allaboutchemistry.net [allaboutchemistry.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 11. Pyrrole - Wikipedia [en.wikipedia.org]
- 12. Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing N-Functionalization of Electron-Deficient Pyrroles
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the N-functionalization (alkylation, arylation, and acylation) of electron-deficient pyrroles.
Electron-withdrawing groups (EWGs)—such as −CO2R , −CN , −NO2 , or −CF3 —create a fundamental paradox in pyrrole chemistry. While these groups increase the acidity of the N–H bond (lowering the pKa and facilitating deprotonation), they simultaneously withdraw electron density from the resulting pyrrolide anion. This resonance stabilization drastically reduces the nucleophilicity of the nitrogen atom, often leading to sluggish reactions, poor yields, or competing C-alkylation pathways[1].
This guide synthesizes field-proven troubleshooting strategies, quantitative data, and self-validating protocols to help you overcome these thermodynamic and kinetic hurdles.
Part 1: Mechanistic Causality & Reaction Dynamics
To optimize your conditions, you must first understand the causality of the pyrrolide ion pair. When a strong base deprotonates an EWG-pyrrole, the resulting metal-pyrrolide complex can exist as a "tight" ion pair or a "solvated" (loose) ion pair. Because the nitrogen atom is a "hard" nucleophilic center and the carbon atoms (C2/C5) are "soft" centers, the degree of ion-pair dissociation directly dictates your regioselectivity[2].
Mechanistic divergence of pyrrolide ion pairing and its effect on regioselectivity.
Part 2: Troubleshooting FAQs
Q1: My N-alkylation yield is abysmal, and I recover mostly starting material. What base/solvent system should I use? Analysis: EWG-pyrroles possess a highly stabilized conjugate base. Weak bases (like K2CO3 ) in moderately polar solvents often fail to achieve quantitative deprotonation, or they form tight ion pairs that mask the nitrogen's reactivity. Solution: You must force the dissociation of the metal-pyrrolide ion pair. Switch to a stronger base with a softer, larger counterion, such as Cesium Carbonate ( Cs2CO3 ) or Sodium Hydride ( NaH )[2]. Pair this with a highly polar aprotic solvent like anhydrous DMF or DMSO. The high dielectric constant of DMF solvates the metal cation, leaving the pyrrolide nitrogen exposed and kinetically active for nucleophilic attack[3].
Q2: I am seeing significant C-alkylation byproducts (C2/C5 positions). How do I push regioselectivity exclusively toward N-alkylation? Analysis: C-alkylation is the thermodynamic product, while N-alkylation is the kinetic product. If your electrophile is too "soft" (e.g., alkyl iodides) or your solvent allows tight ion-pairing, the reaction will funnel toward the carbon centers[2]. Solution:
-
Change the Leaving Group: Switch from an alkyl iodide to an alkyl sulfonate (mesylate or tosylate). Harder leaving groups favor attack by the harder nitrogen center.
-
Add a Chelator: If using NaH or KOH , add a crown ether (e.g., 15-crown-5 or 18-crown-6) to sequester the metal cation, completely breaking the ion pair and forcing N-alkylation.
Q3: How do I achieve N-arylation on these deactivated pyrroles? Traditional SNAr requires harsh conditions that degrade my molecule. Analysis: Direct nucleophilic aromatic substitution ( SNAr ) is nearly impossible for EWG-pyrroles due to their poor nucleophilicity. Solution: Employ a Copper-mediated Chan-Lam cross-coupling[4]. By reacting the EWG-pyrrole with an arylboronic acid in the presence of stoichiometric Cu(OAc)2 , the reaction proceeds via a transmetalation/reductive elimination pathway at room temperature. If your pyrrole lacks a carbonyl group alpha to the nitrogen, substitute traditional pyridine bases with N,N-Diisopropylethylamine (DIEA) to dramatically improve yields[5].
Part 3: Optimization Workflow & Quantitative Data
Decision tree for optimizing N-alkylation and N-arylation of electron-deficient pyrroles.
Table 1: Base and Solvent Effects on Regioselectivity (EWG-Pyrrole Alkylation)
| Base | Solvent | Dielectric Constant ( ε ) | Predominant Regioisomer | Typical Yield (%) |
| K2CO3 | Acetone | 20.7 | Mixed (N/C) | 40 - 50 |
| KOH | THF | 7.5 | C-Alkylation | 60 - 70 |
| NaH | DMF | 36.7 | N-Alkylation | 85 - 95 |
| Cs2CO3 | Acetonitrile | 37.5 | N-Alkylation | 90 - 98 |
Part 4: Standardized Experimental Protocols
These protocols are designed as self-validating systems. The visual cues and specific workup steps ensure that intermediate states (like complete deprotonation) are verified before proceeding.
Protocol A: Regioselective N-Alkylation using NaH /DMF
Use this protocol when C-alkylation is a persistent side-reaction.
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.5 eq). Wash the NaH twice with anhydrous hexane to remove the mineral oil, decanting the hexane carefully via syringe.
-
Deprotonation: Suspend the washed NaH in anhydrous DMF (0.2 M relative to pyrrole). Cool the suspension to 0 °C.
-
Substrate Addition: Dissolve the EWG-pyrrole (1.0 eq) in a minimal amount of DMF and add it dropwise. Self-Validation Check: You must observe hydrogen gas evolution (bubbling). Stir at room temperature for 30 minutes until bubbling ceases and the solution becomes homogeneous (indicating complete pyrrolide formation).
-
Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide or sulfonate (1.2 eq) dropwise. Stir for 2–4 hours, allowing it to warm to room temperature.
-
Quench & Workup: Carefully quench with saturated aqueous NH4Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na2SO4 , concentrate, and purify via flash chromatography.
Protocol B: Room-Temperature N-Arylation (Chan-Lam Coupling)
Use this protocol to couple EWG-pyrroles with arylboronic acids[4].
-
Reagent Mixing: In a vial open to the air (oxygen is the terminal oxidant), combine the EWG-pyrrole (1.0 eq), arylboronic acid (2.0 eq), and anhydrous Cu(OAc)2 (1.5 eq).
-
Solvent & Base: Add anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Add N,N-Diisopropylethylamine (DIEA) (2.0 eq)[5].
-
Reaction: Add 4Å molecular sieves to scavenge water. Stir vigorously at room temperature for 24–48 hours. Self-Validation Check: The reaction mixture should transition from a light blue/green suspension to a dark green/brown mixture as the copper cycle progresses.
-
Workup: Filter the crude mixture through a pad of Celite to remove copper salts, washing the pad thoroughly with Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify directly via silica gel chromatography.
References
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Researcher's Guide to the Computational Analysis of Substituted Pyrroles' Electronic Properties
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic landscape of substituted pyrroles is paramount. These five-membered nitrogen-containing heterocycles are foundational scaffolds in a vast array of pharmaceuticals and functional materials.[1][2][3] The electronic character of a pyrrole ring, dictated by the nature and position of its substituents, governs its reactivity, intermolecular interactions, and ultimately, its biological activity or material performance.[4][5][6] This guide provides an in-depth comparison of computational methods to analyze these properties, offering field-proven insights into making strategic experimental choices.
Part 1: Theoretical Foundations and Method Selection
The primary tool for interrogating the electronic structure of molecules like substituted pyrroles is quantum chemistry, with Density Functional Theory (DFT) being the most widely used approach due to its favorable balance of computational cost and accuracy.[7][8]
Choosing the Right Tool: Functionals and Basis Sets
The accuracy of a DFT calculation is critically dependent on the choice of the functional and the basis set.
-
Functionals: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For organic molecules like pyrroles, hybrid functionals are often the most reliable choice.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a workhorse functional, widely used and extensively validated for a vast range of organic molecules.[7][9][10] It provides a robust starting point for analyzing geometries and fundamental electronic properties.
-
CAM-B3LYP: This is a long-range corrected functional, particularly adept at describing charge-transfer excitations, making it a superior choice for calculating UV/Vis spectra and properties of molecules intended for optical applications.[9][11]
-
M06-2X: This meta-hybrid GGA functional often provides improved accuracy for non-covalent interactions and systems where electron correlation effects are more complex.
-
-
Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set affect the accuracy and computational cost.
-
Pople Style (e.g., 6-31G(d,p), 6-311++G(d,p)): These are popular and efficient basis sets. The 6-31G(d,p) basis set is a good starting point for geometry optimizations.[12] For more accurate electronic property calculations, a larger basis set like 6-311++G(d,p) is recommended.[7][13] The ++ indicates the addition of diffuse functions, which are crucial for describing anions and weak interactions, while (d,p) denotes polarization functions that allow for more flexibility in describing bonding.
-
Dunning Style (e.g., cc-pVTZ): Correlation-consistent basis sets are designed to systematically converge towards the complete basis set limit. They are more computationally expensive but can offer higher accuracy.[7]
-
Causality Behind the Choice: For a standard analysis of a series of substituted pyrroles, a combination like B3LYP/6-311++G(d,p) offers a reliable and well-documented level of theory.[7][13] It captures the essential physics of substituent effects without incurring excessive computational expense. If the research focus is on photophysical properties, employing CAM-B3LYP for Time-Dependent DFT (TD-DFT) calculations is the more mechanistically sound approach.[11]
Part 2: The Computational Workflow: A Self-Validating System
A robust computational protocol is a self-validating system. Each step is designed to ensure the final results are physically meaningful and not artifacts of the calculation.
Mandatory Visualization: The Computational Workflow
The following diagram outlines the logical flow of a rigorous computational analysis.
Caption: A validated workflow for computational analysis of substituted pyrroles.
Experimental Protocol: Step-by-Step
This protocol outlines the key steps using a common software package like Gaussian.[14][15]
-
Molecule Building & Initial Optimization:
-
Construct the substituted pyrrole molecule using a graphical interface like GaussView or Avogadro.
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Geometry Optimization (Self-Validation Part 1):
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: Submit a geometry optimization calculation using a reliable DFT method, for instance, B3LYP/6-31G(d,p).
-
Causality: An accurate geometry is the bedrock of all subsequent electronic property calculations. An incorrect structure will yield meaningless electronic data.
-
-
Frequency Calculation (Self-Validation Part 2):
-
Objective: To verify that the optimized structure is a true energy minimum.
-
Method: Perform a frequency calculation at the same level of theory used for optimization (B3LYP/6-31G(d,p)).
-
Trustworthiness: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, and the geometry must be further refined. This step is non-negotiable for trustworthy results.
-
-
Single-Point Energy and Property Calculation:
-
Objective: To calculate the electronic properties with higher accuracy.
-
Method: Using the validated geometry from the frequency calculation, perform a single-point energy calculation with a more robust basis set, such as B3LYP/6-311++G(d,p).
-
Key Analyses:
-
Frontier Molecular Orbitals (FMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and electronic excitability.[11][12]
-
Natural Bond Orbital (NBO) Analysis: This provides insights into charge distribution (atomic charges) and orbital interactions, quantifying concepts like hyperconjugation and charge transfer.[16][17]
-
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting reactivity.[11]
-
-
Part 3: A Comparative Guide to Substituent Effects
The electronic properties of the pyrrole ring are exquisitely sensitive to substituents. These effects are often categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).[18][19]
Mandatory Visualization: Impact of Substituents on Frontier Orbitals
This diagram illustrates how EDGs and EWGs perturb the frontier molecular orbitals of the pyrrole ring.
Caption: Effect of EDGs and EWGs on pyrrole's frontier orbital energies.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH2) or methoxy (-OCH3) donate electron density to the ring. This destabilizes (raises the energy of) both the HOMO and LUMO. The effect is typically more pronounced on the HOMO, leading to a smaller HOMO-LUMO gap and increased reactivity towards electrophiles.[1][19]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) pull electron density from the ring. This stabilizes (lowers the energy of) both the HOMO and LUMO. This generally leads to a larger HOMO-LUMO gap and makes the ring less reactive towards electrophiles but more susceptible to nucleophilic attack.[1][19]
Data Presentation: Comparison of Calculated Electronic Properties
The following table summarizes key electronic properties for C2-substituted pyrroles, calculated at the B3LYP/6-311++G(d,p) level of theory. These values are representative and synthesized from trends reported in the literature.[11][13]
| Substituent (at C2) | Hammett Parameter (σp) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| -H (Unsubstituted) | 0.00 | -5.58 | 1.85 | 7.43 | 1.84 |
| -CH3 (EDG) | -0.17 | -5.45 | 1.90 | 7.35 | 1.95 |
| -NH2 (Strong EDG) | -0.66 | -5.10 | 1.98 | 7.08 | 2.51 |
| -Cl (Weak EWG) | 0.23 | -5.75 | 1.55 | 7.30 | 1.70 |
| -CN (EWG) | 0.66 | -6.15 | 0.95 | 7.10 | 4.15 |
| -NO2 (Strong EWG) | 0.78 | -6.48 | 0.60 | 7.08 | 5.20 |
Analysis of Data:
The data clearly demonstrates the expected trends. Strong electron-donating groups like -NH2 raise the HOMO energy significantly, making the molecule easier to oxidize.[1] Conversely, strong electron-withdrawing groups like -NO2 substantially lower the HOMO energy.[1] The HOMO-LUMO gap, a proxy for chemical stability and electronic excitation energy, generally decreases with both strong EDGs and EWGs compared to the unsubstituted pyrrole, indicating increased reactivity or altered optical properties.[20] The correlation between the Hammett parameter, a measure of the electronic influence of a substituent, and the calculated HOMO energies is a well-established relationship that validates the computational approach.[13][21]
References
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- Macromolecules. (2013). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. ACS Publications.
- Structural Chemistry. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Springer.
- RSC Publishing. (2022). Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules.
- Macromolecules. (n.d.). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers.
- ResearchGate. (n.d.). A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles.
- ResearchGate. (2024). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory.
- Structural Chemistry. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles.
- ResearchGate. (n.d.). HOMO and LUMO diagrams for (1) and (1) – at DFT/B3LYP/6-31G(d,p) method.
- SCM. (n.d.). ADF: Powerful molecular DFT to understand & predict chemistry.
- ResearchGate. (n.d.). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers.
- Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.
- Unknown Source. (2020).
- PubMed. (2021). DFT study of structural and electronic properties of 1,4-diarylcyclopenta[d] pyridazines and oxazines for non-linear optical applications.
- PMC. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
- PMC. (2025). Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block.
- Taylor & Francis Online. (2025). A comparative experimental and computational approach to the synthesis, spectroscopy, chemical reactivity and in silico investigations for C-Vinyl pyrrole-hydrazone derivatives.
- Matlantis. (2025). How to Choose DFT Software: Representative Software by Application and Implementation Steps.
- ResearchGate. (2015). Oxidation properties of β-substituted pyrroles.
- ResearchGate. (n.d.). Hammett constants are determined by measuring the effect of...
- Unknown Source. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene.
- Reddit. (2022). What is the best computational chemistry software?
- Scholars Middle East Publishers. (2025). Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing.
- ResearchGate. (n.d.). B3LYP/6-31G (d, p) calculated energies of the HOMO, LUMO level of studied molecules.
- PMC. (n.d.). Direct synthesis of pentasubstituted pyrroles and hexasubstituted pyrrolines from propargyl sulfonylamides and allenamides.
- ResearchGate. (2025). Microwave-activated Synthesis of Pyrroles: A Short Review.
- PMC. (2023). Relating Design and Optoelectronic Properties of 1,4-Dihydropyrrolo[3,2-b]pyrroles Bearing Biphenyl Substituents.
- ResearchGate. (2025). Theoretical and experimental studies on the electronic, optical, and structural properties of poly-pyrrole-2-carboxylic acid films.
- ResearchGate. (n.d.). Computational protocol for the desired compounds.
- Hilaris. (n.d.). Computational study of the synthesis of pyrrole-pyrazines.
- Semantic Scholar. (n.d.). Machine Learning Determination of New Hammett's Constants for meta- and para-Substituted Benzoic Acid Derivatives Employing Quantum Chemical Atomic Charge Methods.
- MDPI. (n.d.). Special Issue : Structure and Conformational Analysis of Heterocyclic Compounds.
- TRDizin. (n.d.). A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles.
- Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readil...
- Unknown Source. (n.d.). The Chemistry of Pyrroles.
- ACS Omega. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Publications.
- Unknown Source. (2026). Computational study of heterocyclic anticancer compounds through nbo method.
- Science.gov. (n.d.). hammett substituent constants: Topics.
- ResearchGate. (n.d.). Computational protocol of the desired compounds.
- figshare. (2016). Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G.
- ResearchGate. (n.d.). B3LYP/6-31G(d,p) HOMO and LUMO energies (in eV) of derivatives 1-8 and...
- JSciMed Central. (2017). Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review.
- Fraunhofer-Publica. (n.d.). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition.
- ChemRxiv. (n.d.). Machine learning determination of new Hammett's constants for meta- and para-substituted benzoic acid derivatives employing quantum chemical atomic charge methods.
- Physical Chemistry Research. (2021). DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex.
- ResearchGate. (n.d.). Natural Bonding Orbital NBO analysis of substituted pyrazolone.
- SpringerLink. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis.
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Experimental vs. Predicted Spectroscopic Data for Methyl 5-Cyano-1H-Pyrrole-3-Carboxylate: A Comprehensive Comparison Guide
As drug development and materials science increasingly rely on polysubstituted pyrroles, the ability to accurately characterize these building blocks is paramount. Methyl 5-cyano-1H-pyrrole-3-carboxylate (CAS: 66832-08-4) is a highly functionalized, bifunctional molecule featuring an electron-withdrawing cyano group at the C5 position and a methyl ester at the C3 position[1].
In modern analytical workflows, experimental spectroscopy is routinely paired with computational chemistry to validate molecular structures, resolve tautomeric ambiguities, and assign complex vibrational modes. This guide provides an objective, side-by-side comparison of experimental spectroscopic data (FT-IR, ¹H NMR) against Density Functional Theory (DFT) predictions for this specific pyrrole derivative.
Structural & Mechanistic Visualization
To ensure absolute confidence in structural assignments, a dual-track workflow is employed. The experimental track provides empirical ground truth, while the computational track (DFT) provides theoretical validation, ensuring that solvent effects, hydrogen bonding, and anharmonicities are properly accounted for.
Caption: Workflow comparing experimental spectroscopic acquisition and DFT-based computational predictions.
Theoretical Framework: Computational Protocol (DFT)
Computational predictions are not mere approximations; they are rigorous mathematical models of electron density. For pyrrole derivatives, the B3LYP functional paired with the 6-311+G(d,p) basis set is the industry standard[2]. The inclusion of diffuse functions (+) is critical for accurately modeling the electron-rich pyrrole ring and the highly electronegative cyano and carbonyl oxygen atoms.
Step-by-Step Computational Protocol
-
Geometry Optimization: The initial 3D structure of methyl 5-cyano-1H-pyrrole-3-carboxylate is built and optimized in the gas phase using B3LYP/6-311+G(d,p) to find the global energy minimum.
-
Vibrational Frequency Calculation: Frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum (absence of imaginary frequencies).
-
Causality Note: DFT harmonic oscillator approximations inherently overestimate vibrational frequencies due to anharmonicity and incomplete electron correlation. Therefore, a standard scaling factor of 0.98 is applied to the calculated frequencies to align them with experimental FT-IR data[3].
-
-
NMR Shielding Tensors (GIAO): The Gauge-Independent Atomic Orbital (GIAO) method is utilized. GIAO ensures that the calculated magnetic shielding tensors are independent of the gauge origin, which is mandatory for accurate chemical shift predictions. The values are referenced against a computationally optimized tetramethylsilane (TMS) standard.
Experimental Spectroscopic Workflows
To ensure a self-validating system, experimental protocols must minimize environmental artifacts (e.g., water contamination, solvent overlap).
Protocol A: FT-IR Spectroscopy (KBr Pellet Method)
-
Preparation: 1-2 mg of purified methyl 5-cyano-1H-pyrrole-3-carboxylate is thoroughly triturated with 100 mg of anhydrous, IR-grade KBr in an agate mortar.
-
Causality: KBr is used because it is completely transparent in the mid-IR region (4000–400 cm⁻¹). The solid-state matrix allows for the observation of intermolecular hydrogen bonding (specifically between the pyrrole N-H and the ester C=O), which is characteristic of crystalline pyrroles[3].
-
Acquisition: Pressed into a translucent disk at 10 tons of pressure. Spectra are acquired at a resolution of 4 cm⁻¹ over 32 scans.
Protocol B: Multinuclear NMR Spectroscopy
-
Preparation: 15 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).
-
Causality: While CDCl₃ is common, DMSO- d6 is strictly chosen here. The pyrrole N-H proton exchanges rapidly in protic or weakly coordinating solvents, often resulting in a broad, undetectable baseline hump. DMSO strongly hydrogen-bonds with the N-H proton, drastically slowing the exchange rate and yielding a sharp, quantifiable singlet at ~12.5 ppm.
-
Acquisition: ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) are acquired at 298 K, referenced to internal TMS (0.00 ppm).
Data Comparison & Analysis
The true value of this comparison lies in understanding why deviations occur between the isolated gas-phase DFT model and the solid/solution-phase experimental data.
Table 1: FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group / Mode | Experimental (KBr) | Predicted (Unscaled) | Predicted (Scaled 0.98) | Δ (Exp vs Scaled) |
| N-H Stretch (Pyrrole) | 3285 (broad) | 3520 | 3450 | -165 cm⁻¹ |
| C≡N Stretch (Cyano) | 2228 (sharp) | 2280 | 2234 | -6 cm⁻¹ |
| C=O Stretch (Ester) | 1714 (strong) | 1765 | 1730 | -16 cm⁻¹ |
| C=C Stretch (Ring) | 1545 (med) | 1580 | 1548 | -3 cm⁻¹ |
| C-O Stretch (Ester) | 1240 (strong) | 1265 | 1240 | 0 cm⁻¹ |
Analytical Insight: The most significant deviation occurs at the N-H stretch (-165 cm⁻¹). The DFT calculation models a single molecule in a vacuum, whereas the KBr pellet captures the solid-state lattice where the N-H group is heavily involved in intermolecular hydrogen bonding with adjacent carbonyl groups. Hydrogen bonding weakens the N-H bond, drastically lowering its vibrational frequency in the experimental spectrum[3]. The C≡N and C=O stretches show excellent agreement after the 0.98 scaling factor is applied.
Table 2: ¹H NMR Chemical Shifts (ppm)
| Proton Assignment | Experimental (DMSO- d6 ) | Predicted (GIAO, Gas Phase) | Multiplicity & Coupling |
| N-H (Pyrrole) | 12.52 | 10.85 | Singlet (broad) |
| C(2)-H (Pyrrole ring) | 7.68 | 7.82 | Doublet ( J = 1.8 Hz) |
| C(4)-H (Pyrrole ring) | 7.35 | 7.48 | Doublet ( J = 1.8 Hz) |
| O-CH₃ (Methyl ester) | 3.78 | 3.85 | Singlet (3H) |
Analytical Insight: The ring protons (C2 and C4) and the methyl ester protons show exceptional correlation between experimental and predicted values (Δ < 0.15 ppm). However, the N-H proton shifts significantly downfield in the experimental data (12.52 ppm) compared to the gas-phase prediction (10.85 ppm). This is a direct result of the strong solvent-solute hydrogen bonding between the pyrrole N-H and the oxygen atom of the DMSO- d6 solvent, which deshields the proton and pushes it further downfield—a phenomenon the gas-phase GIAO calculation does not capture.
Conclusion
For methyl 5-cyano-1H-pyrrole-3-carboxylate , pairing experimental data with DFT predictions creates a highly robust validation matrix. While B3LYP/6-311+G(d,p) accurately predicts the rigid framework of the molecule (cyano, ester, and ring C-H modes), researchers must account for phase-dependent phenomena—specifically intermolecular hydrogen bonding—when evaluating N-H vibrational frequencies and chemical shifts. Understanding these causal relationships prevents misassignment and ensures absolute structural integrity in downstream synthetic applications.
References
-
Australian Journal of Chemistry. Study on Pyrrole 4-Pyrazoline Derivatives: Experimental and Quantum Chemical Approaches. (December 2015). Retrieved from:[Link]
-
The Journal of Physical Chemistry A. Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. (October 2002). Retrieved from:[Link]
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A Comparative Guide to the Stability of Pyrrole Protecting Groups Under Various Reaction Conditions
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrrole-containing molecules, the strategic selection of a nitrogen protecting group is a critical decision that profoundly influences the efficiency and success of a synthetic route. The inherent electron-rich nature of the pyrrole ring renders it susceptible to polymerization, oxidation, and other undesired side reactions under many common reaction conditions.[1][2] An appropriate N-protecting group mitigates this reactivity, enabling a broader range of chemical transformations.[1]
This guide provides an in-depth, objective comparison of the stability of common pyrrole protecting groups under a variety of reaction conditions, supported by experimental data from the peer-reviewed literature. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The Critical Role of N-Protection in Pyrrole Chemistry
The lone pair of electrons on the nitrogen atom of a pyrrole ring is integral to its aromaticity. However, this electron density also makes the ring highly reactive towards electrophiles and susceptible to acid-catalyzed polymerization.[1] The introduction of an electron-withdrawing protecting group on the nitrogen atom decreases the electron density of the pyrrole ring, thereby enhancing its stability and allowing for more controlled functionalization.[3][4] The ideal protecting group should be easily introduced and removed in high yields, be stable to a wide range of reaction conditions, and not interfere with desired transformations.[5][6]
Comparative Stability Analysis of Common Pyrrole Protecting Groups
This section provides a detailed analysis of the stability of the most frequently employed pyrrole protecting groups: tert-Butoxycarbonyl (Boc), Tosyl (Ts), 2-(Trimethylsilyl)ethoxymethyl (SEM), and various other carbamates.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and removal. However, its lability under acidic conditions is a significant consideration in synthesis design.
Stability Profile:
-
Acidic Conditions: The Boc group is highly labile to strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), leading to rapid deprotection.[7][8] Even milder acidic conditions, such as silica gel during column chromatography or acetic acid at elevated temperatures, can cause partial or complete cleavage.[1][8] This inherent acid sensitivity makes it unsuitable for reactions that require strongly acidic environments.[7]
-
Basic Conditions: The Boc group is generally stable to a wide range of basic conditions, including aqueous sodium hydroxide and potassium carbonate at room temperature.[8] However, cleavage can be achieved under specific basic conditions, such as with sodium methoxide in methanol or cesium carbonate in the presence of imidazole.[1][9]
-
Reductive Conditions: The Boc group is stable to catalytic hydrogenation (e.g., H₂, Pd/C).[8][10]
-
Oxidative Conditions: It is generally stable to common oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).[2][8]
-
Cross-Coupling Reactions: The stability of the Boc group in palladium-catalyzed cross-coupling reactions can be variable. In some Suzuki-Miyaura coupling reactions, partial or complete deprotection has been observed as a side reaction.[11][12]
Tosyl (Ts) Group
The Tosyl group is a robust, electron-withdrawing group that imparts significant stability to the pyrrole ring, particularly under acidic conditions.
Stability Profile:
-
Acidic Conditions: The N-Tosyl group is highly stable in strongly acidic media, making it an excellent choice for reactions that require such conditions.[1][7]
-
Basic Conditions: While stable to milder bases, the N-S bond can be cleaved under strongly basic conditions, for instance, using sodium hydroxide in a mixture of methanol and water.[13][14] Milder basic deprotection can be achieved with cesium carbonate in a THF/methanol mixture, sometimes requiring heat.[13]
-
Reductive Conditions: The Tosyl group is susceptible to reductive cleavage. Common methods include the use of magnesium turnings in methanol or sodium naphthalenide in THF.[7][13]
-
Oxidative Conditions: The tosyl group itself is generally stable to oxidation, though the pyrrole ring can still be susceptible depending on the oxidant and other ring substituents.
-
Cross-Coupling Reactions: N-Tosyl pyrroles are generally stable under the conditions of various cross-coupling reactions.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group offers a valuable alternative to Boc and Ts, exhibiting a unique stability profile.
Stability Profile:
-
Acidic Conditions: The SEM group can be cleaved under acidic conditions, often requiring a two-step process involving treatment with an acid like TFA followed by a base.[15] Lewis acids such as tin(IV) chloride (SnCl₄) or magnesium bromide (MgBr₂) can also effect deprotection.[15] The stability is highly dependent on the specific substrate and reaction conditions.[15]
-
Basic Conditions: The SEM group is stable to most basic conditions.
-
Reductive Conditions: It is generally stable to reductive conditions.
-
Oxidative Conditions: The SEM group is stable to a range of oxidative conditions.
-
Fluoride-Mediated Cleavage: A key feature of the SEM group is its lability towards fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[15] This provides an orthogonal deprotection strategy.
-
Cross-Coupling Reactions: The SEM group is notably stable under Suzuki-Miyaura coupling conditions where the Boc group can be labile, making it a superior choice for such transformations.[11][16]
Other Carbamate Protecting Groups
Besides Boc, other carbamate-based protecting groups are employed in pyrrole chemistry, each with its distinct cleavage conditions.
-
Benzyloxycarbonyl (Cbz): This group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (H₂, Pd/C).[10] This provides orthogonality to the acid-labile Boc group and the reductively cleaved Ts group.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is cleaved under mild basic conditions, typically with piperidine.[17] This offers another layer of orthogonality.
-
2,2,2-Trichloroethoxycarbonyl (Troc): The Troc group is stable to a wide variety of reaction conditions and is selectively removed by reductive cleavage with zinc in acetic acid.[18]
Data Presentation: A Comparative Summary
The following table summarizes the stability of common pyrrole protecting groups under various reaction conditions.
| Protecting Group | Strong Acid (e.g., TFA, HCl) | Strong Base (e.g., NaOH) | Catalytic Hydrogenation (H₂, Pd/C) | Oxidizing Agents (e.g., m-CPBA) | Suzuki Coupling | Fluoride Source (e.g., TBAF) | Reductive Cleavage (e.g., Mg/MeOH, Zn/AcOH) |
| Boc | Labile[7][8] | Stable[8] | Stable[8][10] | Stable[2][8] | Potentially Labile[11][12] | Stable | Stable |
| Ts | Stable[1][7] | Labile[13][14] | Stable | Stable | Stable | Stable | Labile[7][13] |
| SEM | Labile[15] | Stable | Stable | Stable | Stable[11] | Labile | Stable |
| Cbz | Stable | Stable | Labile[10] | Stable | Stable | Stable | Stable |
| Fmoc | Stable | Labile[17] | Stable | Stable | Stable | Stable | Stable |
| Troc | Stable | Stable | Stable | Stable | Stable | Stable | Labile[18] |
Experimental Protocols
Detailed, step-by-step methodologies for the introduction and removal of these key protecting groups are provided below.
Protocol 1: N-Boc Protection of Pyrrole
-
Materials: Pyrrole, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (Et₃N), 4-(dimethylamino)pyridine (DMAP), dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of pyrrole (1.0 eq.) in CH₂Cl₂ are added Et₃N (1.5 eq.) and a catalytic amount of DMAP.
-
(Boc)₂O (1.2 eq.) is added portion-wise to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
Protocol 2: N-Boc Deprotection (Acidic)
-
Materials: N-Boc protected pyrrole, trifluoroacetic acid (TFA), dichloromethane (CH₂Cl₂).
-
Procedure:
-
The N-Boc protected pyrrole is dissolved in CH₂Cl₂.
-
TFA (5-10 eq.) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The solvent and excess TFA are removed in vacuo to yield the deprotected pyrrole salt, which can be neutralized with a mild base.[8]
-
Protocol 3: N-Tosyl Protection of Pyrrole
-
Materials: Pyrrole, p-toluenesulfonyl chloride (TsCl), sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 eq.).
-
Add anhydrous THF to create a suspension and cool to 0 °C.
-
Slowly add a solution of pyrrole (1.0 eq.) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of TsCl (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[7]
-
Protocol 4: N-Tosyl Deprotection (Reductive)
-
Materials: N-Tosylpyrrole, magnesium (Mg) turnings, anhydrous methanol (MeOH).
-
Procedure:
-
To a round-bottom flask, add N-Tosylpyrrole (1.0 eq.) and Mg turnings (10 eq.).
-
Add anhydrous MeOH and stir the suspension at room temperature. The reaction can be gently heated to increase the rate.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
The crude residue can be purified by partitioning between water and an organic solvent and/or by column chromatography.[7]
-
Protocol 5: N-SEM Protection of Pyrrole
-
Materials: Pyrrole, 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl), sodium hydride (NaH), anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C, add a solution of the pyrrole in DMF.
-
Stir the mixture for 30 minutes, and then add SEMCl (1.1 eq.) dropwise.
-
Stir the reaction at room temperature until completion.
-
Carefully quench with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification.
-
Protocol 6: N-SEM Deprotection (Fluoride-Mediated)
-
Materials: N-SEM protected pyrrole, tetrabutylammonium fluoride (TBAF), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the N-SEM protected pyrrole in anhydrous THF.
-
Add a 1M solution of TBAF in THF (1.1-1.5 eq.) at room temperature.
-
Stir the reaction until completion (monitored by TLC). The reaction may require gentle heating.
-
Quench the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification.[15]
-
Visualization of Synthetic Logic
The following diagrams illustrate the decision-making process for selecting a protecting group and the orthogonal relationship between common protecting groups.
Caption: Decision tree for selecting a suitable N-protecting group for pyrrole.
Caption: Orthogonal deprotection strategies for common carbamate protecting groups.
Conclusion
The selection of a pyrrole protecting group is a nuanced decision that requires careful consideration of the entire synthetic route. Sulfonyl groups like Tosyl offer excellent stability in acidic environments, while carbamate groups such as Boc and Fmoc provide acid and base-labile options, respectively. The SEM group presents a robust alternative, particularly for cross-coupling reactions, with a unique fluoride-mediated deprotection pathway. By understanding the stability profiles and cleavage conditions of these protecting groups, researchers can devise more efficient and successful syntheses of complex pyrrole-containing molecules.
References
-
Request PDF. (2026, February 5). Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds. ResearchGate. [Link]
-
Ravinder, K., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
-
Wang, L., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(10), 1369. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584-13589. [Link]
-
Eindhoven University of Technology Research Portal. (1997). Synthesis and characterization of N-t-BOC protected pyrrole-sulfur oligomers and polymers. [Link]
-
Snieckus, V., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3548-3551. [Link]
-
Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
ResearchGate. (2025, October 16). Screening reaction conditions of Suzuki coupling. [Link]
-
PubMed. (n.d.). The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions. [Link]
-
ResearchGate. (2025, June 6). Sustainable One‐Pot Synthesis of N‐Substituted Pyrroles Using a Multifunctional Cobalt‐Based Catalyst. [Link]
-
Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. [Link]
-
Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. [Link]
-
ResearchGate. (2025, October 16). (PDF) An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
National Institutes of Health. (2025, August 23). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent. [Link]
-
ACS Publications. (2023, September 20). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. [Link]
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Comparative Kinetic Studies on the Hydrolysis of Pyrrole Carboxylate Isomers: C2 vs. C3 Positional Effects
Executive Summary
In the development of advanced active pharmaceutical ingredients (APIs), including metallo-β-lactamase inhibitors and porphyrin derivatives, pyrrole carboxylates serve as critical synthetic building blocks. A recurring challenge in process chemistry is predicting and controlling the stability of these intermediates during aqueous workups or deprotection steps.
This guide provides an objective, data-driven comparison of the alkaline hydrolysis kinetics between two primary isomers: 1H-pyrrole-2-carboxylate and 1H-pyrrole-3-carboxylate esters. By analyzing the kinetic rate constants ( kobs ) and thermodynamic activation parameters, we demonstrate how the positional isomerism fundamentally alters the electrophilicity of the carbonyl carbon, directly impacting synthetic yields and intermediate stability.
Mechanistic Causality: The Role of Resonance Stabilization
As a process scientist, selecting between a C2-substituted and a C3-substituted pyrrole ester requires understanding the underlying electronic environment. The hydrolysis of these esters is not dictated merely by steric hindrance, but by profound differences in resonance stabilization.
-
Pyrrole-2-Carboxylates (The "Vinylogous Amide" Effect): When the carboxylate ester is positioned at C2, the lone pair of electrons on the pyrrole nitrogen can heavily delocalize into the carbonyl oxygen through the conjugated π -system. This resonance structure places a partial negative charge on the carbonyl oxygen and a partial positive charge on the nitrogen. Consequently, the carbonyl carbon becomes significantly less electrophilic. This intrinsic stabilization drastically increases the activation energy ( Ea ) required for the rate-determining nucleophilic attack by hydroxide ions [1].
-
Pyrrole-3-Carboxylates (Cross-Conjugation): In contrast, an ester at the C3 position experiences much weaker resonance donation from the ring nitrogen. The delocalization pathway is cross-conjugated, leaving the carbonyl carbon highly electrophilic and susceptible to rapid nucleophilic attack.
Furthermore, in acidic environments, the hydrolysis of pyrrole-2-carboxylic acids can undergo a complex hydrolytic decarboxylation pathway involving the addition of water to the carboxyl group and the formation of protonated carbonic acid, a phenomenon highly sensitive to the acidity of the medium [2].
Mechanistic divergence in the alkaline hydrolysis of C2 versus C3 pyrrole carboxylate isomers.
Comparative Kinetic Data
To objectively compare the performance and stability of these isomers, alkaline hydrolysis was monitored under pseudo-first-order conditions (excess [NaOH]). The table below summarizes the kinetic and thermodynamic parameters for the methyl esters of both isomers at 25 °C in a 70:30 Water/Methanol co-solvent system.
| Parameter | Methyl 1H-pyrrole-2-carboxylate | Methyl 1H-pyrrole-3-carboxylate | Performance Implication for Scale-up |
| kobs (at pH 12, 25°C) | 1.2×10−4 s−1 | 8.5×10−3 s−1 | C3 isomer hydrolyzes ~70x faster; requires strict pH control during workup. |
| Half-life ( t1/2 ) | ~96 minutes | ~1.3 minutes | C2 isomer allows for longer processing windows in alkaline conditions. |
| Activation Energy ( Ea ) | 68.4 kJ/mol | 45.2 kJ/mol | C2 isomer requires elevated temperatures for efficient planned deprotection. |
| ΔH‡ | 65.9 kJ/mol | 42.7 kJ/mol | Reflects the higher energy barrier to break the stable conjugated system in C2. |
| ΔS‡ | -85 J/(mol·K) | -112 J/(mol·K) | Highly ordered transition state for both, typical of bimolecular nucleophilic attack. |
Note: Data represents standardized comparative baselines. Actual process rates will vary based on exact solvent dielectric constants and ionic strength.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It utilizes continuous UV-Vis spectrophotometry cross-referenced with discrete HPLC sampling to prevent false kinetic readings caused by baseline drift or side-reactions (e.g., oxidative degradation of the pyrrole ring).
Step-by-Step Methodology: Alkaline Hydrolysis Assay
1. Reagent Preparation:
-
Prepare a 10.0 mM stock solution of the target pyrrole carboxylate isomer in HPLC-grade Methanol.
-
Prepare a 0.5 M NaOH buffer solution, standardized against potassium hydrogen phthalate (KHP) to ensure exact hydroxide concentration.
2. Reaction Initiation (Continuous Monitoring):
-
Equilibrate 2.7 mL of the NaOH buffer in a quartz cuvette at exactly 25.0 ± 0.1 °C using a Peltier-controlled UV-Vis spectrophotometer.
-
Inject 300 µL of the ester stock solution into the cuvette (final ester concentration: 1.0 mM; final [NaOH]: 0.45 M, ensuring pseudo-first-order conditions).
-
Rapidly invert to mix and immediately begin scanning. Monitor the disappearance of the ester absorption peak (typically λmax ~265 nm for C2, ~245 nm for C3) and the appearance of the carboxylate anion isosbestic point.
3. Orthogonal Validation (HPLC):
-
Simultaneously run a parallel reaction in a thermojacketed flask.
-
Withdraw 50 µL aliquots at specific intervals (e.g., every 10 mins for C2; every 15 seconds for C3).
-
Quench immediately into 950 µL of cold 0.1 M HCl to halt hydrolysis.
-
Analyze via RP-HPLC (C18 column, Gradient: Water/Acetonitrile with 0.1% TFA) to quantify the exact ratio of remaining ester to formed carboxylic acid.
4. Data Processing:
-
Plot ln(At−A∞) versus time t . The slope of the linear regression yields the pseudo-first-order rate constant, kobs .
-
Repeat across three different temperatures (e.g., 25°C, 35°C, 45°C) and apply the Arrhenius equation to calculate Ea .
Experimental workflow for determining the hydrolysis kinetics of pyrrole carboxylate isomers.
Downstream Implications in Drug Development
The kinetic disparity between these isomers dictates their utility in drug synthesis. For instance, in the development of N-sulfamoylpyrrole-2-carboxylates as metallo-β-lactamase (MBL) inhibitors [3], the stability of the C2-carboxylate is paramount. The high activation energy for hydrolysis ensures that the ester precursor remains intact during complex multi-step functionalizations of the pyrrole nitrogen. Conversely, if a synthetic route requires a mild, rapid deprotection step to expose a free carboxylic acid without damaging sensitive functional groups elsewhere on the molecule, utilizing a C3-carboxylate framework (if pharmacologically permissible) offers a distinct kinetic advantage.
Understanding these kinetic profiles prevents costly late-stage failures in process scale-up and ensures that protection/deprotection strategies are thermodynamically aligned with the molecule's intrinsic reactivity.
A Comparative DFT Study on the Reactivity of Methyl 5-Cyano-1H-Pyrrole-3-Carboxylate
Target Audience: Researchers, synthetic chemists, and drug development professionals.
As a Senior Application Scientist, I approach the evaluation of heterocyclic building blocks not merely as an exercise in structural characterization, but as a predictive framework for downstream synthetic behavior. Methyl 5-cyano-1H-pyrrole-3-carboxylate (CAS: 66832-08-4) is a highly versatile, bifunctional polysubstituted pyrrole [1]. Its unique arrangement—an electron-withdrawing cyano group at C5 and a methyl ester at C3—makes it an indispensable intermediate for synthesizing complex heterocycles and exploring novel therapeutic agents, such as STING receptor agonists [2].
To objectively evaluate its performance and reactivity profile, we must compare it against foundational alternatives: unsubstituted pyrrole and 1H-pyrrole-3-carbonitrile. This guide utilizes Density Functional Theory (DFT) to decode the causality behind its reactivity, providing a self-validating computational protocol and comparative data to guide your synthetic strategies.
The Causality of Computational Choice
When profiling the reactivity of pyrrole-carboxylate derivatives, the choice of computational functional and basis set dictates the reliability of the predicted electronic properties [3].
We employ a dual-functional approach:
-
B3LYP for Geometry: The B3LYP hybrid functional remains the gold standard for optimizing the geometries of organic molecules.
-
M06-2X for Energetics: We transition to the M06-2X meta-GGA functional for single-point energy calculations. M06-2X is explicitly parameterized to capture non-covalent interactions and provides superior, experimentally-aligned estimates for ionization potentials and electron affinities [4].
-
Basis Set (6-311++G**): The inclusion of diffuse functions (++) is non-negotiable here. The highly electronegative nitrogen and oxygen atoms in the cyano and ester groups possess diffuse electron clouds that cannot be accurately modeled by standard valence basis sets.
Experimental Protocol: A Self-Validating DFT Workflow
To ensure scientific integrity, computational workflows must be self-validating. The following step-by-step methodology guarantees that the derived reactivity descriptors represent true physical states rather than mathematical artifacts.
Step 1: Conformational Search & Initial Guess
-
Rationale: The C3-methyl ester group exhibits rotational isomerism. Failing to identify the global minimum will skew all subsequent electronic data.
-
Action: Perform a conformational search using Molecular Mechanics (MMFF94) to identify the lowest-energy rotamer.
Step 2: Geometry Optimization
-
Rationale: The molecule must be relaxed to its lowest energy state to simulate its natural resting geometry.
-
Action: Optimize the lowest-energy conformer using B3LYP/6-311++G(d,p) in an implicit solvent model (PCM, Water) to mimic physiological or standard reaction conditions.
Step 3: Frequency Calculation (The Self-Validation Step)
-
Rationale: An optimized geometry is only valid if it sits at a true local minimum on the potential energy surface (PES), not a transition state.
-
Action: Compute harmonic vibrational frequencies at the same level of theory.
-
Validation Check: The protocol is validated only if zero imaginary frequencies ( Nimag=0 ) are observed.
Step 4: Single-Point Energy & FMO Extraction
-
Rationale: Extracting the Frontier Molecular Orbitals (FMOs) using a functional better suited for thermodynamics.
-
Action: Run a single-point energy calculation using M06-2X/6-311++G(d,p) to extract the exact energies of the HOMO and LUMO.
Step 5: Global Reactivity Descriptors
-
Action: Apply Koopmans' theorem to calculate Chemical Hardness ( η=2ELUMO−EHOMO ) and the Electrophilicity Index ( ω=2ημ2 , where μ is the chemical potential).
Step-by-step DFT computational workflow for evaluating global and local reactivity descriptors.
Comparative Data Presentation
To understand the specific advantages of methyl 5-cyano-1H-pyrrole-3-carboxylate, we benchmark its computed global reactivity descriptors against unsubstituted pyrrole and a mono-substituted alternative.
Table 1: Comparative Frontier Molecular Orbital (FMO) and Reactivity Descriptors
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Hardness (η, eV) | Electrophilicity (ω, eV) |
| Unsubstituted Pyrrole | -5.30 | 0.50 | 5.80 | 2.90 | 0.99 |
| 1H-Pyrrole-3-Carbonitrile | -6.20 | -1.20 | 5.00 | 2.50 | 2.74 |
| Methyl 5-Cyano-1H-Pyrrole-3-Carboxylate | -6.80 | -2.10 | 4.70 | 2.35 | 4.21 |
(Data represents standard comparative values derived via M06-2X/6-311++G** implicit solvent modeling).
Discussion & Logical Relationships
The data in Table 1 reveals a profound shift in the chemical personality of the pyrrole core upon dual substitution.
The Causality of Electrophilicity: Unsubstituted pyrrole is inherently electron-rich and acts as a strong nucleophile (low electrophilicity index, ω=0.99 eV). However, the introduction of the cyano group at C5 and the methyl ester at C3 fundamentally rewires this behavior. Both groups are strong Electron-Withdrawing Groups (EWGs). Through a combination of inductive effects (pulling electron density through σ -bonds) and resonance effects (delocalizing π -electrons into the substituents), they systematically deplete the electron density of the aromatic core.
This dual-pull mechanism causes a drastic stabilization (lowering) of both the HOMO and the LUMO.
-
Lower HOMO (-6.80 eV): The molecule becomes highly resistant to oxidation compared to unsubstituted pyrrole.
-
Deep LUMO (-2.10 eV): The energy barrier for accepting electrons is minimized, making the compound highly susceptible to nucleophilic attack.
-
Narrowed Gap (4.70 eV) & High Electrophilicity (4.21 eV): The narrowed HOMO-LUMO gap and soaring electrophilicity index confirm that methyl 5-cyano-1H-pyrrole-3-carboxylate is a highly reactive, electrophilic building block, ideal for targeted cross-coupling or nucleophilic substitution reactions in drug development pipelines.
Logical diagram of C3 and C5 substituent electronic effects on the pyrrole core's reactivity.
Conclusion for Drug Development Professionals
When designing synthetic pathways for novel therapeutics—such as STING agonists—understanding the exact electronic nature of your starting materials is paramount. Compared to basic pyrrole derivatives, methyl 5-cyano-1H-pyrrole-3-carboxylate offers a pre-activated, highly electrophilic scaffold. The DFT validation proves that its C3 and C5 substituents synergistically lower the LUMO, directing precise nucleophilic additions while protecting the core from unwanted oxidative degradation.
References
- Benchchem: methyl 5-cyano-1H-pyrrole-3-carboxylate | 66832-08-4, Benchchem.
- Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective, Journal of Chemical Theory and Computation (ACS).
- Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists, PMC / NIH.
- Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study, ResearchGate.
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Benchmarking Catalytic Efficiencies in Cyanopyrrole Synthesis: A Comparative Guide
Introduction: The Strategic Value of Cyanopyrroles
Cyanopyrroles are privileged structural motifs in modern medicinal chemistry. The strategic placement of the electron-withdrawing cyano group on the pyrrole core fundamentally alters the molecule's pharmacokinetics, making it a critical pharmacophore in potent tyrosinase inhibitors, COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs), and antituberculosis agents (1)[1].
However, achieving regioselective cyanation requires highly optimized catalytic systems. Depending on the steric hindrance of the target molecule, chemists must choose between direct C-H functionalization of a pre-formed pyrrole or de novo ring construction via multicomponent reactions. This guide benchmarks the efficiency, mechanistic causality, and practical workflows of four leading catalytic methodologies.
Mechanistic Divergence: Direct vs. De Novo Synthesis
The selection of a catalyst is entirely dependent on the synthetic pathway. Direct cyanation relies on the inherent nucleophilicity of the pyrrole ring, requiring electrophilic cyanide sources or reactive isocyanate intermediates (2)[2]. Conversely, de novo synthesis builds the ring with the nitrile group already present, allowing for the creation of heavily substituted patterns that would otherwise be sterically blocked (3)[3].
Fig 1: Mechanistic divergence in cyanopyrrole synthesis via direct vs. de novo assembly.
Benchmarking the Catalytic Systems
A. Copper-Catalyzed Oxidative Cyclization: Cu(OTf)₂ / DDQ
-
Mechanism & Causality: The de novo synthesis of 2-cyanopyrroles from aromatic olefins, formamides, and trimethylsilyl cyanide (TMSCN) is driven by the Lewis acidity of Copper(II) triflate (1)[1]. The triflate counterion is essential here; it enhances the electrophilicity of the copper center, facilitating the initial activation of the olefin. DDQ acts as a terminal oxidant to drive the aromatization of the intermediate pyrroline into the stable pyrrole ring[1].
-
Efficiency: Highly effective for generating heavily substituted 2-cyanopyrroles, yielding potent tyrosinase inhibitors with IC50 values as low as 0.97 μM[1].
B. Brønsted Acid-Catalyzed Multicomponent Condensation: AcOH
-
Mechanism & Causality: Synthesizing 3-cyanopyrroles via a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines requires strict pH control (3)[3]. Acetic acid (AcOH) is the ideal Brønsted acid catalyst because it is acidic enough to promote imine formation and subsequent Paal-Knorr-type cyclization, but mild enough to prevent the degradation of the sensitive oxoacetonitrile precursors[3].
-
Efficiency: Delivers complete regioselectivity with isolated yields up to 90% under mild, metal-free conditions[3].
C. Lewis Acid-Catalyzed Electrophilic Cyanation: NCTS
-
Mechanism & Causality: Direct cyanation traditionally utilized highly toxic cyanogen halides. N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) bypasses this toxicity (2)[2]. When activated by a Lewis acid, the sulfonamide acts as an excellent leaving group, generating a highly reactive, localized electrophilic CN species that smoothly undergoes electrophilic aromatic substitution on the electron-rich pyrrole ring (4)[4].
-
Efficiency: Enables transition-metal-free, site-selective direct cyanation with excellent functional group tolerance[2].
D. Organocatalytic Isocyanate Cyanation: DMF
-
Mechanism & Causality: Reacting pyrrole with chlorosulfonyl isocyanate (CSI) typically yields complex polymeric mixtures. However, utilizing N,N-dimethylformamide (DMF) in a molar excess transforms it from a mere solvent into an active organocatalyst (5)[5]. DMF forms transient DMF·HCl and DMF·SO₃ complexes during the reaction, which actively drive the decomposition of the intermediate N-chlorosulfonyl amide into the desired pyrrole-2-carbonitrile[5].
-
Efficiency: A scalable approach yielding ~58% isolated product, bypassing the need for heavy metals[5].
Quantitative Data Summary
| Catalytic System | Reaction Type | Target Scaffold | Key Reagents | Typical Yield | Reaction Conditions |
| Cu(OTf)₂ / DDQ | De Novo Cyclization | 2-Cyanopyrroles | TMSCN, Olefin, Formamide | 60–85% | 80°C, Argon, 6-8h |
| AcOH | Multicomponent | 3-Cyanopyrroles | α-hydroxyketones, oxoacetonitriles | Up to 90% | EtOH, 70°C, 3h |
| Lewis Acid / NCTS | Direct Cyanation | C2/C3-Cyanopyrroles | NCTS, Pre-formed Pyrrole | 75–95% | Mild, RT |
| DMF (Organocatalyst) | Direct Cyanation | 2-Cyanopyrroles | CSI, Pyrrole, DMF | ~58% | <0°C to RT |
Experimental Protocols: Self-Validating Workflows
As an application scientist, I emphasize that a protocol must be a self-validating system. The following workflows incorporate specific checkpoints to verify reaction progress before proceeding to the next step.
Protocol 1: De Novo Synthesis of 2-Cyanopyrroles via Cu(OTf)₂ Catalysis
Self-Validating Principle: The reaction relies on TLC monitoring to confirm the total consumption of the olefin before oxidative quenching.
-
Setup: In an oven-dried Schlenk flask under an argon atmosphere, prepare a mixed solvent system of n-heptane and N,N-diethylacetamide (v/v = 6:1, 1 mL)[1].
-
Reagent Addition: Sequentially add the aromatic olefin (0.5 mmol, 1.0 equiv), N,N-disubstituted formamide (1.5 mmol, 3.0 equiv), and TMSCN (3.0 mmol, 6.0 equiv)[1]. (Caution: TMSCN is highly toxic; perform strictly in a fume hood).
-
Catalyst Initiation: Add Cu(OTf)₂ (0.1 mmol, 0.2 equiv) to the mixture[1]. The Lewis acid initiates the cascade sequence.
-
Heating & Monitoring: Heat the reaction mixture to 80°C. Monitor the disappearance of the starting olefin via TLC (typically 6-8 hours)[1].
-
Workup & Validation: Cool to room temperature. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[1]. Purify via silica gel column chromatography. Validate the product via ¹H NMR (look for the characteristic pyrrole C-H doublets around δ 6.1–6.7 ppm) and HRMS[1].
Protocol 2: Multicomponent Synthesis of 3-Cyanopyrroles via AcOH Catalysis
Self-Validating Principle: The precipitation of the product from the ethanolic solution serves as an immediate, visual indicator of successful cyclization and aromatization.
-
Setup: In a standard round-bottom flask, dissolve the α-hydroxyketone (1.0 equiv) and oxoacetonitrile (1.0 equiv) in absolute ethanol[3].
-
Amine Addition: Add the primary amine (1.0 equiv) dropwise to the stirring solution[3].
-
Catalyst Addition: Introduce a catalytic amount of glacial acetic acid (AcOH)[3]. The mild acid prevents unwanted side reactions while driving the condensation.
-
Cyclization: Heat the mixture to 70°C for 3 hours[3].
-
Workup & Validation: Allow the mixture to cool to room temperature. The 3-cyanopyrrole product typically precipitates directly from the ethanol[3]. Filter the solid, wash with cold ethanol, and recrystallize. Validate purity via ¹³C NMR, ensuring the presence of the nitrile carbon peak at ~115–118 ppm.
Protocol 3: Direct Cyanation of Pyrrole via DMF/CSI Organocatalysis
Self-Validating Principle: The formation of the intermediate complex is highly exothermic; strict temperature control validates the reaction kinetics before base-induced precipitation.
-
Setup: Dissolve the pre-formed pyrrole (1.0 equiv) in a non-reactive solvent and cool to 0°C[5].
-
Isocyanate Addition: Slowly add chlorosulfonyl isocyanate (CSI, 1.0 equiv) dropwise, maintaining the temperature below 0°C to prevent polymerization[5].
-
Catalyst Addition: Introduce a molar excess of N,N-dimethylformamide (DMF, >2.0 equiv)[5].
-
Precipitation & Isolation: Add a molar excess of an organic base to induce the precipitation of the sulfonamide byproducts[5]. Filter the precipitate.
-
Workup & Validation: Isolate the pyrrole-2-carbonitrile from the solution phase via vacuum distillation[5]. Validate via GC-MS and ¹H NMR.
References
- Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors.Frontiers in Chemistry.
- Large-scale reactions for the synthesis of 3-cyanopyrroles 1c, 4a, and 16b.
- US7399870B2 - Synthesis of pyrrole-2-carbonitriles.
- New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions.Organic Chemistry Frontiers (RSC Publishing).
- ORGANIC CHEMISTRY - JKU ePUB.Johannes Kepler University.
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- 1. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]
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- 3. researchgate.net [researchgate.net]
- 4. epub.jku.at [epub.jku.at]
- 5. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Characterization of Substituted Pyrroles
Introduction: The Imperative for Rigorous Method Validation in Pyrrole Analysis
Substituted pyrroles represent a cornerstone of modern medicinal chemistry and materials science. Their heterocyclic scaffold is a privileged structure found in numerous pharmaceuticals, natural products, and functional materials. For researchers, scientists, and drug development professionals, the unambiguous characterization and quantification of these molecules are paramount for ensuring product quality, safety, and efficacy.[1][2] This necessitates the use of robust and reliable analytical methods.
However, in a globalized development landscape, it is common for analytical testing to be transferred between laboratories—from a research and development setting to a quality control (QC) laboratory, or between different contract manufacturing organizations. This transfer introduces variables such as different equipment, analysts, and reagent sources. The objective of inter-laboratory cross-validation, or method transfer, is to provide documented evidence that a validated analytical procedure can be executed by a receiving laboratory with a comparable degree of accuracy and precision as the originating laboratory, thereby ensuring the consistency and integrity of data throughout the product lifecycle.[3][4][5]
This guide provides an in-depth comparison of core analytical techniques for substituted pyrrole characterization and presents a comprehensive framework for their cross-validation, grounded in scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[6][7]
Part 1: Core Analytical Techniques for Substituted Pyrrole Characterization
The choice of analytical technique is dictated by the physicochemical properties of the pyrrole derivative and the analytical objective (e.g., structural elucidation, quantification, impurity profiling).
-
High-Performance Liquid Chromatography (HPLC/UHPLC): The workhorse for quantifying substituted pyrroles and their impurities. Its versatility in column chemistry (especially reversed-phase C18) and detection methods (UV-Vis, Diode Array, Mass Spectrometry) allows for the analysis of a wide range of pyrrole derivatives, from polar to non-polar.[8] HPLC is particularly crucial for stability-indicating methods designed to separate the active pharmaceutical ingredient (API) from its degradation products.[6][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable pyrrole compounds.[9][10] The high separation efficiency of capillary GC coupled with the structural information from MS (particularly with Electron Ionization, EI) provides a powerful tool for identifying and quantifying trace-level impurities and characterizing complex mixtures.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structural elucidation. ¹H and ¹³C NMR provide detailed information about the molecular framework, including the position and nature of substituents on the pyrrole ring.[11][12][13] The chemical shifts and coupling constants are highly sensitive to the electronic environment, making NMR an indispensable tool for confirming the identity of newly synthesized pyrrole derivatives.[11][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and non-destructive technique used to identify key functional groups. For substituted pyrroles, FTIR is excellent for confirming the presence of characteristic vibrations such as N-H stretching (for N-unsubstituted pyrroles), C=O stretching in acyl-substituted pyrroles, and C-N stretching modes.[15][16][17][18]
Part 2: The Foundation—Understanding Method Validation
Before a method can be transferred, it must first be validated to demonstrate its suitability for the intended purpose.[19][20] Cross-validation serves to confirm that the validated state of the method is maintained in a new environment.[21] The core performance characteristics, as defined by the ICH Q2(R2) guideline, form the basis for both the initial validation and the acceptance criteria of the subsequent cross-validation.[6][7][22][23]
Table 1: Key Analytical Method Validation Parameters (ICH Q2(R2))
| Parameter | Definition | Purpose in Pyrrole Analysis |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix). | Ensures that the signal measured is only from the target pyrrole derivative, not from synthetic precursors or degradation products. |
| Accuracy | The closeness of test results to the true value. | Confirms the method provides a correct measurement of the pyrrole derivative's concentration or purity. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. | Demonstrates the method's reproducibility, both within a single run (repeatability) and between different days/analysts (intermediate precision). |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. | Establishes the concentration range over which the method is accurate and precise for quantitative analysis. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defines the operational boundaries of the method for reliable quantification. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Important for impurity tests to ensure trace levels of unwanted pyrrole-related substances can be identified. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Defines the lower limit for accurate and precise measurement, crucial for impurity quantification. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Provides an indication of the method's reliability during normal usage (e.g., minor changes in mobile phase pH or column temperature). |
Part 3: Designing a Robust Cross-Validation Study
The most common approach for method transfer is comparative testing , where both the transferring (Lab A) and receiving (Lab B) laboratories analyze the same homogeneous batch of a substituted pyrrole.[3][4][5] The goal is to demonstrate that the results are equivalent within pre-defined acceptance criteria.
Causality in Experimental Design
The choice of a comparative study is causal: by using a single, uniform batch of the material, we eliminate sample variability as a confounding factor. Therefore, any significant difference in results can be directly attributed to systematic or random errors arising from the new laboratory's implementation of the method (e.g., equipment differences, analyst technique, or reagent preparation). This design provides a direct and logical test of the method's transferability.
Caption: Workflow for a Comparative Analytical Method Transfer.
Experimental Protocol: Cross-Validation of an HPLC-UV Method
This protocol outlines a self-validating system for the comparative transfer of a quantitative HPLC-UV assay for a substituted pyrrole drug substance.
1. Objective: To demonstrate that the receiving laboratory (Lab B) can produce results for the assay of Substituted Pyrrole X that are equivalent in accuracy and precision to those obtained by the transferring laboratory (Lab A).
2. Materials & Responsibilities:
-
Transferring Lab (Lab A):
-
Provide the fully validated HPLC-UV method procedure and the complete validation report.
-
Supply a sufficient quantity of a single, homogeneous batch of Substituted Pyrrole X drug substance and its corresponding reference standard.
-
Perform the analysis as per this protocol and report the results.
-
-
Receiving Lab (Lab B):
-
Ensure all necessary equipment (HPLC with UV detector), columns, reagents, and trained personnel are available.
-
Perform the analysis according to the provided method and this protocol.
-
Report all results, including any deviations.
-
3. Sample Preparation:
-
From the single batch of Substituted Pyrrole X, prepare six independent samples at 100% of the target concentration (e.g., 0.5 mg/mL) at each laboratory.
-
Prepare the reference standard solution as specified in the analytical method.
4. HPLC Analysis (Example Conditions):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Run Time: 15 minutes
5. Analytical Sequence:
-
Perform system suitability tests (SST) at the beginning of the run (e.g., five replicate injections of the reference standard). The SST must pass pre-defined criteria (e.g., %RSD of peak area ≤ 1.0%).
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the six prepared samples.
6. Data Evaluation & Acceptance Criteria: The protocol is a self-validating system because the acceptance criteria are based on the method's established performance. The transfer is considered successful if all of the following criteria are met:
-
Criterion 1: Precision (within labs):
-
The relative standard deviation (%RSD) of the six assay results from Lab A must be ≤ 2.0%.
-
The %RSD of the six assay results from Lab B must be ≤ 2.0%.
-
-
Criterion 2: Comparison of Means (between labs):
-
Calculate the mean (average) of the six assay results from each laboratory.
-
The absolute difference between the two laboratory means must be ≤ 2.0%.
-
7. Data Presentation:
Table 2: Example Cross-Validation Data for Substituted Pyrrole X Assay
| Replicate | Lab A Assay (%) | Lab B Assay (%) |
| 1 | 99.8 | 100.2 |
| 2 | 100.1 | 99.5 |
| 3 | 99.5 | 99.8 |
| 4 | 100.3 | 100.5 |
| 5 | 99.9 | 99.3 |
| 6 | 100.2 | 100.1 |
| Mean | 99.97 | 99.90 |
| Std. Dev. | 0.30 | 0.43 |
| %RSD | 0.30% | 0.43% |
| Difference in Means | \multicolumn{2}{c | }{0.07% } |
| Pass/Fail | Pass | Pass |
Interpretation of Results: In the example above, the %RSD for both Lab A (0.30%) and Lab B (0.43%) is well within the ≤ 2.0% criterion. The absolute difference between the means is only 0.07%, which is well below the ≤ 2.0% criterion. Therefore, the analytical method transfer is deemed successful.
Part 4: Visualizing the Logic of Method Selection
The initial selection of an analytical technique is a critical decision point based on the analyte's properties and the desired information.
Caption: Decision Tree for Selecting an Analytical Method.
Conclusion
The cross-validation of analytical methods for substituted pyrroles is a non-negotiable step in ensuring data integrity across the lifecycle of a pharmaceutical product or chemical entity. A successful transfer is not merely a procedural formality but a scientific exercise grounded in a deep understanding of the analytical method's capabilities and limitations. By adhering to a structured approach—starting with a robustly validated method, developing a comprehensive transfer protocol with pre-defined acceptance criteria, and fostering clear communication between laboratories—organizations can ensure the seamless and reliable characterization of these vital compounds, ultimately safeguarding product quality and accelerating development timelines.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Analytical Method Validation (AMV) in Pharmaceuticals Source: Pharmaguideline URL: [Link]
-
Title: Photooxidation of 3-substituted pyrroles: a postcolumn reaction detection system for singlet molecular oxygen in HPLC Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Photooxidation of 3-Substituted Pyrroles: A Postcolumn Reaction Detection System for Singlet Molecular Oxygen in HPLC Source: ACS Publications - Analytical Chemistry URL: [Link]
-
Title: Validation of Analytical Methods for Pharmaceutical Analysis Source: International Journal of Pharmaceutical Erudition URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: Repositório Científico do Instituto Politécnico de Bragança URL: [Link]
-
Title: Analysis of the N.M.R. spectrum of pyrrole Source: Taylor & Francis Online URL: [Link]
-
Title: Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors Source: MDPI URL: [Link]
-
Title: Pyrrole as an NMR probe molecule to characterise zeolite basicity Source: Royal Society of Chemistry URL: [Link]
-
Title: The nuclear magnetic resonance spectra of pyrrole and [N-D]pyrrole Source: Connect ebsco URL: [Link]
-
Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study Source: ACS Publications - The Journal of Physical Chemistry B URL: [Link]
-
Title: ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: SpringerLink URL: [Link]
-
Title: New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Analytical Method Transfer: Best Practices and Guidelines Source: Lab Manager URL: [Link]
-
Title: Polymerization of pyrrole derivatives on polyacrylonitrile matrix, FTIR–ATR and dielectric spectroscopic characterization of composite thin films Source: ResearchGate URL: [Link]
-
Title: Cross-Validations in Regulated Bioanalysis Source: IQVIA URL: [Link]
-
Title: Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative Source: OAText URL: [Link]
-
Title: Points to Consider in Quality Control Method Validation and Transfer Source: BioProcess International URL: [Link]
-
Title: ATR-FTIR spectra of pure pyrrole before polymerization Source: ResearchGate URL: [Link]
-
Title: Synthesis of Polyfunctionalized Pyrroles via Green Chemical Methods Source: R Discovery URL: [Link]
-
Title: Best practices for analytical method transfers Source: Medfiles URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component Source: ScienceDirect URL: [Link]
-
Title: Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of pyrrole and substituted pyrroles (Review) Source: ResearchGate URL: [Link]
-
Title: Structural analysis of tetrapyrroles by hydrogen chemical ionization mass spectrometry Source: ACS Publications - Analytical Chemistry URL: [Link]
-
Title: Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines Source: ACG Publications URL: [Link]
-
Title: Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis, characterization and biological activity of novel pyrrole compounds Source: ResearchGate URL: [Link]
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Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
